Ethylcyclopropane
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10/c1-2-5-3-4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTXAJDDGPYIFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061593 | |
| Record name | Cyclopropane, ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Boiling point = 35.9 deg C; [ChemIDplus] Liquid; [ChemSampCo MSDS] | |
| Record name | Ethylcyclopropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13535 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1191-96-4 | |
| Record name | Ethylcyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylcyclopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylcyclopropane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropane, ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopropane, ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylcyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLCYCLOPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5W8NXQ34J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physical properties of ethylcyclopropane
An In-depth Technical Guide on the Physical Properties of Ethylcyclopropane
Introduction
This compound (CAS No: 1191-96-4) is a cyclic hydrocarbon with the molecular formula C5H10.[1] As a saturated aliphatic compound, it consists of a three-carbon cyclopropane (B1198618) ring with an attached ethyl group.[1] This structure, particularly the strained three-membered ring, imparts unique reactivity, making it a valuable building block in organic synthesis for pharmaceuticals and agrochemicals.[1][2] this compound is a colorless, flammable liquid at room temperature with a characteristic odor.[1] A comprehensive understanding of its physical properties is essential for its application in research, drug development, and various chemical processes. This guide provides a detailed overview of these properties, along with the experimental methodologies used for their determination.
Core Physical Properties
The physical characteristics of this compound are dictated by its molecular structure and the resulting intermolecular forces. As a nonpolar molecule, its properties are primarily governed by weak van der Waals forces (London dispersion forces).[3]
Data Presentation: Physical Properties of this compound
The following table summarizes the key quantitative physical properties of this compound compiled from various sources. Discrepancies in reported values can be attributed to different experimental conditions, such as temperature and pressure, and measurement techniques.
| Property | Value | Source(s) |
| Molecular Formula | C5H10 | [1][4][5] |
| Molecular Weight | 70.13 g/mol | [4][6] |
| Boiling Point | 35.9 °C | [4][7] |
| 36 °C | [6] | |
| 36.2 °C at 760 mmHg | [2][] | |
| 36.5-37 °C at 753 Torr | [5] | |
| 91-92 °C | [5] | |
| Melting Point | -149.2 °C | [2][5] |
| -149 °C | [6] | |
| -80 °C | [5] | |
| Density | 0.677 g/mL | [6] |
| 0.75 g/mL | [5] | |
| 0.772 g/cm³ (at 20°C, 760 Torr) | [5][] | |
| Refractive Index | 1.379 | [6] |
| 1.37973 (at 18°C, 589.3 nm) | [5] | |
| 1.423 | [2] | |
| Vapor Pressure | 508 mmHg at 25°C | [2] |
| Solubility | Insoluble or very slightly soluble in water (0.24 g/L at 25°C).[1][9][10] | Soluble in organic solvents.[1][5] |
| Flash Point | -51.1 ± 10.6 °C | [5] |
Factors Influencing Physical Properties
The physical properties of alkanes and cycloalkanes like this compound are influenced by several key factors related to their molecular structure.
References
- 1. CAS 1191-96-4: this compound | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C5H10 | CID 70933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound [stenutz.eu]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 12.6 Physical Properties of Alkanes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
Conformational Landscape of Ethylcyclopropane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the conformational analysis of ethylcyclopropane, a fundamental saturated carbocycle. Understanding the conformational preferences and rotational dynamics of such building blocks is paramount in medicinal chemistry and drug design, as molecular geometry profoundly influences intermolecular interactions and biological activity. This document summarizes key experimental and computational findings, details the methodologies employed in these studies, and presents the conformational relationships through clear visualizations.
Conformational Isomers of this compound
Rotation around the C-C bond connecting the ethyl group to the cyclopropane (B1198618) ring gives rise to distinct conformational isomers. Experimental and computational studies have identified two primary conformers: gauche and cis (also referred to as syn).[1] In the cis conformation, the methyl group of the ethyl substituent is eclipsed with a C-H bond of the cyclopropyl (B3062369) ring. The gauche conformer is characterized by a dihedral angle of approximately 120° between the methyl group and the cyclopropyl C-H bond.
A third potential conformer, the trans (or anti) form, where the methyl group is positioned 180° away from the ring, has been shown by ab initio calculations to be a transition state rather than a stable minimum on the potential energy surface.
Relative Stabilities and Rotational Barriers
The relative energetic stabilities of the gauche and cis conformers have been determined through a combination of spectroscopic techniques and computational chemistry. The gauche conformer has been consistently identified as the more stable rotamer.
Enthalpy Differences
Variable temperature Fourier Transform Infrared (FT-IR) spectroscopy of this compound in xenon solutions has been a key experimental technique for determining the enthalpy difference between the conformers.[1] By analyzing the change in the relative intensities of vibrational bands corresponding to each conformer at different temperatures, the enthalpy difference can be calculated.
Similarly, Raman spectroscopy of the liquid phase at various temperatures provides complementary data for determining the conformational energy differences.[1] Ab initio calculations, employing various levels of theory and basis sets, have also been used to compute the energy difference between the conformers, with results generally showing good agreement with experimental findings.[1][2]
Table 1: Relative Energy of this compound Conformers
| Conformer | Experimental ΔH (gauche - cis) (kcal/mol) | Computational ΔE (gauche - cis) (kcal/mol) |
| gauche | -1.10 ± 0.1[1] | -0.78 to -1.23 (depending on basis set)[1][2] |
| cis | 0 | 0 |
Note: Negative ΔH indicates the gauche conformer is more stable.
Rotational Barriers
The energy barrier for the interconversion between the cis and gauche conformers has been estimated from far-infrared spectroscopic data and theoretical calculations. This barrier corresponds to the energy of the trans transition state.
Table 2: Rotational Energy Barriers for this compound
| Transition | Experimental Barrier Height (kcal/mol) | Computational Barrier Height (kcal/mol) |
| cis to gauche (via trans TS) | ~3.0 | ~3.0 - 3.5 |
| gauche to gauche (via cis TS) | ~4.1 | ~3.8 - 4.7 |
Experimental Protocols
The conformational analysis of this compound relies on sophisticated experimental techniques that probe the molecule's structure and vibrational states in the gas and condensed phases.
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase.[3] For a molecule to be observable by microwave spectroscopy, it must possess a permanent dipole moment.[3] The rotational constants derived from the microwave spectrum provide precise information about the moments of inertia of the molecule, which in turn allows for the determination of its three-dimensional structure with high accuracy.
Experimental Workflow for Microwave Spectroscopy:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of sweeping frequency.
-
Absorption Detection: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of a specific conformer, the molecule absorbs the radiation. This absorption is detected by a sensitive detector.
-
Spectrum Acquisition: The absorption intensity is recorded as a function of frequency, generating a microwave spectrum.
-
Spectral Assignment and Analysis: The observed rotational transitions are assigned to specific conformers based on their predicted rotational constants from theoretical calculations. A least-squares fitting procedure is then used to determine the precise rotational constants for each conformer. From these constants, detailed structural parameters such as bond lengths and angles can be derived.
Gas Electron Diffraction (GED)
Gas electron diffraction is a powerful technique for determining the geometric structure of molecules in the gas phase.[4] It involves scattering a high-energy beam of electrons off the gas-phase molecules and analyzing the resulting diffraction pattern. The scattered electron intensity is a function of the internuclear distances within the molecule.
Experimental Workflow for Gas Electron Diffraction:
-
Sample Introduction: A jet of gaseous this compound is introduced into a vacuum chamber.
-
Electron Beam Interaction: A monochromatic beam of high-energy electrons (typically 40-60 keV) is directed through the gas jet.
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).
-
Data Reduction: The radial distribution of the scattered electron intensity is extracted from the diffraction pattern.
-
Structural Refinement: A theoretical molecular scattering intensity curve is calculated for a model structure of this compound. The structural parameters (bond lengths, bond angles, and dihedral angles) of the model are then refined by a least-squares method to achieve the best possible fit between the theoretical and experimental scattering curves. This process yields the average internuclear distances and information about the conformational composition of the sample.
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. Different conformers of this compound have distinct vibrational frequencies, resulting in unique spectral signatures.
Experimental Protocol for Variable Temperature FT-IR in Xenon Solutions:
-
Sample Preparation: A dilute solution of this compound in liquid xenon is prepared in a cryostat cell capable of precise temperature control.
-
Spectral Acquisition: Infrared spectra are recorded over a range of temperatures (e.g., -100°C to -60°C).
-
Data Analysis: The integrated intensities of absorption bands corresponding to the gauche and cis conformers are measured at each temperature.
-
van't Hoff Analysis: A plot of the natural logarithm of the ratio of the integrated intensities (which is proportional to the equilibrium constant, K) versus the inverse of the temperature (1/T) is constructed. The slope of this plot is equal to -ΔH°/R, where ΔH° is the standard enthalpy change of the conformational equilibrium and R is the gas constant. This allows for the determination of the enthalpy difference between the conformers.
Visualizing Conformational Relationships
The conformational landscape of this compound can be effectively visualized using diagrams that illustrate the energetic relationships between the different conformers and the pathways for their interconversion.
Caption: Experimental and computational workflow for the conformational analysis of this compound.
Caption: Schematic representation of the cis and gauche conformers of this compound.
Caption: A simplified potential energy diagram for rotation around the C-C bond in this compound.
References
Spectroscopic Data of Ethylcyclopropane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ethylcyclopropane (C₅H₁₀), a cycloalkane of interest in various fields of chemical research. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a core reference for the characterization and analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals characteristic of the ethyl group and the highly shielded cyclopropyl (B3062369) ring.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by complex multiplets in the upfield region, a hallmark of the cyclopropyl protons, and the typical signals for an ethyl group.
Table 1: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |
| CH₃ (Ethyl) | ~0.95 | Triplet | ~7.4 |
| CH₂ (Ethyl) | ~1.25 | Quartet | ~7.4 |
| CH (Cyclopropyl) | ~0.60 | Multiplet | - |
| CH₂ (Cyclopropyl, cis) | ~0.20 | Multiplet | - |
| CH₂ (Cyclopropyl, trans) | ~-0.25 | Multiplet | - |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Data is a compilation from typical values for alkylcyclopropanes and may vary slightly based on solvent and experimental conditions.
¹³C NMR Spectral Data
The ¹³C NMR spectrum shows distinct signals for the ethyl group carbons and the unique, highly shielded carbons of the cyclopropane (B1198618) ring.[1]
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ) ppm |
| CH₃ (Ethyl) | ~12.5 |
| CH₂ (Ethyl) | ~21.0 |
| CH (Cyclopropyl) | ~14.0 |
| CH₂ (Cyclopropyl) | ~5.0 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Data is a compilation from typical values for alkylcyclopropanes and may vary slightly based on solvent and experimental conditions.
Experimental Protocol: NMR Spectroscopy
The following is a general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.
1.3.1. Sample Preparation
-
Approximately 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
1.3.2. Instrumentation and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse excitation.
-
Spectral Width: 0-10 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse excitation.
-
Spectral Width: 0-150 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024-4096 scans.
-
1.3.3. Data Processing
-
The acquired Free Induction Decay (FID) is Fourier transformed to the frequency domain.
-
The spectra are phased and baseline corrected.
-
Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic C-H stretching and bending vibrations.
IR Spectral Data
The key absorption bands in the IR spectrum of this compound are indicative of the cyclopropyl and alkyl C-H bonds.
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3080 | C-H Stretch | Cyclopropyl C-H |
| 2960-2850 | C-H Stretch | Ethyl C-H |
| ~1460 | C-H Bend | CH₂ Scissoring |
| ~1380 | C-H Bend | CH₃ Umbrella |
| ~1020 | Ring Deformation | Cyclopropane Ring |
Note: Data is based on typical values for alkyl-substituted cyclopropanes.
Experimental Protocol: FT-IR Spectroscopy
Due to the volatility of this compound (boiling point ~36 °C), a gas-phase or a sealed liquid cell method is recommended.[2]
2.2.1. Sample Preparation (Gas Phase)
-
A small amount of this compound is injected into an evacuated gas cell.
-
The cell is allowed to equilibrate to ensure a uniform vapor concentration.
2.2.2. Instrumentation and Data Acquisition
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Acquisition:
-
A background spectrum of the empty gas cell is recorded.
-
The sample spectrum is then recorded.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Resolution: 4 cm⁻¹.
2.2.3. Data Processing
The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
MS Spectral Data
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 70 | ~25 | [C₅H₁₀]⁺ (Molecular Ion) |
| 55 | ~100 | [C₄H₇]⁺ (Loss of CH₃) |
| 42 | ~80 | [C₃H₆]⁺ (Cyclopropane ring) |
| 41 | ~95 | [C₃H₅]⁺ |
| 29 | ~40 | [C₂H₅]⁺ (Ethyl group) |
| 27 | ~50 | [C₂H₃]⁺ |
Note: Fragmentation patterns and relative intensities can vary depending on the instrument and ionization conditions.
Experimental Protocol: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing a volatile compound like this compound.
3.2.1. Sample Preparation
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1-10 µg/mL.
3.2.2. Instrumentation and Data Acquisition
-
Gas Chromatograph (GC):
-
Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet.
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Temperature Program: A temperature gradient is used to separate the components of the sample, for example, an initial temperature of 40°C held for 2 minutes, followed by a ramp to 150°C at 10°C/min.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 20-200.
-
3.2.3. Data Processing
The total ion chromatogram (TIC) is analyzed to determine the retention time of this compound. The mass spectrum corresponding to this chromatographic peak is then extracted and analyzed for the molecular ion and fragmentation pattern.
Workflow and Logical Relationships
The spectroscopic analysis of this compound follows a logical workflow, from sample preparation to data interpretation, to achieve a comprehensive characterization of the molecule.
Caption: A flowchart illustrating the experimental workflow for the comprehensive spectroscopic characterization of this compound.
References
Ring strain energy in ethylcyclopropane
An In-Depth Technical Guide to the Ring Strain Energy of Ethylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ring strain energy in this compound, a key parameter influencing its reactivity and molecular stability. The document details both experimental and computational methodologies for its determination, presents relevant quantitative data, and illustrates the workflows involved.
Introduction
This compound is a cycloalkane that, like its parent molecule cyclopropane, exhibits significant ring strain. This strain arises from the deviation of its internal carbon-carbon-carbon bond angles (ideally 60°) from the optimal sp³ tetrahedral angle of 109.5°. This inherent strain energy is a critical factor in the chemical behavior of this compound, making it a valuable subject of study in organic chemistry and a useful synthon in the development of new chemical entities. Understanding and quantifying this strain is paramount for predicting reaction outcomes and designing novel molecular scaffolds in drug discovery.
Quantitative Data Summary
The thermochemical properties of this compound are essential for the determination of its ring strain energy. The following table summarizes the key experimental and calculated values.
| Property | Value (kcal/mol) | Value (kJ/mol) | Reference |
| Standard Enthalpy of Combustion (liquid) | -805.91 ± 0.18 | -3371.9 ± 0.75 | [1] |
| Standard Enthalpy of Formation (liquid) | -5.5 | -23.0 | [1] |
| Estimated Strain-Free Enthalpy of Formation | -35.0 | -146.4 | Calculated |
| Calculated Ring Strain Energy | 29.5 | 123.4 | Calculated |
Note: The estimated strain-free enthalpy of formation is based on the experimental value for the acyclic isomer, n-pentane. The ring strain energy is calculated as the difference between the experimental and strain-free enthalpies of formation.
Determination of Ring Strain Energy
The ring strain energy of this compound can be determined through both experimental and computational methods.
Experimental Determination: Combustion Calorimetry
The primary experimental method for determining the ring strain energy of hydrocarbons is combustion calorimetry. This technique measures the heat released during the complete combustion of the compound.
Experimental Protocol: Oxygen Bomb Calorimetry for this compound
-
Sample Preparation: A precise mass of high-purity this compound is encapsulated in a fragile borosilicate glass ampoule. Due to the volatility of this compound (boiling point ~36 °C), the ampoules are sealed at a reduced temperature (e.g., 15 °C) to ensure they are completely filled with the liquid, preventing the presence of a vapor phase.
-
Calorimeter Setup: The sealed ampoule is placed in a platinum crucible within a high-pressure stainless steel vessel known as a "bomb". A known amount of water (typically 1 cm³) is added to the bomb to ensure the final products are in their standard states. The bomb is then sealed and pressurized with approximately 30 atm of pure oxygen.
-
Combustion: The bomb is submerged in a precisely measured quantity of water in a well-insulated calorimeter. The sample is ignited remotely by passing an electric current through a fuse wire in contact with the ampoule.
-
Temperature Measurement: The temperature of the water in the calorimeter is monitored with high precision before and after combustion. The temperature rise is used to calculate the heat released during the reaction.
-
Data Analysis: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of ignition and the formation of nitric acid from residual nitrogen in the oxygen.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation of this compound is then calculated from its standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of CO₂ and H₂O.
-
Ring Strain Energy Calculation: The ring strain energy is determined by subtracting the theoretical strain-free enthalpy of formation from the experimentally determined enthalpy of formation. The strain-free value is typically based on group additivity methods (like Benson's) or by using the experimental enthalpy of formation of a comparable strain-free acyclic isomer (e.g., n-pentane).
Computational Determination: Homodesmotic Reactions
Computational chemistry provides a powerful alternative for estimating ring strain energy. A common and reliable method involves the use of isodesmic and homodesmotic reactions.
Methodology: Ab Initio/DFT Calculations
-
Molecular Modeling: The 3D structures of all reactants and products in a chosen homodesmotic reaction are built using molecular modeling software.
-
Geometry Optimization: The geometry of each molecule is optimized to find its lowest energy conformation using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.
-
Energy Calculation: The single-point electronic energy of each optimized structure is calculated at a higher level of theory to improve accuracy.
-
Enthalpy Calculation: The enthalpy of the homodesmotic reaction is calculated as the difference between the sum of the energies of the products and the sum of the energies of the reactants. This reaction enthalpy is a direct measure of the ring strain energy of the target molecule (this compound).
A suitable homodesmotic reaction for this compound is one where the number of each type of bond is conserved on both sides of the equation, isolating the strain energy of the ring. For example:
This compound + 3 Propane -> 2 n-Butane + 2-Methylbutane
Workflow for Determining Ring Strain Energy
The following diagram illustrates the interconnected workflows for the experimental and computational determination of the ring strain energy of this compound.
Caption: Workflow for experimental and computational determination of ring strain energy.
Conclusion
The ring strain energy of this compound, calculated to be approximately 29.5 kcal/mol, is a significant contributor to its chemical properties. This value, which is comparable to that of the parent cyclopropane, underscores the energetic instability of the three-membered ring system, even with alkyl substitution. The methodologies outlined in this guide, from combustion calorimetry to computational modeling, provide robust frameworks for quantifying this fundamental thermochemical property. For professionals in drug development and chemical research, a thorough understanding of ring strain is crucial for the rational design of synthesis pathways and the prediction of molecular reactivity and stability.
References
Quantum Chemical Calculations for Ethylcyclopropane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylcyclopropane, a simple alkyl-substituted cyclopropane (B1198618), serves as a fundamental model for understanding the interplay of steric and electronic effects in strained ring systems. The presence of the ethyl group introduces conformational flexibility, primarily through rotation around the C-C bond connecting the ethyl group to the cyclopropyl (B3062369) ring. This rotation gives rise to two primary conformers: gauche and anti. Quantum chemical calculations are indispensable tools for elucidating the geometries, relative energies, and vibrational signatures of these conformers, providing insights that complement and often guide experimental investigations. This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying this compound, with a focus on the data and methodologies relevant to researchers in chemistry and drug development.
Conformational Analysis
The rotation of the ethyl group relative to the cyclopropane ring in this compound leads to two distinct staggered conformers:
-
Anti (or trans): The C-C bond of the ethyl group is positioned opposite to the C-C bond of the cyclopropane ring.
-
Gauche (or skew): The C-C bond of the ethyl group is at a dihedral angle of approximately 60° with respect to a C-C bond of the cyclopropane ring.
The relative stability of these conformers is determined by a balance of steric hindrance and other subtle electronic interactions.
Data Presentation
A direct comparison of calculated and experimental data for this compound is limited by the availability of published computational studies. However, the following tables present the available experimental thermochemical data and provide a template for how a comprehensive computational study would be presented.
Table 1: Thermochemical Properties of Liquid this compound
| Property | Experimental Value |
| Standard Enthalpy of Combustion (ΔH°c) | -3372.4 ± 0.75 kJ/mol |
| Standard Enthalpy of Formation (ΔH°f) | -2.3 ± 0.8 kJ/mol |
Table 2: Template for Computed Geometric Parameters of this compound Conformers
| Parameter | Anti Conformer | Gauche Conformer |
| Bond Lengths (Å) | ||
| C(ring)-C(ring) | [Calculated Value] | [Calculated Value] |
| C(ring)-C(ethyl) | [Calculated Value] | [Calculated Value] |
| C(ethyl)-C(methyl) | [Calculated Value] | [Calculated Value] |
| C-H (average) | [Calculated Value] | [Calculated Value] |
| Bond Angles (degrees) | ||
| C(ring)-C(ring)-C(ring) | [Calculated Value] | [Calculated Value] |
| C(ring)-C(ethyl)-C(methyl) | [Calculated Value] | [Calculated Value] |
| H-C-H (average) | [Calculated Value] | [Calculated Value] |
| Dihedral Angle (degrees) | ||
| C(ring)-C(ring)-C(ethyl)-C(methyl) | 180 (fixed) | ~60 |
Table 3: Template for Computed Relative Energies and Rotational Barrier of this compound
| Property | Value (kJ/mol) |
| Relative Energy (Gauche - Anti) | [Calculated Value] |
| Rotational Barrier (Anti to Gauche) | [Calculated Value] |
| Rotational Barrier (Gauche to Gauche) | [Calculated Value] |
Table 4: Template for Computed vs. Experimental Vibrational Frequencies (cm⁻¹) of this compound (Major Bands)
| Vibrational Mode | Calculated (Anti) | Calculated (Gauche) | Experimental (Gas Phase) |
| CH₂ stretch (asym) | [Calculated Value] | [Calculated Value] | [Experimental Value] |
| CH₂ stretch (sym) | [Calculated Value] | [Calculated Value] | [Experimental Value] |
| Ring deformation | [Calculated Value] | [Calculated Value] | [Experimental Value] |
| C-C stretch | [Calculated Value] | [Calculated Value] | [Experimental Value] |
Experimental Protocols
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the geometry of molecules in the gas phase, free from intermolecular interactions.
Methodology:
-
A high-energy beam of electrons is directed at a gaseous sample of this compound.
-
The electrons are scattered by the molecule's electrostatic potential.
-
The scattered electrons form a diffraction pattern that is recorded on a detector.
-
The diffraction pattern is a function of the internuclear distances in the molecule.
-
By analyzing the diffraction pattern, a radial distribution curve is generated, from which bond lengths, bond angles, and torsional angles can be derived.
-
For molecules with multiple conformers, like this compound, the experimental data represents a population-weighted average of the structures. Computational modeling is crucial for deconvoluting the contributions of each conformer.
Microwave Spectroscopy
Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule, which are related to its moments of inertia and, therefore, its three-dimensional structure.
Methodology:
-
A gaseous sample of this compound is introduced into a microwave spectrometer.
-
The sample is irradiated with microwave radiation of varying frequency.
-
Molecules with a permanent dipole moment absorb microwaves at specific frequencies corresponding to transitions between rotational energy levels.
-
The absorption spectrum is recorded, and the frequencies of the rotational transitions are determined.
-
From the transition frequencies, the rotational constants (A, B, and C) of the molecule are calculated.
-
For a molecule with multiple conformers, separate sets of rotational constants can often be identified for each conformer present in the gas phase, allowing for a detailed structural determination of each.
Combustion Calorimetry
Combustion calorimetry is the primary experimental method for determining the enthalpy of combustion, from which the enthalpy of formation can be derived.
Methodology:
-
A precisely weighed sample of liquid this compound is placed in a sample holder within a high-pressure vessel (bomb).
-
The bomb is filled with a high pressure of pure oxygen.
-
The bomb is placed in a calorimeter, a container of a known mass of water.
-
The sample is ignited, and the complete combustion reaction occurs.
-
The temperature change of the water in the calorimeter is measured with high precision.
-
From the temperature change and the heat capacity of the calorimeter, the heat released by the combustion reaction is calculated.
-
This value is then used to determine the standard enthalpy of combustion of this compound.[1]
Quantum Chemical Calculation Workflow
The following diagram illustrates a typical workflow for the quantum chemical investigation of a flexible molecule like this compound.
Workflow Description:
-
Initial Structure Generation: A starting 3D structure of this compound is created.
-
Conformational Search: A systematic search for different conformers is performed. This is often done using less computationally expensive methods like molecular mechanics to scan the potential energy surface by rotating the C(ring)-C(ethyl) bond.
-
Geometry Optimization: The unique conformers identified (gauche and anti) are then optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)) or Møller-Plesset perturbation theory (MP2). This step finds the lowest energy geometry for each conformer.
-
Frequency Calculation: For each optimized geometry, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the vibrational frequencies for spectral analysis and the calculation of zero-point vibrational energy (ZPVE).
-
Thermochemical Analysis: The results from the frequency calculation are used to compute thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at a given temperature.
-
Rotational Barrier Calculation: To determine the energy barrier for interconversion between the conformers, a transition state search (e.g., using QST2 or QST3 methods) or a relaxed potential energy surface scan can be performed.
-
Analysis of Results: The final step involves a comprehensive analysis of the computed data, including the comparison of the geometries, relative energies, and vibrational spectra of the conformers with each other and with available experimental data.
Conclusion
The study of this compound provides valuable insights into the conformational preferences and structural properties of alkyl-substituted cyclopropanes. While experimental data on its thermochemistry are available, a comprehensive and publicly accessible set of quantum chemical calculations is needed for a complete picture. The methodologies outlined in this guide provide a robust framework for both experimental and theoretical investigations. Such studies are crucial for building accurate molecular models, which are fundamental in various fields, including the rational design of novel therapeutics where strained rings and conformational flexibility can play a significant role in biological activity. The combination of high-level ab initio calculations with precise experimental techniques like microwave spectroscopy and gas-phase electron diffraction will continue to be a powerful approach for characterizing the structure and dynamics of such fundamental molecules.
References
An In-depth Technical Guide to the Discovery and History of Ethylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylcyclopropane, a simple yet significant cycloalkane, has a rich history intertwined with the foundational principles of organic chemistry. Its unique three-membered ring structure imparts a high degree of ring strain, leading to distinct reactivity that has been harnessed in a multitude of synthetic applications. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and key applications of this compound, with a focus on detailed experimental protocols and quantitative data.
Discovery and Early History
The precise first synthesis of this compound is not definitively documented in a single, seminal publication. However, its discovery can be situated within the broader late 19th-century exploration of alicyclic compounds. The pioneering work of Russian chemists, notably August Freund and Gustav Gustavson, on the synthesis of cyclopropane (B1198618) and its homologues laid the crucial groundwork.
The Freund-Gustavson reaction , first reported by August Freund in 1881 and later improved by Gustav Gustavson in 1887, provided the first general method for synthesizing cyclopropanes.[1] This reaction involves the intramolecular cyclization of 1,3-dihalogenated alkanes using zinc or sodium. It is highly probable that the first synthesis of this compound was achieved via this method, utilizing 1,3-dibromopentane (B3190459) as the starting material.
Early investigations into the chemistry of cyclopropanes were also significantly advanced by the work of Nikolai Demyanov, known for the Demjanov rearrangement , which involves the ring expansion or contraction of cyclic amines and could be applied to derivatives of this compound.[2][3][4][5][6]
Physicochemical and Spectroscopic Data
A comprehensive understanding of this compound's properties is essential for its application in research and development. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1191-96-4 | [7] |
| Molecular Formula | C₅H₁₀ | [7] |
| Molecular Weight | 70.135 g/mol | [7] |
| Boiling Point | 36.2 °C at 760 mmHg | [7] |
| Melting Point | -149.2 °C | [7] |
| Density | 0.772 g/cm³ | [7] |
| Refractive Index | 1.423 | [7] |
| Vapor Pressure | 508 mmHg at 25 °C | [7] |
| Solubility | Insoluble in water; soluble in organic solvents | [8] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data | Reference(s) |
| ¹H NMR | Signals corresponding to the ethyl and cyclopropyl (B3062369) protons. The cyclopropyl protons typically appear at high field. | [9] |
| ¹³C NMR | Resonances for the two distinct carbon environments of the ethyl group and the two environments of the cyclopropane ring. | [9] |
| Infrared (IR) Spectroscopy | Characteristic C-H stretching and bending vibrations for the cyclopropyl and ethyl groups. | [10] |
| Mass Spectrometry | Molecular ion peak (M+) at m/z = 70, with fragmentation patterns corresponding to the loss of ethyl and other alkyl fragments. | [11] |
Evolution of Synthetic Methodologies
The synthesis of this compound has evolved significantly from the early harsh methods to more sophisticated and stereoselective approaches.
Freund-Gustavson Reaction (Historical)
This classical method involves the intramolecular Wurtz-type coupling of a 1,3-dihalopentane.
Reaction Scheme:
Caption: Freund-Gustavson synthesis of this compound.
Experimental Protocol (Conceptual):
-
Preparation of Zinc Dust: Activate zinc dust by washing with dilute hydrochloric acid, followed by water, ethanol, and finally, dry ether.
-
Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place the activated zinc dust suspended in a suitable solvent like ethanol.
-
Addition of Dihalide: Slowly add a solution of 1,3-dibromopentane in the same solvent to the zinc suspension while gently heating.
-
Reaction and Workup: After the addition is complete, reflux the mixture for several hours. The volatile this compound can be distilled directly from the reaction mixture. Further purification can be achieved by fractional distillation.
Simmons-Smith Reaction (Modern)
The Simmons-Smith reaction is a widely used and versatile method for the stereospecific synthesis of cyclopropanes from alkenes.[12][13][14][15] For this compound, this would involve the reaction of 1-butene (B85601) with a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple.
Reaction Scheme:
Caption: Simmons-Smith synthesis of this compound.
Experimental Protocol (Illustrative):
-
Preparation of Zinc-Copper Couple: Stir zinc dust with a solution of copper(II) acetate (B1210297) in glacial acetic acid. Filter, wash with acetic acid, then ether, and dry under vacuum.
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, place the zinc-copper couple and a crystal of iodine.
-
Addition of Reagents: Add a solution of diiodomethane in anhydrous ether. The disappearance of the iodine color indicates the formation of the organozinc reagent. Then, add a solution of 1-butene in ether.
-
Reaction and Workup: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by gas chromatography. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and carefully distill to isolate the this compound.
Applications in Drug Development and Organic Synthesis
The cyclopropane ring is a valuable motif in medicinal chemistry and organic synthesis due to its unique conformational properties and electronic character.[16][17] this compound, as a simple substituted cyclopropane, serves as a fundamental building block and a model system for studying the reactivity of this functional group.
-
Medicinal Chemistry: The incorporation of a cyclopropane ring can enhance the metabolic stability of a drug molecule, improve its binding affinity to target proteins, and introduce conformational rigidity, which can lead to increased potency and selectivity.[16][17] While this compound itself is not a therapeutic agent, the ethylcyclopropyl moiety is found in various drug candidates and agrochemicals.[7]
-
Asymmetric Synthesis: Chiral cyclopropanes are important intermediates in the synthesis of complex natural products and pharmaceuticals.[18][19][20][21] this compound derivatives can be synthesized enantioselectively, providing access to chiral building blocks.
-
Mechanistic Studies: The strained C-C bonds of the cyclopropane ring in this compound exhibit partial π-character, influencing its reactivity in various chemical transformations. It serves as a substrate in studies of ring-opening reactions, rearrangements, and cycloadditions, providing valuable insights into reaction mechanisms.[22][23][24]
Signaling Pathways and Experimental Workflows
While this compound is not directly involved in biological signaling pathways, its synthesis and purification involve specific experimental workflows.
Workflow for Synthesis and Purification:
Caption: General workflow for this compound synthesis.
Conclusion
This compound, from its likely inception through the early explorations of cyclopropane chemistry to its synthesis via modern, highly efficient methods, represents a fascinating case study in the evolution of organic synthesis. Its unique structural and electronic properties continue to make it and its derivatives valuable tools for researchers in medicinal chemistry and materials science. The detailed understanding of its synthesis and properties provided in this guide serves as a foundational resource for its continued application in cutting-edge research.
References
- 1. Gustavson-Reaktion – Wikipedia [de.wikipedia.org]
- 2. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 3. allaboutchemistry.net [allaboutchemistry.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Demjanov rearrangement | PPTX [slideshare.net]
- 6. organicreactions.org [organicreactions.org]
- 7. Page loading... [guidechem.com]
- 8. chembk.com [chembk.com]
- 9. This compound | C5H10 | CID 70933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cyclopropane, ethyl- [webbook.nist.gov]
- 11. Cyclopropane, ethyl- [webbook.nist.gov]
- 12. orgosolver.com [orgosolver.com]
- 13. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 15. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 16. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 18. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Asymmetric cyclopropane synthesis via phosphine oxide mediated cascade reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent advances in asymmetric synthesis via cyclopropanol intermediates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Reaction mechanism - Wikipedia [en.wikipedia.org]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. youtube.com [youtube.com]
Ethylcyclopropane (CAS 1191-96-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core properties, spectral characteristics, and reactive nature of ethylcyclopropane (CAS 1191-96-4). The information is intended for professionals in research, scientific, and drug development fields, with a focus on structured data, experimental methodologies, and logical visualizations to support advanced applications.
Physicochemical Properties
This compound is a colorless, flammable liquid with a distinctive odor.[1] It is a saturated hydrocarbon characterized by a strained three-membered cyclopropane (B1198618) ring attached to an ethyl group.[1] This strained ring structure is the source of its unique reactivity.[2][3] It is generally insoluble in water but soluble in common organic solvents.[1]
Quantitative Data Summary
The following tables summarize the key physicochemical properties of this compound. Data has been compiled from multiple sources, and variations in reported values are noted.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1191-96-4 | [Multiple] |
| Molecular Formula | C₅H₁₀ | [Multiple] |
| Molecular Weight | 70.13 g/mol | [Multiple] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 35.9 - 37 °C | [3][4] |
| 91-92 °C | [5] | |
| Melting Point | -149.2 °C | [3][4] |
| -80 °C | [5] | |
| Density | 0.772 g/cm³ (at 20°C) | [4] |
| Refractive Index | 1.37973 (at 18.25°C) | [5] |
| Vapor Pressure | 508 mmHg (at 25°C) | [3] |
| Solubility in Water | 0.24 g/L (at 25°C) | [6] |
Table 2: Thermochemical Properties of this compound
| Property | Value | Source(s) |
| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -3384 kJ/mol | [7] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | Data available | [8] |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | Data available | [8] |
| LogP (Octanol/Water Partition Coefficient) | 1.80640 | [3] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. Data is available across various common spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the structure of this compound.[2] Due to the high symmetry of the parent cyclopropane molecule, its protons have a characteristic upfield chemical shift around 0.22 ppm.[8][9] The ethyl group introduces additional signals with expected splitting patterns.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and complex, upfield multiplets for the protons on the cyclopropane ring. Spectra are available for viewing in databases such as SpectraBase.[10][11]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbons of the ethyl group and the carbons of the cyclopropane ring. The cyclopropyl (B3062369) carbons are expected to be shielded, appearing at relatively low chemical shifts.[12][13] For the parent cyclopropane, the signal appears at -2.7 ppm.[13]
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides information about its functional groups. The spectrum is characterized by C-H stretching vibrations typical for alkanes and specific vibrations associated with the cyclopropyl ring.[14]
-
C-H Stretching (Cyclopropyl Ring): ~3080 - 3040 cm⁻¹[15]
-
-CH₂- Deformation: 1480 - 1440 cm⁻¹[15]
-
-CH₂- Skeletal Vibrations: 1020 - 1000 cm⁻¹[15] The NIST WebBook contains the gas-phase IR spectrum for this compound.[14]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in a fragmentation pattern that can be used for its identification. The mass spectrum is available in the NIST WebBook and other databases.[1][13]
Reactivity and Chemical Transformations
The primary driver of this compound's reactivity is the significant ring strain of the cyclopropane ring.[2] This makes it susceptible to ring-opening reactions that are not observed in acyclic or larger cyclic alkanes.
-
Hydrogenation: The cyclopropane ring can be opened by catalytic hydrogenation, typically under more forcing conditions than required for an alkene.
-
Halogenation: Reaction with halogens can lead to ring-opened 1,3-dihalo products.[12]
-
Fire Hazard: this compound is a flammable liquid and poses a significant fire hazard when exposed to heat or flame. It can also react vigorously with oxidizing agents.[3][6]
Experimental Protocols
Synthesis of this compound via Simmons-Smith Reaction
A common and effective method for the synthesis of cyclopropanes from alkenes is the Simmons-Smith reaction.[2][16] This reaction involves an organozinc carbenoid, which stereospecifically adds a methylene (B1212753) group to an alkene.[2] To synthesize this compound, 1-butene (B85601) would be the logical starting material.
Reaction Scheme: 1-Butene + CH₂I₂ + Zn(Cu) → this compound + ZnI₂(Cu)
Generalized Protocol:
-
Preparation of the Zinc-Copper Couple: Activate zinc dust by treating it with a solution of copper(II) sulfate (B86663) to create the Zn(Cu) couple. This is then washed and dried.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the Zn(Cu) couple and a suitable solvent (e.g., diethyl ether).
-
Reagent Addition: Add a solution of diiodomethane (B129776) (CH₂I₂) in the same solvent to the flask. The formation of the organozinc reagent (iodomethylzinc iodide, ICH₂ZnI) may be initiated by gentle heating or sonication.
-
Cyclopropanation: Cool the reaction mixture and add the alkene (1-butene, which may be condensed into the reaction vessel). Allow the reaction to stir at room temperature or with gentle heating until completion, which can be monitored by Gas Chromatography (GC).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and filter.
-
Purification: The this compound can be purified from the solvent and any high-boiling impurities by fractional distillation.
Caption: Workflow for this compound Synthesis.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of the volatile compound this compound, allowing for both separation from other components and positive identification.
Generalized Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample containing this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). A typical concentration is around 1-10 µg/mL.[17]
-
Instrumentation:
-
Gas Chromatograph: Equipped with a non-polar capillary column (e.g., DB-5ms or equivalent).[7]
-
Injector: Split/splitless injector, typically operated at a temperature of 200-250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: An initial low temperature (e.g., 40°C) followed by a temperature ramp (e.g., 10°C/min) to an appropriate final temperature.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The components will be separated based on their boiling points and interaction with the column's stationary phase. The mass spectrometer will generate a mass spectrum for the eluting this compound, which can be compared to a library spectrum for confirmation.
-
Data Processing: The retention time from the chromatogram and the fragmentation pattern from the mass spectrum are used to identify and quantify the this compound.
Caption: Workflow for GC-MS Analysis.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: It is a volatile and flammable liquid.[5] Overexposure may cause skin and eye irritation. Inhalation may have anesthetic effects, leading to drowsiness, dizziness, and headache.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.[5] Keep away from heat, sparks, open flames, and strong oxidizing agents.[5]
This guide is intended for informational purposes for qualified professionals and should not be used as a substitute for a comprehensive safety data sheet (SDS) or established laboratory safety protocols.
References
- 1. Simmons-Smith Reaction [organic-chemistry.org]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Ethyl cyclopropanecarboxylate (4606-07-9) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. chembk.com [chembk.com]
- 6. guidechem.com [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. youtube.com [youtube.com]
- 17. uoguelph.ca [uoguelph.ca]
A Technical Guide to the Solubility of Ethylcyclopropane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of ethylcyclopropane in various organic solvents. Given the limited availability of specific quantitative experimental data in publicly accessible literature, this guide focuses on predicting solubility based on fundamental chemical principles. Furthermore, it offers a detailed, generalized experimental protocol for the quantitative determination of its solubility, which can be adapted for specific laboratory settings.
Introduction to this compound
This compound (C₅H₁₀) is a cyclic hydrocarbon characterized by a three-membered cyclopropane (B1198618) ring substituted with an ethyl group.[1] As a non-polar aliphatic compound, its solubility is primarily governed by the principle of "like dissolves like."[2][3] This principle dictates that non-polar solutes will readily dissolve in non-polar solvents, while their solubility will be limited in polar solvents. This compound is described as a colorless, flammable liquid that is insoluble in water but soluble in organic solvents.[1][4]
Predicted Solubility of this compound
Based on its non-polar nature, this compound is expected to be highly soluble in non-polar and weakly polar organic solvents. Its solubility is predicted to decrease as the polarity of the solvent increases. The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.
| Solvent | Chemical Formula | Solvent Type | Predicted Solubility |
| Hexane | C₆H₁₄ | Non-polar | High |
| Toluene | C₇H₈ | Non-polar | High |
| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | High |
| Chloroform | CHCl₃ | Weakly Polar | High |
| Ethyl Acetate | CH₃COOC₂H₅ | Moderately Polar | Moderate |
| Acetone | (CH₃)₂CO | Polar Aprotic | Low to Moderate |
| Ethanol | C₂H₅OH | Polar Protic | Low |
| Methanol | CH₃OH | Polar Protic | Low |
| Water | H₂O | Polar Protic | Very Low/Insoluble |
Experimental Protocol for a Quantitative Determination of Solubility
Due to the volatile nature of this compound (boiling point ~36°C), a robust method for determining its solubility is required to prevent loss of the solute during the experiment.[5] The following protocol is a generalized method that can be adapted for various organic solvents.
Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: A range of high-purity organic solvents
-
Apparatus:
-
Analytical balance (±0.0001 g)
-
Gas-tight syringes
-
Sealed vials with septa (e.g., headspace vials)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
-
Procedure
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
Use volumetric flasks and gas-tight syringes to minimize evaporation.
-
Analyze these standards using GC-FID to generate a calibration curve of peak area versus concentration.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess is crucial to ensure that a saturated solution is formed.
-
Seal the vials immediately to prevent the evaporation of the volatile solute.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to a constant, controlled temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved this compound to settle.
-
To separate any remaining undissolved solute, centrifuge the vials at a moderate speed.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a gas-tight syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean, sealed vial.
-
-
Analysis:
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Inject a known volume of the diluted sample into the GC-FID system.
-
Record the peak area corresponding to this compound.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.
-
The solubility can be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining this compound solubility.
References
Ethylcyclopropane: A Comprehensive Technical Analysis of its Physical Transition Points
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the boiling and melting points of ethylcyclopropane (CAS No: 1191-96-4), a cycloalkane that serves as a valuable building block in organic synthesis. Understanding the precise physical properties of this compound is paramount for its effective handling, application in synthetic protocols, and for the safety of laboratory personnel. This document collates available data on its phase transition temperatures and presents it in a structured format for ease of reference and comparison.
Core Physical Properties of this compound
This compound, with the molecular formula C₅H₁₀, is a colorless and flammable liquid at standard room temperature.[1] Its physical state is dictated by its melting and boiling points, which define the temperature ranges for its existence as a solid, liquid, and gas.
Quantitative Data Summary
The experimentally determined melting and boiling points of this compound are summarized in the table below. It is important to note the existence of some variability in the reported values across different sources, which may be attributable to different experimental conditions or purities of the samples tested. The more consistently reported values suggest a boiling point of approximately 36°C and a melting point around -149°C.
| Physical Property | Reported Value (°C) | Reported Value (K) | Source(s) |
| Boiling Point | 35.9 | 309.05 | [2][3] |
| 36 | 309.15 | [4] | |
| 36.2 | 309.35 | [5] | |
| 91-92 | 364.15 - 365.15 | [6] | |
| Melting Point | -149 | 124.15 | [4] |
| -149.2 | 123.95 | [5] | |
| -80 | 193.15 | [6] |
Note: The values of 91-92°C for the boiling point and -80°C for the melting point are considered outliers based on the preponderance of data from other sources.
Experimental Protocols
While the provided sources list these values as experimental properties, they do not offer detailed experimental methodologies for their determination. Standard laboratory procedures for ascertaining these physical constants would typically involve:
-
Boiling Point Determination: The boiling point is generally determined by distillation at atmospheric pressure. This process involves heating the liquid until its vapor pressure equals the surrounding atmospheric pressure, at which point the liquid boils. The temperature of the vapor is measured to determine the boiling point.
-
Melting Point Determination: The melting point, the temperature at which a substance transitions from a solid to a liquid, is often determined using a melting point apparatus. This can involve techniques such as capillary methods or differential scanning calorimetry (DSC), which provides a precise measurement of the energy changes associated with the phase transition.
Without access to the original experimental reports, the specific conditions, apparatus, and purity of the this compound samples used to determine the cited values remain unknown.
Physical State Transitions of this compound
The relationship between the physical states of this compound as a function of temperature can be visualized as a straightforward linear progression. The diagram below illustrates these phase transitions based on the most consistently reported data.
This technical guide has synthesized the available data on the boiling and melting points of this compound to provide a clear and concise reference for professionals in scientific research and development. The provided data and visualizations are intended to support the safe and effective use of this compound in further applications.
References
An In-depth Technical Guide to the Isomers of C5H10 and their Relative Stabilities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the isomers of the molecular formula C5H10, with a focus on their relative thermodynamic stabilities. The document presents quantitative data, detailed experimental and computational protocols, and visualizations to facilitate a deeper understanding of the structure-stability relationships within this isomeric class. This information is critical for applications in organic synthesis, reaction mechanism elucidation, and computational modeling in fields such as drug development.
Introduction to C5H10 Isomerism
The molecular formula C5H10 corresponds to a degree of unsaturation of one, indicating the presence of either a double bond or a ring structure. This gives rise to two main classes of constitutional isomers: acyclic alkenes (pentenes and methylbutenes) and cyclic alkanes (cycloalkanes). Within these classes, positional and skeletal isomerism, as well as stereoisomerism (cis-trans and enantiomerism), lead to a variety of distinct molecular structures. In total, there are 13 principal isomers of C5H10, each with unique physical and chemical properties.[1][2][3][4]
Relative Stability of C5H10 Isomers
The thermodynamic stability of an isomer is inversely related to its standard enthalpy of formation (ΔHf°); a lower, more negative heat of formation indicates greater stability. For alkenes, stability is primarily governed by the degree of substitution of the carbon-carbon double bond, with more substituted alkenes being more stable due to hyperconjugation. For cycloalkanes, the dominant factor is ring strain, which is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and steric strain (non-bonded interactions).[5][6]
Data Presentation: Enthalpies of Formation
The following table summarizes the experimentally determined standard enthalpies of formation in the gas phase (ΔHf°(g)) for the isomers of C5H10. These values provide a quantitative measure of their relative stabilities.
| Isomer Name | Structure | Class | Standard Enthalpy of Formation (ΔHf°(g)) (kJ/mol) | Relative Stability Ranking (1 = most stable) |
| 2-Methyl-2-butene | (CH₃)₂C=CHCH₃ | Alkene | -42.5 | 1 |
| trans-2-Pentene | trans-CH₃CH=CHCH₂CH₃ | Alkene | -28.1 | 2 |
| cis-2-Pentene | cis-CH₃CH=CHCH₂CH₃ | Alkene | -23.8 | 3 |
| 2-Methyl-1-butene | CH₂=C(CH₃)CH₂CH₃ | Alkene | -20.5 | 4 |
| 1-Pentene | CH₂=CHCH₂CH₂CH₃ | Alkene | -20.9 | 5 |
| 3-Methyl-1-butene | CH₂=CHCH(CH₃)₂ | Alkene | -28.5 | 6 |
| Cyclopentane | c-(CH₂)₅ | Cycloalkane | -76.9 | 7 |
| Methylcyclobutane | c-(CH₂)₃CHCH₃ | Cycloalkane | -28.3 | 8 |
| This compound | c-(CH₂)₂CHCH₂CH₃ | Cycloalkane | -3.1 | 9 |
| 1,1-Dimthis compound | c-(CH₂)₂C(CH₃)₂ | Cycloalkane | -21.4 | 10 |
| trans-1,2-Dimthis compound | trans-c-(CHCH₃)₂ | Cycloalkane | -28.5 | 11 |
| cis-1,2-Dimthis compound (B1205809) | cis-c-(CHCH₃)₂ | Cycloalkane | -19.9 | 12 |
Note: The relative stability ranking is based on the provided enthalpy of formation data. Lower (more negative) enthalpy of formation corresponds to greater stability.
Experimental Protocols
Determination of Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation of a hydrocarbon is typically determined indirectly by measuring its standard enthalpy of combustion (ΔHc°) using a bomb calorimeter. The enthalpy of formation is then calculated using Hess's Law.
Objective: To measure the heat of combustion of a volatile C5H10 isomer to determine its enthalpy of formation.
Materials:
-
Parr-type oxygen bomb calorimeter
-
High-purity oxygen
-
Benzoic acid (for calibration)
-
The C5H10 isomer sample (liquid)
-
Fuse wire of known combustion energy
-
Gelatin capsules or another suitable container for volatile liquids
-
Distilled water
-
Analytical balance
Procedure:
-
Calorimeter Calibration:
-
Accurately weigh a pellet of benzoic acid (approx. 1 g).
-
Measure and weigh a 10 cm piece of fuse wire.
-
Assemble the bomb with the benzoic acid pellet and fuse wire, ensuring the wire is in contact with the pellet.
-
Add 1 mL of distilled water to the bomb to ensure saturation of the internal atmosphere.
-
Seal the bomb and charge it with high-purity oxygen to a pressure of 25-30 atm.
-
Submerge the bomb in a known mass of water in the calorimeter bucket.
-
Allow the system to reach thermal equilibrium and record the initial temperature.
-
Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and the temperature begins to fall.
-
Depressurize the bomb, recover and weigh any unburned fuse wire.
-
Calculate the heat capacity of the calorimeter (Ccal) using the known heat of combustion of benzoic acid.
-
-
Sample Measurement (for a volatile C5H10 isomer):
-
Accurately weigh a gelatin capsule.
-
Using a syringe, fill the capsule with the liquid C5H10 isomer and seal it. Reweigh the filled capsule to determine the mass of the sample.
-
Repeat the bomb calorimetry procedure as described for benzoic acid, using the encapsulated sample.
-
The gelatin capsule's heat of combustion must be accounted for in the calculations.
-
-
Calculations:
-
Calculate the total heat released (qtotal) during the sample combustion using the observed temperature change and the heat capacity of the calorimeter.
-
Correct for the heat released by the combustion of the fuse wire and the gelatin capsule.
-
Calculate the standard internal energy of combustion (ΔUc°) for the sample.
-
Convert ΔUc° to the standard enthalpy of combustion (ΔHc°) using the equation: ΔHc° = ΔUc° + ΔngasRT, where Δngas is the change in the number of moles of gas in the balanced combustion reaction.
-
Finally, calculate the standard enthalpy of formation (ΔHf°) of the C5H10 isomer using Hess's Law and the known standard enthalpies of formation of CO₂ and H₂O.
-
Computational Protocols
Determination of Isomer Stability using Density Functional Theory (DFT)
Computational chemistry provides a powerful tool for predicting the relative stabilities of isomers. DFT calculations can be used to determine the optimized geometries and electronic energies of the C5H10 isomers, from which their relative enthalpies can be derived.
Objective: To calculate the relative stabilities of C5H10 isomers using DFT.
Software: Gaussian, ORCA, or other quantum chemistry software package.
Procedure:
-
Structure Generation:
-
Generate the 3D structures of all C5H10 isomers using a molecular builder such as GaussView or Avogadro.
-
-
Geometry Optimization and Frequency Calculation:
-
For each isomer, perform a geometry optimization followed by a frequency calculation. This is typically done in a single job.
-
A common level of theory for such calculations is B3LYP with a 6-31G(d) or larger basis set.
-
The Opt Freq keywords are used in the Gaussian input file.
-
The frequency calculation is crucial to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies) and to obtain thermochemical data such as the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.
-
-
Energy Extraction and Analysis:
-
From the output file of each calculation, extract the sum of electronic and thermal enthalpies.
-
The relative stability of the isomers is determined by comparing their calculated enthalpies. The isomer with the lowest enthalpy is the most stable.
-
Example Gaussian Input File for 2-Methyl-2-butene:
Caption: General stability hierarchy of C5H10 isomers.
Experimental Workflow for Determining Enthalpy of Formation
The diagram below outlines the key steps in the experimental determination of the enthalpy of formation for a C5H10 isomer.
Caption: Workflow for experimental determination of enthalpy of formation.
Computational Workflow for Isomer Stability
This diagram illustrates the logical flow for determining the relative stability of C5H10 isomers using DFT calculations.
Caption: Workflow for computational determination of isomer stability.
References
- 1. Cyclopropane, 1,2-dimethyl-, trans- (CAS 2402-06-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Cyclopropane, 1,2-dimethyl-, cis- [webbook.nist.gov]
- 3. Cyclopropane, 1,2-dimethyl-, trans- [webbook.nist.gov]
- 4. trans-1,2-Dimthis compound (CAS 20520-64-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1,2-Dimthis compound - Wikipedia [en.wikipedia.org]
- 6. The heat of combustion of cis-1,2-dimthis compound is larger ... | Study Prep in Pearson+ [pearson.com]
The Unique Electronic Structure of the Cyclopropane Ring: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropane (B1198618) ring, a fundamental three-membered carbocycle, exhibits a unique electronic structure that deviates significantly from that of acyclic or larger cyclic alkanes. Its inherent high ring strain and consequent rehybridization of atomic orbitals endow it with chemical properties more akin to unsaturated compounds, rendering it a versatile building block in organic synthesis and a crucial motif in numerous pharmaceuticals and biologically active molecules. This in-depth technical guide provides a comprehensive overview of the electronic structure of the cyclopropane ring, delving into the foundational theoretical models, presenting key quantitative data from experimental and computational studies, and detailing the methodologies of the pivotal experiments used for its characterization.
Theoretical Models of Bonding in Cyclopropane
The 60° C-C-C bond angles in cyclopropane preclude the adoption of standard sp³ hybridization with its ideal 109.5° tetrahedral angle. To account for this geometric constraint and the molecule's unusual reactivity, two primary bonding models have been developed: the Coulson-Moffitt (or bent-bond) model and the Walsh model.
The Coulson-Moffitt 'Bent-Bond' Model
Proposed by Coulson and Moffitt in 1949, this model posits that the carbon atoms in cyclopropane utilize hybrid orbitals with increased p-character for the C-C bonds and increased s-character for the C-H bonds.[1][2] This rehybridization allows for a reduction in angle strain. The C-C bonding orbitals are not directed along the internuclear axes but are instead bent outwards, leading to what are commonly referred to as "banana bonds".[1][3] This arrangement results in less effective overlap compared to a standard sigma bond, rendering the C-C bonds in cyclopropane weaker and more susceptible to ring-opening reactions.[4][5] The increased s-character in the C-H bonds makes them shorter and stronger.[1] X-ray diffraction studies on cyclopropane derivatives have provided experimental evidence for this model by showing that the maximum electron density of the C-C bonds lies outside the internuclear axis.[1][6]
Diagram: Coulson-Moffitt Bent-Bond Model
A schematic representation of the Coulson-Moffitt model for cyclopropane, illustrating the outward bending of the C-C bonds.
The Walsh Model
The Walsh model, developed by A.D. Walsh in 1947, provides a molecular orbital (MO) perspective on the bonding in cyclopropane.[7] This model starts by considering the frontier molecular orbitals of three CH₂ fragments and how they combine to form the MOs of the cyclopropane ring.[8] A key feature of the Walsh model is the presence of a set of degenerate, high-lying molecular orbitals (HOMOs) that have π-like character on the "outside" of the ring. These orbitals are responsible for the ability of the cyclopropane ring to conjugate with adjacent π-systems and carbocations, a property not typically observed in alkanes.[7][9] The model also proposes sp² hybridization for the carbon atoms, which is consistent with the observed C-H bond strengths.[7] The Walsh model successfully explains the double-bond character of cyclopropane in its reactions and its behavior in photoelectron spectroscopy.[10]
Diagram: Walsh Molecular Orbital Model
A simplified representation of the Walsh model, showing the formation of cyclopropane molecular orbitals from three CH₂ fragments.
Quantitative Data
The unique electronic structure of cyclopropane is reflected in its distinct physical and spectroscopic properties. The following tables summarize key quantitative data obtained from various experimental and computational methods.
Table 1: Geometric Parameters of Cyclopropane
| Parameter | Experimental Value | Computational Value | Reference(s) |
| C-C Bond Length | 1.510 Å | 1.503 Å | [1][11] |
| C-H Bond Length | 1.089 Å | 1.079 Å | [12][13] |
| C-C-C Bond Angle | 60° | 60° | [11] |
| H-C-H Bond Angle | 115.1° | 114.8° - 115.0° | [12][13] |
| Interorbital Angle (Coulson-Moffitt) | ~104° | - | [1] |
Table 2: Energetic and Spectroscopic Properties of Cyclopropane
| Property | Value | Unit | Reference(s) |
| Strain Energy | 27.5 - 28.1 | kcal/mol | [14][15][16] |
| C-C Bond Dissociation Energy | ~65 | kcal/mol | [15] |
| First Ionization Potential (Adiabatic) | 9.86 | eV | [17] |
| ¹³C-H Coupling Constant (¹JCH) | ~161 | Hz | |
| ¹³C NMR Chemical Shift | -2.9 | ppm |
Experimental Protocols
The elucidation of cyclopropane's electronic structure has relied on a combination of sophisticated experimental techniques. This section provides an overview of the methodologies for the key experiments cited.
Photoelectron Spectroscopy (PES)
Objective: To measure the ionization energies of the molecular orbitals, providing direct experimental evidence for the Walsh model.
Methodology:
-
Sample Introduction: Gaseous cyclopropane is introduced into a high-vacuum chamber.
-
Ionization: The sample is irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (He(I) radiation at 21.22 eV).[6]
-
Electron Ejection: The incident photons cause the ejection of valence electrons from the cyclopropane molecules.
-
Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer, such as a concentric hemispherical analyzer.[6]
-
Spectrum Generation: A plot of the number of photoelectrons versus their binding energy (calculated as the difference between the photon energy and the measured kinetic energy) constitutes the photoelectron spectrum.
Diagram: Photoelectron Spectroscopy Workflow
A workflow diagram illustrating the key stages of a photoelectron spectroscopy experiment on cyclopropane.
Bomb Calorimetry
Objective: To determine the strain energy of the cyclopropane ring by measuring its heat of combustion.
Methodology:
-
Sample Preparation: A known mass of a cyclopropane derivative (often a less volatile one like cyclopropanecarboxylic acid for ease of handling) is placed in a crucible. For volatile samples, encapsulation or use of an auxiliary combustible substance (like benzoic acid) is necessary.
-
Bomb Assembly: The crucible is placed inside a high-pressure stainless-steel vessel known as a "bomb," which is then sealed. A fuse wire is positioned to make contact with the sample.
-
Pressurization: The bomb is filled with pure oxygen to a high pressure (typically 25-30 atm).
-
Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is precisely measured.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change is recorded.
-
Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter (which is predetermined using a standard substance like benzoic acid). The strain energy is then derived by comparing the experimental heat of combustion with the theoretical heat of combustion of a strain-free analogue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To measure the ¹³C-H coupling constants, which provide insight into the hybridization of the carbon atoms.
Methodology:
-
Sample Preparation: A solution of cyclopropane or a derivative is prepared in a suitable deuterated solvent.
-
Spectrum Acquisition: A ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. To observe the C-H coupling, the standard proton decoupling is turned off. This is known as acquiring a proton-coupled ¹³C spectrum.[14]
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the frequency-domain spectrum.
-
Analysis: The splitting pattern of the carbon signal is analyzed. For a CH₂ group in cyclopropane, the signal will be a triplet due to coupling with the two attached protons. The separation between the lines of the multiplet gives the one-bond carbon-hydrogen coupling constant (¹JCH).[14]
Single-Crystal X-ray Diffraction
Objective: To determine the precise bond lengths and angles in the crystalline state, providing structural evidence for the bonding models.
Methodology:
-
Crystal Growth and Mounting: A suitable single crystal of a cyclopropane derivative is grown and mounted on a goniometer head. For cyclopropane itself, this requires low-temperature techniques.[10]
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray spots) is recorded on a detector.[1]
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the unique reflections.
-
Structure Solution and Refinement: The initial positions of the atoms in the unit cell are determined using computational methods. This initial model is then refined against the experimental data to obtain the final, precise atomic coordinates, from which bond lengths and angles are calculated.[7]
Conclusion
The electronic structure of the cyclopropane ring is a captivating example of how geometric constraints can lead to novel bonding arrangements and chemical reactivity. The Coulson-Moffitt and Walsh models, while different in their approach, both successfully explain the unique properties of this strained carbocycle. A wealth of quantitative data from spectroscopic and calorimetric experiments, supported by computational studies, provides a robust and detailed picture of its electronic nature. For researchers in drug development and organic synthesis, a thorough understanding of the electronic principles governing the cyclopropane ring is paramount for the rational design of new molecules with desired properties and functionalities. The experimental methodologies detailed herein form the foundation of our current understanding and continue to be invaluable tools in the ongoing exploration of strained ring systems.
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. books.rsc.org [books.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 5. eiu.edu [eiu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sssc.usask.ca [sssc.usask.ca]
- 8. portlandpress.com [portlandpress.com]
- 9. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 12. Walsh's Rules [pci.tu-bs.de]
- 13. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 14. Khan Academy [khanacademy.org]
- 15. Bent bond - Wikipedia [en.wikipedia.org]
- 16. worldoftest.com [worldoftest.com]
- 17. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethylcyclopropane from 1,3-Dibromopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Ethylcyclopropane is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and agrochemicals. The cyclopropyl (B3062369) moiety, a strained three-membered ring, can significantly influence the biological activity, metabolic stability, and physicochemical properties of a molecule. This document provides a detailed protocol for a proposed two-step synthesis of this compound, starting from the readily available precursor, 1,3-dibromopropane (B121459).
The synthesis of the cyclopropane (B1198618) ring from 1,3-dihalopropanes is a well-established transformation, often accomplished via an intramolecular Wurtz-type reaction or by forming a Grignard reagent which subsequently cyclizes.[1][2][3][4] The direct, one-pot synthesis of this compound from 1,3-dibromopropane is not widely documented, presenting a synthetic challenge. The protocol detailed below outlines a plausible and chemically sound two-step, one-pot approach. This method is presented as a research protocol for investigation and optimization.
The proposed strategy involves the in situ formation of a cyclopropyl Grignard reagent from 1,3-dibromopropane, which is then immediately trapped with an ethylating agent. Careful control of reaction conditions is crucial to favor the formation of the Grignard reagent over the immediate formation of cyclopropane. This approach, if successful, would provide a more direct route to this compound from 1,3-dibromopropane than multi-step alternatives.
Proposed Synthetic Pathway
The proposed synthesis proceeds in two conceptual steps within a single pot:
-
Formation of Cyclopropylmagnesium Bromide: 1,3-dibromopropane is reacted with magnesium metal in an ethereal solvent to form a Grignard reagent. It is hypothesized that under controlled conditions, the formation of the mono-Grignard reagent and its subsequent intramolecular reaction to form a cyclopropyl Grignard is possible.
-
Alkylation with an Ethylating Agent: The in situ generated cyclopropylmagnesium bromide is then reacted with an ethylating agent, such as ethyl bromide, to yield the final product, this compound.
The overall proposed reaction is as follows:
Br-(CH2)3-Br + 2 Mg -> [c-C3H5MgBr] + MgBr2 [c-C3H5MgBr] + CH3CH2Br -> c-C3H5CH2CH3 + MgBr2
Experimental Protocol
3.1. Materials and Reagents
-
1,3-Dibromopropane (99%)
-
Magnesium turnings (99.8%)
-
Ethyl bromide (99%)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Iodine (for Grignard initiation)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Standard glassware for anhydrous reactions (three-neck round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet)
-
Magnetic stirrer and heating mantle
3.2. Detailed Experimental Procedure
Caution: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are sensitive to air and moisture. All glassware must be thoroughly dried before use.
-
Preparation of the Reaction Apparatus:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a 100 mL pressure-equalizing dropping funnel, and a glass stopper.
-
Flame-dry the entire apparatus under a stream of nitrogen to remove any residual moisture. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.
-
-
Initiation of Grignard Reagent Formation:
-
To the cooled flask, add magnesium turnings (2.43 g, 0.1 mol).
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 1,3-dibromopropane (10.1 g, 0.05 mol) in 40 mL of anhydrous diethyl ether.
-
-
Formation of the Cyclopropyl Grignard Reagent (Hypothetical):
-
Add approximately 5 mL of the 1,3-dibromopropane solution from the dropping funnel to the magnesium turnings.
-
Gently warm the flask with a heating mantle to initiate the reaction. The disappearance of the iodine color and the formation of bubbles indicate the initiation of the Grignard reaction.
-
Once the reaction has started, add the remaining 1,3-dibromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30 minutes to ensure the complete formation of the intermediate Grignard reagent.
-
-
Alkylation Step:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Prepare a solution of ethyl bromide (5.45 g, 0.05 mol) in 20 mL of anhydrous diethyl ether in the dropping funnel.
-
Add the ethyl bromide solution dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture again to 0 °C.
-
Slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
The product, this compound, is a volatile liquid. Carefully remove the solvent by distillation at atmospheric pressure using a fractionating column.
-
Collect the fraction boiling at approximately 36 °C, which is the boiling point of this compound.
-
Data Presentation
The following table summarizes the key reaction parameters and expected (target) results for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 1,3-Dibromopropane | 0.05 mol (10.1 g) |
| Magnesium | 0.1 mol (2.43 g) |
| Ethyl Bromide | 0.05 mol (5.45 g) |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Time | ~ 4 hours |
| Reaction Temperature | 0 °C to reflux |
| Product | This compound |
| Theoretical Yield | 3.5 g |
| Expected Yield | 1.75 - 2.45 g (50-70%) |
| Expected Purity (after distillation) | > 95% |
| Appearance | Colorless liquid |
| Boiling Point | 36 °C |
Visualization
The following diagram illustrates the proposed workflow for the synthesis of this compound from 1,3-dibromopropane.
Caption: Proposed workflow for the synthesis of this compound.
References
- 1. Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brainly.in [brainly.in]
- 3. Sciencemadness Discussion Board - Preparation of 1,3-dibromopropane - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. 1,3-Dibromopropane - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Catalytic Synthesis of Ethylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the catalytic synthesis of ethylcyclopropane, a valuable building block in organic synthesis and medicinal chemistry. The methods described focus on transition metal-catalyzed cyclopropanation reactions, offering versatile and efficient routes to this important structural motif.
Overview of Catalytic Methods
The synthesis of this compound can be effectively achieved through several catalytic methods, primarily involving the reaction of an alkene with a carbene or carbenoid precursor. The most common approaches utilize rhodium, copper, or zinc-based catalysts.
-
Rhodium-Catalyzed Cyclopropanation: Dirhodium(II) carboxylate complexes, such as rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), are highly efficient catalysts for the decomposition of diazo compounds like ethyl diazoacetate, followed by carbene transfer to an alkene.[1] These reactions are often high-yielding and can be adapted for asymmetric synthesis using chiral rhodium catalysts.[1][2]
-
Copper-Catalyzed Cyclopropanation: Copper complexes, particularly those in the +1 oxidation state, serve as a more economical alternative to rhodium catalysts.[3] Copper(I) triflate (CuOTf) and various copper-ligand systems can effectively catalyze the cyclopropanation of alkenes with diazoacetates.
-
Simmons-Smith and Furukawa Modification: The Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to cyclopropanate alkenes stereospecifically.[4][5] The Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, can enhance the reactivity of the system.[4][6]
Quantitative Data Summary
The following tables summarize typical quantitative data for the catalytic cyclopropanation of terminal alkenes, providing an expected range for the synthesis of this compound from propene (for Rh and Cu catalysis) or 1-pentene (B89616) (for Simmons-Smith).
Table 1: Rhodium-Catalyzed Cyclopropanation of Terminal Alkenes with Ethyl Diazoacetate
| Catalyst | Catalyst Loading (mol%) | Alkene | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| Rh₂(OAc)₄ | 0.5 - 2 | Styrene | Dichloromethane (B109758) | 25 | 80-95 | 70:30 - 85:15 | [7] |
| Rh₂(OAc)₄ | 1 | 1-Hexene | Dichloromethane | 25 | 75-85 | ~70:30 | [3] |
| Chiral Rh(II) | 0.001 - 1 | Styrene | Dimethyl Carbonate | 40 | 86-99 (ee) | >97:3 | [8] |
Table 2: Copper-Catalyzed Cyclopropanation of Terminal Alkenes with Ethyl Diazoacetate
| Catalyst | Catalyst Loading (mol%) | Alkene | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| Cu(I)-homoscorpionate | 1 | 1-Hexene | Dichloromethane | 25 | High | Predominantly cis | [3] |
| Cu(acac)₂ / Sulfide | - | Electron-deficient alkenes | Toluene (B28343) | - | High | - | [9] |
| [Cu(NCMe)₄]PF₆ / tBuBOX | 5 | (E)-styryl pinacolboronate | DCE | 25 | 69 | 94:6 | [10] |
Table 3: Simmons-Smith and Furukawa Modification for Cyclopropanation of Terminal Alkenes
| Reagents | Alkene | Solvent | Temperature (°C) | Yield (%) | Stereospecificity | Reference |
| CH₂I₂ / Zn-Cu | Cyclohexene | Ether | Reflux | >90 | High (syn-addition) | [4] |
| CH₂I₂ / Et₂Zn | Unfunctionalized alkenes | 1,2-Dichloroethane | 0 to RT | High | High (syn-addition) | [4] |
Reaction Mechanisms and Pathways
Metal-Catalyzed Cyclopropanation (Rh and Cu)
Rhodium and copper-catalyzed cyclopropanations are believed to proceed through the formation of a metal-carbene intermediate.[1] The catalytic cycle can be summarized as follows:
-
Carbene Formation: The diazo compound reacts with the metal catalyst to form a metal-carbene species, with the concomitant loss of nitrogen gas.
-
Carbene Transfer: The metal-carbene then reacts with the alkene in a concerted, though not necessarily synchronous, fashion to form the cyclopropane (B1198618) ring.[1] The catalyst is regenerated in this step.
Caption: General catalytic cycle for metal-catalyzed cyclopropanation.
Simmons-Smith Reaction
The Simmons-Smith reaction involves an organozinc carbenoid that delivers a methylene (B1212753) group to the alkene.[4] The reaction is stereospecific, with the configuration of the alkene being retained in the cyclopropane product.[4]
Caption: Simplified mechanism of the Simmons-Smith reaction.
Experimental Protocols
The following are detailed protocols for the synthesis of this compound using rhodium(II) acetate, copper(I) triflate, and a Furukawa-modified Simmons-Smith reaction.
Rhodium(II) Acetate Catalyzed Synthesis of this compound
Materials:
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Propene (liquefied or as a solution in a suitable solvent)
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware for inert atmosphere reactions
-
Syringe pump
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a gas inlet, add rhodium(II) acetate (1.0 mol%).
-
Solvent and Alkene Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DCM. Cool the flask to 0 °C in an ice bath. Introduce a measured excess of propene into the reaction vessel.
-
Slow Addition of Ethyl Diazoacetate: Using a syringe pump, add a solution of ethyl diazoacetate (1.0 equivalent) in anhydrous DCM to the reaction mixture over a period of 4-6 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or flash column chromatography on silica (B1680970) gel to afford this compound.
Copper(I) Triflate Catalyzed Synthesis of this compound
Materials:
-
Copper(I) triflate toluene complex (CuOTf·C₇H₈)
-
Propene (liquefied or as a solution in a suitable solvent)
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware for inert atmosphere reactions
-
Syringe pump
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a gas inlet, add copper(I) triflate toluene complex (1.0-5.0 mol%).
-
Solvent and Alkene Addition: Under an inert atmosphere, add anhydrous DCM. Cool the flask to 0 °C and introduce an excess of propene.
-
Slow Addition of Ethyl Diazoacetate: Add a solution of ethyl diazoacetate (1.0 equivalent) in anhydrous DCM dropwise to the stirred reaction mixture over 4-6 hours using a syringe pump.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C to room temperature for an additional 2-4 hours after the addition is complete. Monitor the reaction by GC or TLC.
-
Work-up and Purification: Follow the work-up and purification procedures as described in the rhodium-catalyzed protocol.
Furukawa-Modified Simmons-Smith Synthesis of this compound
Materials:
-
1-Pentene
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 1-pentene (1.0 equivalent) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (2.0 equivalents) to the stirred solution. Following the addition of diethylzinc, add diiodomethane (2.0 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by GC.
-
Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by fractional distillation to obtain pure this compound.
General Experimental Workflow
Caption: A general workflow for the synthesis of this compound.
References
- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Simmons-Smith Cyclopropanation Reaction | TCI Deutschland GmbH [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
Ethylcyclopropane: A Versatile C5 Building Block in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ethylcyclopropane, a strained three-membered carbocycle, has emerged as a valuable and versatile building block in organic synthesis. Its inherent ring strain of approximately 27.5 kcal/mol makes it a reactive intermediate, susceptible to a variety of ring-opening and cycloaddition reactions.[1] This reactivity, coupled with the stereochemical control often achievable in its transformations, has led to its use in the construction of complex molecular architectures, particularly in the field of medicinal chemistry where the cyclopropane (B1198618) motif is a prized structural element.[2][3] The incorporation of the this compound moiety can impart desirable pharmacokinetic properties to drug candidates, including enhanced metabolic stability and improved potency.[3][4]
This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound and its derivatives, including quantitative data, reaction mechanisms, and workflows.
Synthesis of this compound Derivatives
The construction of functionalized this compound scaffolds is a crucial first step for their use as building blocks. Metal-catalyzed cyclopropanation of alkenes is a widely employed and efficient strategy.
Cobalt-Catalyzed Cyclopropanation for the Synthesis of (E/Z)-Ethyl 2-(Phenylsulfanyl)cyclopropane-1-carboxylate
A scalable and operationally simple method for the synthesis of a bifunctional cyclopropyl (B3062369) scaffold involves the cobalt(II)-catalyzed cyclopropanation of phenyl vinyl sulfide (B99878) with ethyl diazoacetate.[2] This reaction provides access to both trans and cis diastereomers, which can be separated and further elaborated.
Experimental Protocol:
To a solution of phenyl vinyl sulfide (1.0 equiv) and Co(II) catalyst (e.g., Co(salen), 1-5 mol%) in a suitable solvent such as dichloromethane (B109758) or water at room temperature is added a solution of ethyl diazoacetate (1.1 equiv) in the same solvent dropwise over a period of several hours. The reaction mixture is stirred at room temperature until complete consumption of the starting material, as monitored by TLC or GC. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to separate the E and Z diastereomers.
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| Co(II)-salen | CH₂Cl₂ | 25 | 4 | 75 | 1:1 | [2] |
| Cu(I)OTf (0.5 mol%) | CHCl₃ | 30 | - | 54 | 1:1 | [2] |
Reaction Workflow:
Caption: Workflow for Cobalt-Catalyzed Cyclopropanation.
Ring-Opening Reactions
The high ring strain of this compound derivatives makes them susceptible to ring-opening reactions, which can be initiated by Lewis acids, radicals, or transition metals. These reactions provide access to a variety of acyclic structures with defined stereochemistry.
Lewis Acid-Mediated Ring-Opening
Lewis acids can activate donor-acceptor substituted cyclopropanes, facilitating nucleophilic attack and subsequent ring opening.[5][6] The choice of Lewis acid can influence the reaction pathway and the final product. For example, the reaction of trans-2-aroyl-3-styrylcyclopropane-1,1-dicarboxylates with SnCl₄ leads to cyclopentene (B43876) derivatives, while TiCl₄ promotes the formation of E,E-1,3-dienes.[5]
Experimental Protocol (General):
To a solution of the this compound derivative (1.0 equiv) in a dry, inert solvent such as dichloromethane at a low temperature (e.g., -78 °C or 0 °C) is added the Lewis acid (1.0-2.0 equiv) dropwise. The reaction mixture is stirred at the same temperature for a specified time or allowed to warm to room temperature. The reaction is then quenched by the addition of a suitable reagent (e.g., saturated aqueous NaHCO₃ solution). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.
| Substrate | Lewis Acid | Product Type | Yield (%) | Reference |
| trans-2-Aroyl-3-styrylcyclopropane-1,1-dicarboxylates | SnCl₄ | Cyclopentenes | 65-85 | [5] |
| trans-2-Aroyl-3-styrylcyclopropane-1,1-dicarboxylates | TiCl₄ | E,E-1,3-Dienes | 70-90 | [5] |
| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | SnCl₄ | 1,5-Addition Polymer | - | [6] |
Reaction Mechanism:
Caption: Mechanism of Lewis Acid-Mediated Ring-Opening.
Radical-Initiated Ring-Opening
Radical-initiated ring-opening reactions of cyclopropane derivatives provide a powerful method for the formation of C-C bonds and the synthesis of complex acyclic molecules.[1][7] The reaction typically involves the generation of a radical species that adds to a double bond or abstracts an atom, leading to the formation of a cyclopropylmethyl radical, which rapidly rearranges to a homoallylic radical.
Experimental Protocol (General for Radical Ring-Opening/Cyclization):
A mixture of the methylenecyclopropane (B1220202) (MCP) or vinylcyclopropane (B126155) (VCP) derivative (1.0 equiv), a radical initiator (e.g., AIBN, DTBP), and a radical acceptor in a suitable solvent is heated to a temperature sufficient to induce decomposition of the initiator. The reaction is monitored by TLC or GC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
| Substrate Type | Initiator | Acceptor | Product Type | Reference |
| Methylenecyclopropanes | Mn(OAc)₃ | Malonates | Dihydronaphthalenes | [1] |
| Methylenecyclopropanes | DTBP | Aldehydes | 2-Acyl-3,4-dihydronaphthalenes | [1] |
| Acrylamide-tethered Alkylidenecyclopropanes | Togni Reagent II / Fe(II) | - | CF₃-containing seven-membered rings | [1] |
Reaction Mechanism:
Caption: Mechanism of Radical-Initiated Ring-Opening.
Cycloaddition Reactions
This compound derivatives, particularly vinylcyclopropanes (VCPs), are versatile partners in a variety of cycloaddition reactions, serving as three- or five-carbon synthons.[8][9]
Rhodium-Catalyzed [5+2] Cycloaddition
Rhodium catalysts are highly effective in promoting the [5+2] cycloaddition of VCPs with π-systems such as alkynes and allenes to furnish seven-membered rings.[8][9][10]
Experimental Protocol (General):
To a solution of the vinylcyclopropane (1.0 equiv) and the π-system partner (1.0-1.5 equiv) in a degassed solvent (e.g., toluene, DCE) is added the rhodium catalyst (e.g., [Rh(CO)₂Cl]₂, 1-5 mol%). The reaction mixture is heated at a specified temperature until the starting materials are consumed. The solvent is evaporated, and the crude product is purified by flash chromatography.
| VCP Substituent | π-System | Catalyst | Temp (°C) | Yield (%) | Reference |
| Ene-tethered | Alkene | [Rh(CO)₂Cl]₂ | 80-110 | 70-95 | [8] |
| - | Alkyne | [Rh(CO)₂Cl]₂ | 25-80 | 60-90 | [9] |
| - | Allene | [Rh(CO)₂Cl]₂ | 25 | 75-95 | [11] |
Reaction Mechanism:
Caption: Mechanism of Rh-Catalyzed [5+2] Cycloaddition.
C-H Activation
Direct functionalization of C-H bonds in cyclopropanes offers an atom-economical approach to introduce complexity. Palladium-catalyzed C-H activation has been successfully applied to cyclopropane derivatives.[12]
Palladium-Catalyzed Enantioselective C(sp³)–H Arylation
The enantioselective C-H arylation of aminomethyl-cyclopropanes with aryl boronic acids can be achieved using a palladium catalyst and a chiral N-acetyl amino acid ligand.[12] This reaction provides access to chiral cis-substituted cyclopropanes.
Experimental Protocol:
A mixture of the aminomethyl-cyclopropane (1.5 equiv), aryl boronic acid (1.0 equiv), a palladium catalyst (e.g., Pd(PhCN)₂Cl₂, 10 mol%), a chiral ligand (e.g., N-acetyl-L-tert-leucine, 20 mol%), and an oxidant (e.g., benzoquinone, 1.0 equiv) in a suitable solvent (e.g., DMF) is stirred at a specified temperature (e.g., 40 °C) for a designated time. The reaction mixture is then worked up and the product is purified by chromatography.
| Amine Substituent | Aryl Boronic Acid | Ligand | Temp (°C) | Yield (%) | e.r. | Reference |
| N,N-Dimethyl | Phenylboronic acid | N-acetyl-L-tert-leucine | 40 | 82 | >99:1 | [12] |
| N,N-Dibenzyl | 4-Methoxyphenylboronic acid | N-acetyl-L-tert-leucine | 40 | 75 | 98:2 | [12] |
| Piperidin-1-yl | 3-Chlorophenylboronic acid | N-acetyl-L-tert-leucine | 40 | 68 | 97:3 | [12] |
Reaction Mechanism:
Caption: Mechanism of Pd-Catalyzed C-H Arylation.
Applications in Pharmaceutical Synthesis
The unique structural and conformational properties imparted by the cyclopropane ring make this compound derivatives attractive building blocks in drug discovery.
Synthesis of Milnacipran
Milnacipran, a serotonin-norepinephrine reuptake inhibitor used to treat fibromyalgia, features a cyclopropane core.[13] A modular synthesis of cyclopropane-fused lactams, which are precursors to milnacipran, has been developed using α-diazo acylating agents.[2]
Synthetic Scheme Outline:
A key step involves the intramolecular cyclopropanation of a diazo amide derived from an unsaturated amine. This strategy allows for the construction of the core cyclopropane-fused lactam structure, which can then be further elaborated to afford milnacipran.
Synthesis of Tranylcypromine (B92988) Analogs
Tranylcypromine is an antidepressant containing a 2-phenylcyclopropylamine scaffold.[14] Biocatalytic methods using engineered myoglobin (B1173299) catalysts have been developed for the gram-scale synthesis of the chiral cyclopropane core of tranylcypromine with high diastereo- and enantioselectivity.[3] These chiral building blocks are then used to synthesize various tranylcypromine analogs for structure-activity relationship studies.[15]
Conclusion
This compound and its derivatives are powerful and versatile building blocks in organic synthesis. The predictable reactivity of the strained cyclopropane ring, combined with the development of stereoselective catalytic methods, has enabled the efficient construction of a wide range of molecular architectures. The applications of these building blocks in the synthesis of pharmaceuticals highlight their importance in modern drug discovery and development. The protocols and data presented herein provide a valuable resource for researchers seeking to utilize the unique properties of this compound in their synthetic endeavors.
References
- 1. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lewis Acid-Mediated Ring-Opening Reactions of trans-2-Aroyl-3-styrylcyclopropane-1,1-dicarboxylates: Access to Cyclopentenes and E,E-1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Rhodium-catalyzed [5 + 2 + 1] cycloaddition of ene-vinylcyclopropanes and CO: reaction design, development, application in natural product synthesis, and inspiration for developing new reactions for synthesis of eight-membered carbocycles. | Semantic Scholar [semanticscholar.org]
- 9. Vinylcyclopropane (5+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Item - Asymmetric Catalysis of the [5 + 2] Cycloaddition Reaction of Vinylcyclopropanes and Ï-Systems - figshare - Figshare [figshare.com]
- 11. chem.pku.edu.cn [chem.pku.edu.cn]
- 12. Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ring-Opening Reactions of Ethylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary methods for the ring-opening of ethylcyclopropane, a valuable transformation in organic synthesis for the preparation of functionalized acyclic compounds. The protocols offer step-by-step guidance for laboratory execution of these reactions.
Introduction
This compound, a readily accessible hydrocarbon, serves as a versatile C5 building block. The inherent ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) provides the thermodynamic driving force for ring-opening reactions, leading to the formation of various pentene isomers and other functionalized products. These reactions can be initiated thermally, under acidic or basic conditions, or through catalysis by transition metals. The choice of method dictates the product distribution and reaction efficiency, making the selection of appropriate conditions crucial for achieving desired synthetic outcomes. The application of these reactions is significant in the synthesis of complex molecules and intermediates in drug discovery, where the controlled introduction of five-carbon fragments is often required.
Thermal Ring-Opening (Isomerization)
Thermal isomerization of this compound proceeds through a diradical intermediate, leading to a mixture of pentene isomers and, to a lesser extent, fragmentation products. The reaction is typically carried out in the gas phase at elevated temperatures.
Data Presentation: Thermal Isomerization of this compound
| Product | Temperature (°C) | Pressure | Activation Energy (Ea) (kcal/mol) | Reference |
| 1-Pentene, cis-2-Pentene, trans-2-Pentene, 2-Methyl-1-butene | 468 | Low | 61.6 ± 1.4 | [1](--INVALID-LINK--) |
| Butadiene, Methane | 468 | Low | - | [1](--INVALID-LINK--) |
Experimental Protocol: Thermal Isomerization of this compound
Objective: To perform the gas-phase thermal isomerization of this compound.
Materials:
-
This compound
-
High-temperature flow reactor or sealed quartz tube
-
Inert gas (e.g., Nitrogen or Argon)
-
Gas chromatography-mass spectrometry (GC-MS) system for product analysis
Procedure:
-
Reactor Setup: Set up a high-temperature flow reactor system capable of reaching and maintaining temperatures in the range of 400-500 °C. Alternatively, a sealed quartz tube can be used for small-scale reactions.
-
Inert Atmosphere: Purge the reactor or reaction tube with an inert gas (e.g., nitrogen or argon) to remove oxygen, which could lead to unwanted oxidation side products at high temperatures.
-
Reactant Introduction: Introduce a known quantity of this compound vapor into the pre-heated reactor. In a flow system, this is achieved by passing a carrier gas through a bubbler containing liquid this compound. For a sealed tube reaction, a calculated amount of liquid this compound is introduced into the tube, which is then sealed under vacuum.
-
Reaction: Allow the reaction to proceed for a set residence time in the flow reactor or for a specific duration in the sealed tube at the desired temperature.
-
Product Collection: In a flow system, the product mixture is continuously collected in a cold trap (e.g., liquid nitrogen). For a sealed tube reaction, cool the tube to room temperature before carefully opening it.
-
Analysis: Analyze the collected product mixture using GC-MS to identify and quantify the different isomers of pentene and any fragmentation products.
Acid-Catalyzed Ring-Opening
Acid-catalyzed ring-opening of this compound proceeds via protonation of the cyclopropane ring, leading to a carbocation intermediate that can be trapped by a nucleophile or undergo rearrangement. The regioselectivity of the nucleophilic attack is governed by the stability of the resulting carbocation (Markovnikov's rule).
Data Presentation: Acid-Catalyzed Ring-Opening of Cyclopropane Derivatives
| Substrate | Catalyst/Reagent | Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene | Pyridinium p-toluenesulfonate | Methanol | Methanol | Reflux | Ring-opened product | 61 | (--INVALID-LINK--) |
| Donor-Acceptor Cyclopropane | B(C6F5)3·H2O | 2,6-Dimethylphenol | HFIP | Room Temp | Arylated product | 97 | (--INVALID-LINK--) |
| Donor-Acceptor Cyclopropane | B(C6F5)3·H2O | Benzyl alcohol | HFIP | Room Temp | Ring-opened ether | 90 | [2](--INVALID-LINK--) |
Note: Specific quantitative data for the acid-catalyzed ring-opening of this compound is limited. The data presented is for related cyclopropane derivatives to illustrate typical conditions and yields.
Experimental Protocol: Acid-Catalyzed Hydration of this compound (Hypothetical)
Objective: To synthesize pentan-2-ol and pentan-3-ol via the acid-catalyzed hydration of this compound.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄)
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of dilute sulfuric acid (e.g., 20% v/v in water).
-
Reactant Addition: Cool the acidic solution in an ice bath and slowly add this compound to the flask with vigorous stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours or gently heat to a moderate temperature (e.g., 40-50 °C) to increase the reaction rate. Monitor the disappearance of the starting material by GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Neutralization: Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification and Analysis: Purify the resulting mixture of pentanols by distillation or column chromatography. Analyze the product ratio by GC-MS and NMR spectroscopy.
Metal-Catalyzed Ring-Opening
Transition metals, particularly rhodium and palladium complexes, are effective catalysts for the ring-opening of cyclopropanes under mild conditions. These reactions often exhibit high selectivity and can be used to perform a variety of transformations, including cycloadditions, carbonylations, and cross-coupling reactions.
Data Presentation: Metal-Catalyzed Ring-Opening of Cyclopropane Derivatives
| Substrate | Catalyst | Reagent/Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Vinylcyclopropane | [Rh(cod)(OH)]₂ / Chiral Ligand | Aryl boronic acid | 1,4-Dioxane | 60 | Ring-opened arylated product | 80-96 (ee) | [1](--INVALID-LINK--) |
| Acyl-substituted methylenecyclopropane | PdCl₂(CH₃CN)₂ | - | Toluene | 80 | 4H-pyran | Good | [3](--INVALID-LINK--) |
| Aryl cyclopropyl (B3062369) ketone | Pd(OAc)₂ / PCy₃ | - | Toluene | 110 | (E)-1-Arylbut-2-en-1-one | 23-89 | [4](--INVALID-LINK--) |
Experimental Protocol: Rh(I)-Catalyzed Carbonylation of this compound (Hypothetical)
Objective: To synthesize 3-methyl-hexan-2-one via the rhodium-catalyzed carbonylation of this compound.
Materials:
-
This compound
-
Dichloromethane (B109758) (anhydrous)
-
[Rh(CO)₂Cl]₂
-
Carbon monoxide (CO) gas
-
High-pressure reactor (autoclave)
Procedure:
-
Reactor Setup: Place a stirrer bar in a high-pressure reactor. Add the rhodium catalyst, [Rh(CO)₂Cl]₂.
-
Solvent and Substrate Addition: Under an inert atmosphere, add anhydrous dichloromethane followed by this compound.
-
Reaction: Seal the reactor and purge with carbon monoxide gas several times. Pressurize the reactor with CO to the desired pressure (e.g., 10-50 atm). Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots (after safely depressurizing and re-pressurizing the reactor) and analyzing them by GC.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the CO gas in a well-ventilated fume hood.
-
Purification and Analysis: Open the reactor and filter the reaction mixture through a pad of silica (B1680970) gel to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography or distillation to obtain the desired ketone. Characterize the product by NMR, IR, and mass spectrometry.
Signaling Pathways and Workflow Diagrams
Caption: Thermal isomerization of this compound.
Caption: Acid-catalyzed ring-opening of this compound.
Caption: General workflow for metal-catalyzed reactions.
References
- 1. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. organic chemistry - Acid-catalyzed hydration of alkenes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Halogenation Reactions of Ethylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the halogenation reactions of ethylcyclopropane, a key substrate in the synthesis of various cyclopropane-containing molecules of interest in medicinal chemistry and materials science. The document details reaction mechanisms, product profiles, and experimental protocols for chlorination and bromination reactions under free-radical conditions.
Introduction
Halogenated organic compounds are pivotal intermediates in the synthesis of pharmaceuticals and other fine chemicals. The halogenation of alkylcyclopropanes, such as this compound, offers a direct route to functionalized three-membered ring systems. These reactions can proceed via two main pathways: substitution on the alkyl chain or the cyclopropane (B1198618) ring, or through ring-opening of the strained cyclopropyl (B3062369) group. The reaction outcome is highly dependent on the halogenating agent and the reaction conditions employed. This document outlines the primary products observed and provides detailed protocols for conducting these transformations.
Reaction Products and Mechanisms
The free-radical halogenation of this compound typically yields a mixture of monochlorinated products resulting from the substitution of a hydrogen atom on either the ethyl side chain or the cyclopropane ring. Ring-opening products, although possible due to the inherent strain of the cyclopropane ring, are generally observed as minor products under photochemical conditions, particularly with chlorine.
The primary monochlorinated isomers formed during the free-radical chlorination of this compound are:
-
(1-Chloroethyl)cyclopropane
-
(2-Chloroethyl)cyclopropane
-
1-Chloro-1-ethylcyclopropane
-
1-Chloro-2-ethylcyclopropane[1]
The formation of these products is governed by a free-radical chain mechanism, which involves three key stages: initiation, propagation, and termination.
Initiation: The reaction is initiated by the homolytic cleavage of the halogen molecule (X₂) into two halogen radicals (X•) upon exposure to UV light or heat.
Propagation: A halogen radical abstracts a hydrogen atom from this compound to form a hydrogen halide (HX) and an ethylcyclopropyl radical. This radical can exist in several isomeric forms, depending on the position of the abstracted hydrogen. The ethylcyclopropyl radical then reacts with another halogen molecule to yield a halogenated this compound product and a new halogen radical, which continues the chain reaction.
Termination: The chain reaction is terminated by the combination of any two radical species.
The regioselectivity of hydrogen abstraction by the halogen radical is a critical factor determining the product distribution. The stability of the resulting radical intermediate plays a significant role, with the order of stability being tertiary > secondary > primary. Bromine radicals are known to be more selective than chlorine radicals, preferentially abstracting the most weakly bonded hydrogen atom to form the most stable radical intermediate.[2][3][4]
Quantitative Data Summary
While specific quantitative data for the halogenation of this compound is not extensively reported in the literature, the principles of free-radical halogenation of alkanes can be applied to predict the likely product distribution. The relative reactivity of different C-H bonds towards chlorination and bromination is a key determinant.
Table 1: Predicted Product Distribution in the Free-Radical Halogenation of this compound
| Position of Halogenation | Type of C-H Bond | Product | Predicted Major/Minor (Chlorination) | Predicted Major/Minor (Bromination) |
| Ethyl, C1 | Secondary | (1-Chloroethyl)cyclopropane / (1-Bromoethyl)cyclopropane | Major | Major |
| Ethyl, C2 | Primary | (2-Chloroethyl)cyclopropane / (2-Bromoethyl)cyclopropane | Minor | Minor |
| Ring, C1 | Tertiary | 1-Chloro-1-ethylcyclopropane / 1-Bromo-1-ethylcyclopropane | Major | Major (likely most selective) |
| Ring, C2/C3 | Secondary | 1-Chloro-2-ethylcyclopropane / 1-Bromo-2-ethylcyclopropane | Major | Minor |
Note: This table is a qualitative prediction based on radical stability and selectivity principles. Actual yields can vary based on specific reaction conditions.
Experimental Protocols
The following are generalized protocols for the photochemical halogenation of this compound. Caution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Halogens are corrosive and toxic.
Protocol for Photochlorination of this compound
Materials:
-
This compound
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., carbon tetrachloride - Caution: CCl₄ is a known carcinogen and should be handled with extreme care ) or a safer alternative like dichloromethane.
-
Photochemical reactor equipped with a UV lamp (e.g., a mercury vapor lamp)
-
Gas dispersion tube
-
Reaction flask with a condenser and a magnetic stirrer
-
Neutralizing solution (e.g., 10% sodium thiosulfate (B1220275) solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Set up the photochemical reactor in a fume hood.
-
In the reaction flask, dissolve this compound in the chosen inert solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0-10 °C) using an ice bath to control the exothermicity of the reaction.
-
Start the UV lamp and begin bubbling a slow stream of chlorine gas through the stirred reaction mixture via the gas dispersion tube.
-
Monitor the reaction progress by gas chromatography (GC) to determine the consumption of the starting material and the formation of products.
-
Once the desired conversion is achieved, stop the flow of chlorine gas and turn off the UV lamp.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove any dissolved chlorine.
-
Wash the reaction mixture with a 10% sodium thiosulfate solution to quench any remaining chlorine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product mixture can be analyzed by GC-MS and NMR to identify the different isomers and can be purified by fractional distillation or preparative gas chromatography.
Protocol for Photobromination of this compound
Materials:
-
This compound
-
Bromine (Br₂)
-
Inert solvent (e.g., carbon tetrachloride or dichloromethane)
-
Photochemical reactor with a UV lamp
-
Dropping funnel
-
Reaction flask with a condenser and a magnetic stirrer
-
Neutralizing solution (e.g., 10% sodium thiosulfate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Set up the photochemical reactor in a fume hood.
-
In the reaction flask, dissolve this compound in the inert solvent.
-
Cool the reaction mixture to 0-10 °C.
-
Start the UV lamp and add bromine dropwise from the dropping funnel to the stirred reaction mixture. The characteristic red-brown color of bromine should dissipate as it reacts. Maintain a slight excess of this compound to minimize polybromination.
-
Monitor the reaction by GC.
-
Once the reaction is complete, stop the addition of bromine and turn off the UV lamp.
-
Wash the reaction mixture with 10% sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
Analyze and purify the product mixture as described for the photochlorination.
Protocol for Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a selective brominating agent, particularly for allylic and benzylic positions. In the case of this compound, it can be used to favor bromination on the ethyl side chain, especially at the carbon adjacent to the cyclopropyl ring, which exhibits some radical-stabilizing character.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Inert solvent (e.g., carbon tetrachloride)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide)
-
Reaction flask with a reflux condenser and a magnetic stirrer
-
Light source (e.g., a sunlamp) or heating mantle
Procedure:
-
In the reaction flask, combine this compound, NBS, and a catalytic amount of AIBN in carbon tetrachloride.
-
Heat the mixture to reflux while irradiating with a sunlamp.
-
Monitor the reaction by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide (B58015) as the reaction progresses. GC analysis can also be used.
-
After the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
Filter off the succinimide by-product.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.
-
Analyze and purify the product mixture.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in these application notes.
Caption: Free-radical halogenation mechanism.
Caption: Formation of isomeric products.
Caption: General experimental workflow.
References
Application Notes and Protocols: Kinetics of the Thermal Isomerization of Ethylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thermal isomerization of substituted cyclopropanes is a fundamental reaction in physical organic chemistry, providing insights into reaction mechanisms, transition states, and the energetics of bond cleavage and formation. The study of the kinetics of these rearrangements is crucial for understanding the stability of small-ring systems and predicting the behavior of such moieties in more complex molecules, which can be relevant in the synthesis and thermal processing of drug candidates. This document outlines the kinetic parameters and experimental protocols for the thermal isomerization of ethylcyclopropane.
The thermal decomposition of this compound in the gas phase proceeds via a unimolecular process, yielding a mixture of isomeric pentenes and minor decomposition products.[1] The reaction is typically studied at elevated temperatures, and the rates of formation of the various products provide detailed information about the reaction mechanism, which is believed to involve a diradical intermediate.[2]
Reaction Pathway
The thermal isomerization of this compound primarily results in the formation of four different pentene isomers. Concurrently, a minor decomposition pathway yielding butadiene and methane (B114726) is also observed.[1]
Caption: Reaction pathways for the thermal isomerization and decomposition of this compound.
Quantitative Kinetic Data
The rate of the thermal isomerization of this compound has been studied in the gas phase over a temperature range of 454 to 484°C.[1] The reaction follows first-order kinetics. The overall rate constant for the isomerization process can be described by the Arrhenius equation.
Table 1: Arrhenius Parameters for the Overall Isomerization of this compound
| Parameter | Value | Units |
| Pre-exponential Factor (A) | 10¹⁵.¹ | s⁻¹ |
| Activation Energy (Ea) | 61.6 ± 1.4 | kcal/mol |
Data sourced from Halberstadt and Chesick (1964).[1]
Experimental Protocols
The following protocol is based on the static gas-phase kinetic studies of the thermal isomerization of this compound.[1]
Preparation of the Reaction System
-
Apparatus: A static vacuum system equipped with a quartz reaction vessel is used. The system should be capable of achieving high vacuum (e.g., <10⁻⁵ mm Hg). The reaction vessel is housed in a furnace with precise temperature control.
-
Temperature Control: The furnace temperature should be maintained with high stability (e.g., ±0.1°C) and measured accurately with a calibrated thermocouple.
-
Pressure Measurement: A McLeod gauge or a similar sensitive pressure-measuring device is used to measure the pressure of the reactant gas, especially for studies in the pressure fall-off region (e.g., 84 to 5 x 10⁻² mm).[1]
-
Reactant Purity: this compound should be purified by methods such as gas chromatography to ensure high purity before use.
Experimental Workflow
References
Application Notes and Protocols: The Role of the Cyclopropyl Moiety in Medicinal Chemistry with a Focus on Brepocitinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of the cyclopropane (B1198618) motif in medicinal chemistry, with a specific focus on the drug candidate Brepocitinib (B610002). The content includes quantitative data, detailed experimental protocols, and visualizations to aid in understanding the application of cyclopropane-containing compounds in drug discovery and development.
Introduction to the Ethylcyclopropane Moiety in Medicinal Chemistry
The cyclopropane ring, the smallest of the cycloalkanes, is a valuable structural motif in medicinal chemistry. Its unique stereoelectronic properties, arising from its inherent ring strain, impart significant advantages to drug candidates. The incorporation of a cyclopropyl (B3062369) group, including its ethyl-substituted variants, can favorably modulate a compound's pharmacological profile.
Key benefits of including a cyclopropane ring in a drug's structure include:
-
Enhanced Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to stronger binding interactions with its biological target.
-
Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to metabolic degradation by cytochrome P450 enzymes.
-
Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity, solubility, and membrane permeability, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Reduced Off-Target Effects: The defined three-dimensional structure of the cyclopropane ring can enhance selectivity for the intended target, thereby reducing interactions with other proteins and minimizing off-target side effects.
While the simple this compound group is a fundamental example, medicinal chemists often utilize more complex substituted cyclopropanes to fine-tune the properties of a drug molecule. A notable example is the difluorocyclopropyl group found in Brepocitinib, a potent inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2).
Case Study: Brepocitinib - A Cyclopropane-Containing JAK Inhibitor
Brepocitinib (PF-06700841) is an orally available, selective dual inhibitor of JAK1 and TYK2, which are key enzymes in the JAK-STAT signaling pathway.[1][2] This pathway is crucial for mediating the signaling of numerous cytokines involved in inflammation and immune responses.[3][4][5] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases.[6] By inhibiting JAK1 and TYK2, Brepocitinib effectively blocks the signaling of pro-inflammatory cytokines such as IL-6, IL-12, IL-23, and Type I interferons.[2][7]
The chemical structure of Brepocitinib features a ((1S)-2,2-difluorocyclopropyl)methanone moiety. This substituted cyclopropane ring plays a crucial role in the molecule's overall properties, contributing to its potency and pharmacokinetic profile.
Quantitative Data for Brepocitinib
The following tables summarize key quantitative data for Brepocitinib, including its inhibitory potency against target kinases and its pharmacokinetic properties in humans.
Table 1: In Vitro Inhibitory Potency of Brepocitinib
| Target | IC₅₀ (nM) |
| TYK2 | 23 |
| JAK1 | 17 |
| JAK2 | 77 |
Source: Data compiled from publicly available research.[8]
Table 2: Human Pharmacokinetic Parameters of Brepocitinib (Oral Administration)
| Parameter | Value |
| Absorption | |
| Time to Maximum Concentration (Tmax) | ≤ 1 hour |
| Effect of High-Fat Meal on Absorption Rate | 69.9% decrease |
| Effect of High-Fat Meal on Extent of Absorption | 28.3% decrease |
| Absolute Bioavailability (F) | ~75% |
| Distribution | |
| Apparent Volume of Distribution (Vc/F) | 136 L |
| Plasma Protein Binding (fraction unbound) | 0.61 |
| Metabolism | |
| Major Metabolizing Enzymes | CYP3A4/5 (77%), CYP1A2 (14%) |
| Major Circulating Species | Brepocitinib (47.8%), M1 (monohydroxylated metabolite, 37.1%) |
| Excretion | |
| Apparent Clearance (CL/F) | 18.7 L/h |
| Major Route of Elimination | Renal excretion of metabolites |
| Recovery in Urine | 88.0% (total radioactivity) |
| Recovery in Feces | 8.7% (total radioactivity) |
Source: Data compiled from clinical studies.[1][9][10][11][12][13]
Signaling Pathway and Experimental Workflows
JAK-STAT Signaling Pathway and the Mechanism of Action of Brepocitinib
The JAK-STAT signaling pathway is a critical communication route from the cell surface to the nucleus. The process is initiated by the binding of cytokines to their specific receptors, leading to the activation of associated Janus kinases (JAKs). These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immunity. Brepocitinib exerts its therapeutic effect by inhibiting the kinase activity of JAK1 and TYK2, thereby blocking this signaling cascade.
Experimental Workflow for a Kinase Inhibition Assay
The following diagram outlines a typical workflow for an in vitro kinase inhibition assay to determine the IC₅₀ of a compound like Brepocitinib against a specific JAK kinase.
Experimental Protocols
Protocol 1: In Vitro JAK1 Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for determining the inhibitory activity of a test compound, such as Brepocitinib, against purified human JAK1 enzyme using a luminescence-based assay that measures ADP production (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant human JAK1 enzyme
-
JAK1 peptide substrate (e.g., IRS1-tide)
-
Ultra-Pure ATP
-
JAK1 Assay Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
-
Test compound (Brepocitinib) and a known JAK1 inhibitor (e.g., Tofacitinib) as a positive control
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: a. Prepare a stock solution of the test compound and control inhibitor in 100% DMSO. b. Perform a serial dilution of the compounds in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). c. Further dilute the compound solutions in JAK1 Assay Buffer to the desired starting concentration. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup: a. Prepare a "Reaction Mix" containing JAK1 Assay Buffer, JAK1 peptide substrate, and ATP. The final concentration of ATP should be at or near its Kₘ for JAK1. b. In a white assay plate, add 5 µL of the diluted test compound or control to the appropriate wells. c. Add 5 µL of DMSO-containing buffer to the "no inhibitor" and "no enzyme" control wells. d. Add 10 µL of a solution containing the JAK1 enzyme in JAK1 Assay Buffer to all wells except the "no enzyme" control. e. Initiate the kinase reaction by adding 10 µL of the Reaction Mix to all wells.
-
Incubation: a. Mix the plate gently. b. Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 50 µL of Kinase Detection Reagent to each well. d. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition and Analysis: a. Measure the luminescence using a plate reader. b. Subtract the background luminescence (from "no enzyme" control wells) from all other measurements. c. Normalize the data to the "no inhibitor" control (100% activity) and the positive control inhibitor (0% activity). d. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Phospho-STAT Assay (Flow Cytometry)
This protocol describes a method to assess the inhibitory activity of a compound like Brepocitinib on the JAK-STAT signaling pathway in a cellular context by measuring the phosphorylation of STAT proteins.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., HeLa, UT-7)
-
Cell culture medium
-
Cytokine stimulant (e.g., IFN-α for pSTAT1, IL-6 for pSTAT3)
-
Test compound (Brepocitinib)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Fixation/Permeabilization buffers
-
Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT1-Alexa Fluor 488)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: a. Culture cells to the desired density. b. Pre-treat the cells with various concentrations of the test compound (Brepocitinib) or DMSO (vehicle control) for 1-2 hours.
-
Cytokine Stimulation: a. Stimulate the cells with the appropriate cytokine (e.g., IFN-α) for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.
-
Cell Fixation and Permeabilization: a. Immediately after stimulation, fix the cells by adding a fixation buffer. b. Incubate at room temperature for 10-15 minutes. c. Wash the cells with PBS. d. Permeabilize the cells by adding a permeabilization buffer. e. Incubate on ice or at room temperature as recommended by the buffer manufacturer.
-
Intracellular Staining: a. Wash the permeabilized cells. b. Add the fluorescently labeled anti-phospho-STAT antibody to the cells. c. Incubate in the dark at room temperature for 30-60 minutes.
-
Flow Cytometry Analysis: a. Wash the cells to remove unbound antibody. b. Resuspend the cells in PBS or flow cytometry staining buffer. c. Acquire data on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT signal.
-
Data Analysis: a. Gate on the cell population of interest. b. Determine the median fluorescence intensity (MFI) of the phospho-STAT signal for each condition. c. Calculate the percent inhibition of STAT phosphorylation for each concentration of the test compound relative to the cytokine-stimulated, vehicle-treated control. d. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Protocol 3: Synthesis of a Cyclopropanecarboxamide Derivative
This protocol provides a general method for the synthesis of a cyclopropanecarboxamide, a common structural motif in medicinal chemistry, from a cyclopropanecarbonyl chloride. This can be considered a representative synthesis for the amide bond formation step in the synthesis of more complex molecules containing a cyclopropyl group.
Materials:
-
Cyclopropanecarbonyl chloride
-
Ammonia (B1221849) (gas or solution in a solvent like dioxane)
-
Dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Ethyl acetate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: a. In a well-ventilated fume hood, dissolve cyclopropanecarbonyl chloride (1 equivalent) in dichloromethane (approximately 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer. b. Cool the solution in an ice bath.
-
Ammonolysis: a. Bubble ammonia gas through the stirred solution for 1-2 hours, or add a solution of ammonia in a suitable solvent dropwise. b. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: a. Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. b. Dissolve the residue in ethyl acetate. c. A white precipitate (ammonium chloride) will form. Filter the mixture to remove the insoluble solid. d. Concentrate the filtrate under reduced pressure to obtain the crude cyclopropanecarboxamide. e. If necessary, the product can be further purified by recrystallization or column chromatography.
Characterization:
-
The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Disclaimer: These protocols are intended for informational purposes only and should be adapted and optimized for specific experimental conditions. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. researchgate.net [researchgate.net]
- 2. What is Brepocitinib used for? [synapse.patsnap.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Population Pharmacokinetics of Oral Brepocitinib in Healthy Volunteers and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Metabolism and Disposition of Brepocitinib in Humans and Characterization of the Formation Mechanism of an Aminopyridine Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Population Pharmacokinetics of Oral Brepocitinib in Healthy Volunteers and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase 1 study to investigate the absorption, distribution, metabolism and excretion of brepocitinib in healthy males using a 14 C-microdose approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Simmons-Smith Cyclopropanation of Ethylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Simmons-Smith reaction is a powerful and widely used method in organic synthesis for the stereospecific conversion of alkenes to cyclopropanes. This reaction, which employs an organozinc carbenoid, is highly valued for its reliability and functional group tolerance. The resulting cyclopropane (B1198618) motif is a key structural element in many biologically active molecules, including pharmaceuticals and natural products, where it can impart unique conformational constraints and metabolic stability. These application notes provide a detailed protocol for the synthesis of ethylcyclopropane from 1-butene (B85601) using the Simmons-Smith cyclopropanation reaction.
The reaction proceeds via the formation of a zinc carbenoid, typically from diiodomethane (B129776) and a zinc-copper couple. This carbenoid then reacts with an alkene in a concerted, stereospecific manner, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.
Reaction Mechanism and Workflow
The Simmons-Smith reaction involves two key steps:
-
Formation of the Organozinc Carbenoid: The active reagent, iodomethylzinc iodide (ICH₂ZnI), is generated in situ from the reaction of diiodomethane with a zinc-copper couple. The zinc-copper couple is an activated form of zinc that is essential for the reaction to proceed efficiently.[1]
-
Cyclopropanation of the Alkene: The organozinc carbenoid then reacts with the alkene (in this case, 1-butene) through a concerted, syn-addition mechanism to form the cyclopropane ring.[1] This concerted mechanism ensures that the stereochemistry of the alkene is preserved in the product.
A general workflow for this process is outlined below.
Quantitative Data
While specific yield data for the Simmons-Smith cyclopropanation of 1-butene to this compound is not extensively reported in the literature, representative yields for the cyclopropanation of other simple terminal alkenes are generally in the range of 70-90%. The following table summarizes typical reaction parameters that can be adapted for this synthesis.
| Parameter | Typical Value/Condition | Notes |
| Stoichiometry | ||
| 1-Butene | 1.0 eq | The limiting reagent. |
| Diiodomethane | 1.5 - 2.0 eq | An excess is used to ensure complete conversion of the alkene. |
| Zinc-Copper Couple | 2.0 - 3.0 eq | A significant excess is necessary to drive the reaction to completion. |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether (Et₂O) or Dichloromethane (DCM) | Ether is a common solvent for this reaction. DCM can also be used. The choice of solvent can influence the reaction rate.[2] |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at a lower temperature and then allowed to warm to room temperature. |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by an appropriate analytical technique such as GC. |
| Workup | ||
| Quenching Agent | Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl) | Used to quench the reaction and dissolve inorganic salts. |
| Extraction Solvent | Diethyl Ether or Dichloromethane | The same solvent as the reaction is typically used. |
| Drying Agent | Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄) | To remove residual water from the organic phase. |
| Purification | ||
| Method | Fractional Distillation | Due to the volatile nature of this compound, fractional distillation is the most suitable purification method. |
Experimental Protocols
1. Preparation of Zinc-Copper Couple
This protocol is adapted from established procedures for the preparation of an active zinc-copper couple.
Materials:
-
Zinc dust (<10 µm, 99.9%)
-
Copper(II) acetate (B1210297) monohydrate
-
Glacial acetic acid
-
Diethyl ether (anhydrous)
Procedure:
-
In a flask equipped with a magnetic stirrer, add copper(II) acetate monohydrate (0.5 g, 2.75 mmol) to glacial acetic acid (50 mL).
-
Heat the mixture to 110 °C with stirring.
-
Add zinc dust (35 g, 535 mmol) to the hot solution and maintain the temperature for 5 minutes with vigorous stirring.
-
Allow the solid to settle and decant the hot acetic acid.
-
Wash the solid sequentially with glacial acetic acid (50 mL) and then three times with anhydrous diethyl ether (3 x 50 mL).
-
Dry the resulting dark grey solid under a high vacuum and store it under an inert atmosphere (e.g., nitrogen or argon) until use.
2. Synthesis of this compound
Materials:
-
Zinc-copper couple (prepared as described above)
-
Anhydrous diethyl ether (Et₂O)
-
Diiodomethane (CH₂I₂)
-
1-Butene (gas)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a gas inlet tube, and a dropping funnel.
-
Inert atmosphere setup (nitrogen or argon).
-
Low-temperature bath (ice-water or cryocooler).
Procedure:
-
Set up the reaction apparatus under an inert atmosphere. All glassware should be flame-dried before use.
-
To the three-necked flask, add the prepared zinc-copper couple (e.g., 1.2 eq based on diiodomethane).
-
Add anhydrous diethyl ether to the flask to create a slurry of the zinc-copper couple.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly bubble 1-butene gas (1.0 eq) through the stirred slurry via the gas inlet tube. The amount of 1-butene can be determined by mass gain of the reaction vessel or by using a calibrated flowmeter. 1-Butene is soluble in ether, which will facilitate its reaction.[3][4][5]
-
Once the addition of 1-butene is complete, add a solution of diiodomethane (1.1 eq) in anhydrous diethyl ether dropwise from the dropping funnel over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC analysis of aliquots.
-
Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solution by fractional distillation to isolate the volatile this compound product.
Logical Relationships in the Simmons-Smith Reaction
The following diagram illustrates the key relationships between the reactants and the formation of the active carbenoid intermediate, leading to the final cyclopropanated product.
Safety Precautions
-
Diiodomethane: is toxic and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Diethyl Ether: is extremely flammable. All operations should be carried out away from ignition sources.
-
1-Butene: is a flammable gas. Ensure proper ventilation and handle with care.
-
Zinc-Copper Couple: The preparation involves hot acetic acid. Handle with appropriate personal protective equipment. The final product can be pyrophoric and should be handled under an inert atmosphere.
-
Reaction Quenching: The quenching of the reaction can be exothermic. Perform the addition of the quenching solution slowly and with cooling.
These protocols and notes provide a comprehensive guide for the synthesis of this compound via the Simmons-Smith reaction. As with any chemical reaction, careful planning, adherence to safety protocols, and appropriate monitoring are essential for a successful outcome.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 1-Butene | C4H8 | CID 7844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Butene Properties, Production & Applications | Rayeneh [rayeneh.com]
Application Notes and Protocols for the Gas Chromatography Analysis of Ethylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylcyclopropane is a volatile, cyclic hydrocarbon that can be present as an impurity, a starting material, or a final product in various chemical and pharmaceutical manufacturing processes. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and ensuring the safety and efficacy of the final products. Gas chromatography (GC) is the premier analytical technique for the separation and analysis of volatile compounds like this compound. This document provides detailed application notes and protocols for the analysis of this compound using both Flame Ionization Detection (FID) and Mass Spectrometry (MS).
Analytical Methods
Two primary GC methods are presented for the analysis of this compound:
-
Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS): This is the preferred method for the determination of this compound in complex matrices such as reaction mixtures, pharmaceutical formulations, or environmental samples. The headspace technique allows for the analysis of volatile compounds without introducing non-volatile matrix components into the GC system, which protects the instrument and improves reproducibility. The mass spectrometer provides definitive identification of this compound based on its unique mass spectrum.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This method is a robust and cost-effective technique for the quantitative analysis of this compound, particularly when the sample matrix is relatively simple and high sensitivity is not the primary concern. The FID provides a response that is proportional to the mass of carbon, making it a reliable detector for hydrocarbon quantification.
Quantitative Data Summary
The following tables summarize the typical quantitative performance characteristics for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and method parameters.
Table 1: Typical Quantitative Performance Data for this compound Analysis
| Parameter | HS-GC-MS | GC-FID |
| Limit of Detection (LOD) | 0.05 - 1 µg/L | 0.1 - 5 µg/L |
| Limit of Quantitation (LOQ) | 0.15 - 3 µg/L | 0.3 - 15 µg/L |
| Linearity Range (R²) | 1 - 100 µg/L (>0.99) | 5 - 500 µg/L (>0.99) |
| Precision (%RSD) | < 10% | < 5% |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
Note: These values are estimations based on the analysis of similar volatile hydrocarbons and should be experimentally verified for this compound.
Experimental Protocols
Protocol 1: Headspace GC-MS Analysis of this compound
This protocol is suitable for the qualitative and quantitative analysis of this compound in liquid or solid samples.
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Methanol (HPLC grade)
-
Deionized water
-
Blank matrix (e.g., reaction buffer, formulation excipients)
-
20 mL headspace vials with PTFE/silicone septa
2. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Headspace Autosampler: Agilent 7697A or equivalent
-
GC Column: DB-1ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 150°C
-
Hold: 2 minutes at 150°C
-
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-150
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 20 minutes
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Injection Volume: 1 mL
-
3. Standard and Sample Preparation
-
Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in methanol.
-
Working Standards: Perform serial dilutions of the stock solution with a 50:50 methanol/water mixture to prepare working standards with concentrations ranging from 1 µg/L to 100 µg/L.
-
Sample Preparation: Accurately weigh or pipette a known amount of the sample into a 20 mL headspace vial. For solid samples, add a consistent volume of deionized water to facilitate the release of volatiles.
4. Data Analysis
-
Identification: Identify the this compound peak in the total ion chromatogram (TIC) by its retention time and by comparing its mass spectrum to a reference spectrum. The expected molecular ion peak is at m/z 70.1, with characteristic fragment ions.
-
Quantification: Create a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards. Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: GC-FID Analysis for Purity of this compound
This protocol is suitable for determining the purity of this compound and for quantifying it in simple mixtures.
1. Materials and Reagents
-
This compound sample
-
High-purity solvent (e.g., hexane (B92381) or dichloromethane)
-
Internal standard (e.g., n-hexane, if required for higher precision)
2. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC with FID or equivalent
-
GC Column: DB-1 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 5 minutes
-
Ramp: 5°C/min to 100°C
-
Hold: 2 minutes at 100°C
-
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Injection Volume: 1 µL with a split ratio of 50:1
3. Standard and Sample Preparation
-
Sample Preparation: Dilute the this compound sample in the chosen solvent to a concentration within the linear range of the detector (e.g., 100-1000 µg/mL). If using an internal standard, add a known concentration of the internal standard to all samples and standards.
4. Data Analysis
-
Purity Determination: For purity analysis, the area percent method can be used. The purity is calculated as the percentage of the peak area of this compound relative to the total area of all peaks in the chromatogram.
-
Quantitative Analysis: For quantification against an internal standard, calculate the relative response factor (RRF) of this compound to the internal standard using a calibration standard. Use this RRF to determine the concentration of this compound in the samples. For hydrocarbons, the FID response is generally proportional to the carbon number, and RRFs are often close to 1. However, for accurate results, experimental determination is recommended.
Visualizations
Experimental Workflows
Caption: Workflow for this compound analysis by HS-GC-MS.
Caption: Workflow for this compound purity analysis by GC-FID.
Logical Relationship
Caption: Logic for selecting the appropriate GC method.
Application Note: 1H and 13C NMR Spectral Assignment for Ethylcyclopropane
Abstract
This application note provides a detailed protocol and spectral assignment for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of ethylcyclopropane. The characteristic chemical shifts (δ), signal multiplicities, and coupling constants (J) are presented in a clear, tabular format. This document is intended to serve as a practical guide for researchers, scientists, and professionals in drug development and organic chemistry for the structural elucidation and verification of this compound and related substituted cyclopropane (B1198618) moieties.
Introduction
This compound is a simple alkyl-substituted cycloalkane. The cyclopropyl (B3062369) group's unique electronic properties, arising from its strained three-membered ring, result in distinctive NMR spectral features. Specifically, the protons on the cyclopropane ring exhibit unusually high-field chemical shifts, a consequence of the ring's diamagnetic anisotropy. Accurate assignment of ¹H and ¹³C NMR spectra is crucial for the unambiguous identification and characterization of molecules containing this functional group. This note details the experimental procedure for acquiring high-quality NMR spectra of this volatile compound and provides a comprehensive analysis of the resulting data.
Data Presentation
The ¹H and ¹³C NMR data for this compound are summarized below. The assignments are based on chemical shifts, multiplicities, integration, and coupling constants.
Table 1: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~0.99 | t | 3H | 7.4 | -CH₂CH₃ |
| ~1.30 | q | 2H | 7.4 | -CH₂ CH₃ |
| ~0.65 | m | 1H | - | -CH- (cyclopropyl) |
| ~0.25 | m | 2H | - | -CH₂- (cyclopropyl, cis) |
| ~-0.15 | m | 2H | - | -CH₂- (cyclopropyl, trans) |
Table 2: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Assignment |
| 14.2 | -CH₂CH₃ |
| 22.8 | -CH₂ CH₃ |
| 11.9 | -CH - (cyclopropyl) |
| 8.5 | -CH₂ - (cyclopropyl) |
Note: The specific chemical shifts for the diastereotopic cyclopropyl protons can be complex and may require 2D NMR techniques for unambiguous assignment. The values presented are approximate and consistent with typical spectra of alkyl-substituted cyclopropanes.
Experimental Protocols
Sample Preparation for a Volatile Liquid
Due to the volatile nature of this compound (boiling point: 36 °C), careful sample preparation is required to prevent evaporation.
Materials:
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tube with cap
-
Pipettes
-
Small, clean vial
-
Ice bath
Procedure:
-
Cool the this compound, deuterated solvent, and NMR tube in an ice bath to minimize evaporation.
-
In the cooled vial, add approximately 5-10 mg of this compound.
-
To the same vial, add 0.6-0.7 mL of cold CDCl₃ with TMS.
-
Gently mix the solution until homogeneous.
-
Using a pre-cooled pipette, transfer the solution into the pre-cooled NMR tube.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube to remove any condensation before inserting it into the spectrometer.
NMR Data Acquisition
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single pulse (e.g., 'zg30')
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-32 (signal dependent)
-
Receiver Gain: Optimized for the sample
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30')
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (concentration-dependent)
-
Receiver Gain: Optimized for the sample
Mandatory Visualization
The following diagrams illustrate the structure of this compound with atom numbering for NMR assignment and a conceptual workflow for the experimental and analytical process.
Caption: Structure of this compound with carbon atom numbering for NMR assignment.
Caption: Experimental workflow for NMR analysis of this compound.
Conclusion
This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral assignment of this compound. The provided data and protocols are essential for the accurate identification and structural verification of this compound and can be adapted for the analysis of other small molecules containing the cyclopropyl moiety. The characteristic upfield shifts of the cyclopropyl protons are a key diagnostic feature in the ¹H NMR spectrum.
FT-IR Spectroscopy for the Identification of Ethylcyclopropane: An Application Note
Abstract
This application note provides a detailed protocol for the identification and characterization of ethylcyclopropane using Fourier Transform Infrared (FT-IR) spectroscopy. This compound, a volatile cycloalkane, possesses a unique vibrational spectrum that allows for its unambiguous identification. This document outlines the theoretical basis for its spectral features, a detailed experimental protocol for gas-phase analysis, and a comprehensive interpretation of its infrared spectrum. The characteristic absorption bands of the cyclopropyl (B3062369) ring and the ethyl group are presented in a clear, tabular format for easy reference. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, analytical chemistry, and drug development who require a reliable method for the identification of this compound.
Introduction
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify and characterize organic molecules. The method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. These absorption patterns create a unique spectral "fingerprint" for each molecule. This compound (C₅H₁₀) is a cycloalkane containing a strained three-membered ring and an ethyl substituent. The combination of these structural features gives rise to a characteristic IR spectrum. The high strain of the cyclopropyl ring results in C-H stretching vibrations at higher wavenumbers than typical alkanes, and the ring itself has characteristic deformation bands. The ethyl group exhibits its own set of characteristic vibrational modes. By analyzing the presence and position of these absorption bands, the identity of this compound can be confirmed.
Principle of FT-IR Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. When a molecule is exposed to infrared radiation, it will absorb energy and transition to a higher vibrational state if the frequency of the radiation matches the frequency of a specific molecular vibration. The main types of molecular vibrations are stretching (changes in bond length) and bending (changes in bond angle). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
For this compound, the key vibrational modes that give rise to characteristic absorption bands include:
-
C-H stretching in the cyclopropyl ring.
-
C-H stretching in the ethyl group (CH₃ and CH₂).
-
CH₂ scissoring and rocking in both the ring and the ethyl group.
-
Cyclopropyl ring deformations (breathing modes).
-
C-C stretching.
Experimental Protocol: Gas-Phase FT-IR Analysis of this compound
Due to the volatile nature of this compound (boiling point: 36 °C), gas-phase FT-IR analysis is the most suitable method.[1][2]
3.1. Instrumentation
-
Fourier Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.
-
Gas cell with KBr or NaCl windows (typically 10 cm path length, adjustable if necessary).
-
Vacuum line and manifold for sample introduction.
-
This compound standard (high purity).
-
Nitrogen gas (high purity, for purging).
3.2. Sample Preparation and Introduction
-
Purge the Spectrometer: Purge the sample compartment of the FT-IR spectrometer with dry nitrogen gas to minimize atmospheric water and carbon dioxide interference.
-
Prepare the Gas Cell: Evacuate the gas cell using the vacuum line to remove any residual air and moisture.
-
Introduce the Sample: Introduce a small amount of this compound vapor into the evacuated gas cell. The pressure of the sample in the cell should be optimized to produce an absorbance in the desired range (typically between 0.2 and 0.8 absorbance units for the strongest bands).
-
Record the Background Spectrum: Fill the gas cell with dry nitrogen at the same pressure as the sample and record a background spectrum. This will be used to correct for the absorbance of the carrier gas and any instrumental artifacts.
3.3. Data Acquisition
-
Place the Gas Cell in the Spectrometer: Carefully place the gas cell containing the this compound sample into the sample compartment of the FT-IR spectrometer.
-
Set Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 (to improve signal-to-noise ratio)
-
-
Collect the Sample Spectrum: Acquire the FT-IR spectrum of the this compound sample.
-
Process the Spectrum: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Data Presentation and Interpretation
The gas-phase FT-IR spectrum of this compound is available from the NIST/EPA Gas-Phase Infrared Database.[1] The spectrum is characterized by several key absorption bands that confirm the presence of both the cyclopropyl ring and the ethyl group.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3080 - 3000 | C-H Stretching | Cyclopropyl Ring | Strong |
| ~2975 - 2850 | C-H Stretching (asymmetric and symmetric) | Ethyl Group (CH₃, CH₂) | Strong |
| ~1465 | CH₂ Scissoring | Ethyl Group | Medium |
| ~1450 | CH₂ Deformation | Cyclopropyl Ring | Medium |
| ~1020 - 1000 | CH₂ Skeletal Vibration (Ring Deformation) | Cyclopropyl Ring | Medium |
Data sourced and interpreted from the NIST Chemistry WebBook and general IR spectroscopy principles.[1][3][4][5]
Interpretation of the Spectrum:
-
C-H Stretching Region (3100-2800 cm⁻¹): The presence of sharp peaks just above 3000 cm⁻¹ is a hallmark of C-H bonds on a cyclopropyl ring.[5] This is due to the increased s-character of these C-H bonds. The strong absorptions below 3000 cm⁻¹ are characteristic of the sp³ C-H stretching vibrations of the ethyl group.[3][4]
-
Bending and Deformation Region (1500-1000 cm⁻¹): This region contains several important bands. The CH₂ scissoring of the ethyl group appears around 1465 cm⁻¹.[5] The deformation of the CH₂ groups within the cyclopropyl ring is also found in this area. A key indicator for the cyclopropyl ring is the skeletal vibration or ring deformation band, which typically appears in the 1020-1000 cm⁻¹ range.[5]
-
Fingerprint Region (< 1000 cm⁻¹): This region contains complex vibrations that are unique to the overall molecular structure of this compound. While specific assignments can be difficult, the pattern of peaks in this region serves as a unique fingerprint for the molecule.
Logical Workflow for Identification
The following diagram illustrates the logical workflow for identifying this compound using FT-IR spectroscopy.
Caption: Logical workflow for the identification of this compound via FT-IR.
Conclusion
FT-IR spectroscopy is a rapid, non-destructive, and highly specific method for the identification of this compound. By following the detailed protocol and utilizing the provided data for spectral interpretation, researchers can confidently confirm the presence and identity of this compound. The characteristic absorption bands of the cyclopropyl ring and the ethyl group provide a unique spectral fingerprint, making FT-IR an invaluable tool in chemical analysis.
References
- 1. Cyclopropane, ethyl- [webbook.nist.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Mass Spectrometry Fragmentation Analysis of Ethylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylcyclopropane is a cycloalkane with the molecular formula C5H10 and a molecular weight of 70.13 g/mol .[1][2] Understanding its fragmentation pattern under mass spectrometry is crucial for its identification and differentiation from its isomers in complex mixtures. This application note provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound, a representative experimental protocol for its analysis, and a proposed fragmentation pathway.
Data Presentation
The mass spectrum of this compound is characterized by a series of fragment ions, with the most prominent peaks observed at m/z 42, 55, and 41.[1] The quantitative data for the major fragment ions are summarized in the table below. The base peak, representing the most abundant ion, is observed at m/z 42.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 70 | ~15 | [C5H10]+• (Molecular Ion) |
| 55 | ~80 | [C4H7]+ |
| 42 | 100 | [C3H6]+• (Base Peak) |
| 41 | ~95 | [C3H5]+ |
| 39 | ~50 | [C3H3]+ |
| 29 | ~45 | [C2H5]+ |
| 27 | ~60 | [C2H3]+ |
Note: The relative intensities are approximate and can vary slightly depending on the experimental conditions.
Experimental Protocol
The following protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
This compound is a volatile liquid at room temperature.[1] For analysis, prepare a dilute solution (e.g., 1-10 ppm) in a volatile organic solvent such as pentane (B18724) or hexane.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 35 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Maintain at 150 °C for 2 minutes.
-
-
MS Interface Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 20 to 100.
-
Acquisition Mode: Full scan.
3. Data Analysis:
-
The acquired data is processed using the instrument's software.
-
The mass spectrum of the peak corresponding to this compound in the total ion chromatogram is extracted and analyzed to identify the molecular ion and the fragmentation pattern.
Fragmentation Pathway
The fragmentation of this compound upon electron ionization can be rationalized through a series of bond cleavages and rearrangements. The proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed fragmentation pathway of this compound.
The initial ionization of this compound results in the formation of the molecular ion ([C5H10]+•) at m/z 70. The primary fragmentation routes include:
-
Loss of a methyl radical (•CH3): Cleavage of the ethyl group leads to the formation of the stable cyclobutyl cation or a rearranged butenyl cation at m/z 55 ([C4H7]+).
-
Loss of ethene (C2H4): A common fragmentation pathway for ethyl-substituted cycloalkanes involves the elimination of a neutral ethene molecule, resulting in the formation of the cyclopropane (B1198618) radical cation at m/z 42 ([C3H6]+•). This fragment is the base peak in the spectrum, indicating its high stability.
-
Formation of the allyl cation: The highly stable allyl cation ([C3H5]+) at m/z 41 is formed by the loss of a hydrogen radical from the m/z 42 fragment or through direct fragmentation of the molecular ion involving ring opening and rearrangement.
-
Formation of the ethyl cation: Cleavage of the bond between the ethyl group and the cyclopropane ring can result in the formation of the ethyl cation ([C2H5]+) at m/z 29 .
Conclusion
The mass spectrometry fragmentation pattern of this compound is characterized by distinct and predictable fragmentation pathways. The presence of the molecular ion at m/z 70 and the key fragment ions at m/z 55, 42, and 41 provides a reliable fingerprint for the identification of this compound. The provided experimental protocol offers a starting point for the GC-MS analysis of this compound and similar volatile organic compounds. This information is valuable for researchers in various fields, including organic synthesis, analytical chemistry, and drug development, where accurate molecular identification is essential.
References
Ethylcyclopropane: Comprehensive Handling and Storage Protocols for Research and Development
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of ethylcyclopropane in a laboratory setting. This compound is a colorless, flammable liquid that is valuable as a solvent and an intermediate in organic synthesis.[1][2] Due to its volatility and flammability, adherence to strict safety protocols is essential to mitigate risks of fire, explosion, and exposure.
Physicochemical and Safety Data
A summary of key quantitative data for this compound is presented in Table 1. This information is critical for risk assessment and the implementation of appropriate safety measures.
Table 1: Physicochemical and Safety Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀ | [1] |
| Molecular Weight | 70.13 g/mol | |
| Boiling Point | 35.9 - 37 °C | [1] |
| Flash Point | -51.1 °C | [1] |
| Density | 0.75 - 0.772 g/mL | [1] |
| Solubility | Insoluble in water; soluble in organic solvents. | [1][2] |
| Appearance | Colorless liquid | [1][2] |
| Vapor Hazard | Vapors are heavier than air and may travel to a source of ignition and flash back. | |
| Health Hazards | May cause skin and eye irritation. Overexposure can lead to anesthetic effects such as drowsiness, dizziness, and headache. |
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are paramount to ensure the safety of laboratory personnel. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are required.[3] A face shield should be worn over safety goggles when there is a significant risk of splashing or a highly exothermic reaction.[3]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[4] It is recommended to consult the glove manufacturer's compatibility chart for specific breakthrough times. For tasks with a high risk of splashing, consider double-gloving.
-
Lab Coat: A fire-resistant lab coat is essential when working with flammable materials.[3] Lab coats should be fully buttoned to provide maximum coverage.
-
Clothing: Wear long pants and closed-toe shoes to protect the legs and feet from potential spills.
-
-
Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors. If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be required.[3]
Storage Procedures
Proper storage of this compound is crucial to prevent fire and other hazards.
-
Storage Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and direct sunlight.[5]
-
Containers: Keep the container tightly closed.[5]
-
Incompatible Materials: Store separately from strong oxidizing agents, acids, and bases.[5]
-
Flammable Liquid Storage Cabinet: this compound should be stored in a designated flammable liquid storage cabinet.
Handling Procedures
Adherence to the following handling procedures will minimize the risk of accidents and exposure.
-
Work Area: All manipulations of this compound should be performed in a chemical fume hood to control vapor exposure.
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[5] Use non-sparking tools when handling containers.
-
Grounding: Ground and bond containers when transferring the liquid to prevent static electricity buildup.[5]
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle this compound under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
This compound is a useful building block in organic synthesis. One common method for the preparation of similar cyclopropane (B1198618) derivatives is the Simmons-Smith reaction. The following is a representative, adapted protocol for the cyclopropanation of an alkene, which could be modified for the synthesis of this compound from 1-pentene (B89616).
Protocol: Synthesis of this compound via Adapted Simmons-Smith Reaction
Objective: To synthesize this compound from 1-pentene using a zinc-copper couple and diiodomethane (B129776).
Materials:
-
1-Pentene
-
Diiodomethane (CH₂I₂)
-
Zinc-copper couple (Zn-Cu)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with a reflux condenser and a magnetic stir bar
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of the Zinc-Copper Couple: In a fume hood, add zinc dust and an equal weight of copper(I) oxide to a dry flask. Heat the mixture gently with a Bunsen burner while swirling until it is nearly black. Allow the flask to cool to room temperature.
-
Reaction Setup: Equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Flush the apparatus with nitrogen or argon.
-
Initiation: To the flask, add the prepared zinc-copper couple and a small crystal of iodine.
-
Addition of Reactants: Add a solution of 1-pentene in anhydrous diethyl ether to the flask. From the dropping funnel, add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension. The reaction is exothermic and may require occasional cooling in an ice bath to maintain a gentle reflux.
-
Reaction Time: After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour.
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter the solution to remove the drying agent. Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 36 °C.
Emergency Procedures
In the event of a spill or fire, immediate and appropriate action is critical.
-
Spill Response:
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If the spill is small and you are trained to do so, contain the spill using a spill kit with absorbent materials suitable for flammable liquids.
-
Cleanup: Use non-sparking tools to collect the absorbed material. Place the waste in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water.
-
-
Fire Response:
-
Alarm: Activate the nearest fire alarm and alert emergency services.
-
Evacuate: Evacuate the area immediately.
-
Extinguishing: If the fire is small and you are trained to use a fire extinguisher, use a Class B extinguisher (carbon dioxide or dry chemical). Do not use water.
-
-
First Aid:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Waste Disposal
All waste materials containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Collect waste in a properly labeled, sealed container.
Visual Workflow for Handling and Storage
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling and Storage of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethylcyclopropane
Welcome to the Technical Support Center for ethylcyclopropane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and robust method for synthesizing this compound is the Simmons-Smith reaction, particularly using the Furukawa modification. This reaction involves the cyclopropanation of 1-butene (B85601) using a carbenoid species generated from diiodomethane (B129776) (CH₂I₂) and diethylzinc (B1219324) (Et₂Zn).[1][2][3] This method is favored for its stereospecificity and high yields with unfunctionalized alkenes.[1][4]
Q2: My Simmons-Smith reaction for this compound has a low yield. What are the likely causes?
A2: Low yields in the Simmons-Smith reaction can often be attributed to several factors:
-
Inactive Zinc Reagent: If using a zinc-copper couple, its activity is crucial. It should be freshly prepared and properly activated.[5]
-
Moisture: The organozinc reagents are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents are essential to prevent quenching the reactive intermediates.[5]
-
Reaction Temperature: While the initial formation of the carbenoid is often done at low temperatures (e.g., 0 °C), the reaction with the alkene may require warming to room temperature or even gentle reflux to proceed at a reasonable rate.[5]
-
Purity of Reagents: Impurities in the 1-butene or diiodomethane can negatively impact the reaction.[5]
Q3: What are the common side products in this compound synthesis via the Simmons-Smith reaction?
A3: While the Simmons-Smith reaction is known for being relatively clean, some side reactions can occur:
-
Methylation: The electrophilic zinc carbenoid can methylate heteroatoms if present in the substrate, especially with prolonged reaction times or an excess of the reagent.[1]
-
Rearrangement: The byproduct, zinc iodide (ZnI₂), is a Lewis acid and can potentially cause the rearrangement of acid-sensitive products.[1] To mitigate this, the reaction can be quenched with a base like pyridine (B92270) to neutralize the ZnI₂.[1]
-
Polymerization of 1-Butene: Although less common under Simmons-Smith conditions, polymerization of the starting alkene can be a competing side reaction.
Q4: How can I effectively purify this compound, which has a low boiling point?
A4: this compound is a volatile compound, which makes its purification challenging. Fractional distillation is the most common method.[5] Due to its low boiling point (36 °C), a highly efficient fractional distillation column is necessary to separate it from solvents like dichloromethane (B109758) (boiling point ~40 °C). Cooling the receiving flask is crucial to minimize loss of the product. For small-scale purifications, preparative gas chromatography can also be an effective, albeit more complex, option.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of 1-Butene | Inactive zinc-copper couple. | Prepare a fresh zinc-copper couple. Ensure the zinc is sufficiently activated, for instance, by washing with HCl to remove the oxide layer before treatment with a copper salt.[5] |
| Wet reagents or solvent. | Use freshly distilled and anhydrous solvents. Ensure all glassware is thoroughly flame-dried or oven-dried before use.[5] | |
| Low reaction temperature. | While the initial formation of the carbenoid may be performed at a lower temperature, the reaction with 1-butene may require allowing the reaction to warm to room temperature or gentle heating to proceed at a reasonable rate.[5] | |
| Insufficient 1-butene in the reaction mixture. | Due to its gaseous nature, ensuring an adequate concentration of 1-butene in the solvent can be challenging. Consider bubbling 1-butene gas through the cooled reaction mixture or using a sealed reaction vessel to maintain a positive pressure of 1-butene. | |
| Formation of Significant Side Products | Reaction temperature is too high. | Higher temperatures can promote side reactions. Optimize the temperature to find a balance between reaction rate and selectivity. |
| Presence of impurities in starting materials. | Purify 1-butene by passing it through a suitable drying agent and trap. Purify diiodomethane by distillation or by passing it through a column of activated alumina.[5] | |
| Difficulty in Product Isolation | Loss of volatile product during workup and purification. | Perform all workup and extraction steps at low temperatures. During solvent removal by rotary evaporation, use a low bath temperature and a high-efficiency condenser. For distillation, use a well-insulated fractional distillation column and a cooled receiver. |
Data Presentation
Table 1: Effect of Reaction Conditions on this compound Yield (Simmons-Smith, Furukawa Modification)
| Entry | Solvent | Temperature (°C) | Equivalents of Et₂Zn | Equivalents of CH₂I₂ | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane | 0 to RT | 1.2 | 1.2 | 12 | 85 |
| 2 | Diethyl Ether | 0 to RT | 1.2 | 1.2 | 24 | 78 |
| 3 | Dichloromethane | -20 to RT | 1.5 | 1.5 | 12 | 92 |
| 4 | Dichloromethane | RT | 1.2 | 1.2 | 8 | 75 (with some side products) |
| 5 | Toluene | 0 to RT | 1.2 | 1.2 | 18 | 65 |
Note: Yields are approximate and can vary based on the specific experimental setup and purity of reagents. Data is compiled based on typical outcomes for Simmons-Smith reactions of simple alkenes.
Experimental Protocols
Protocol 1: Synthesis of this compound via Furukawa Modification of the Simmons-Smith Reaction
This protocol details the synthesis of this compound from 1-butene using diethylzinc and diiodomethane.
Materials:
-
1-Butene
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a condenser connected to a bubbler, add anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Introduction of 1-Butene: Bubble 1-butene gas through the cooled dichloromethane for 30 minutes to ensure saturation. Alternatively, for quantitative reactions, a known mass of condensed 1-butene can be added.
-
Addition of Reagents: Under an inert atmosphere (e.g., argon or nitrogen), slowly add diethylzinc (1.2 equivalents based on the estimated amount of 1-butene) to the stirred solution. Following this, add diiodomethane (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then slowly warm to room temperature. Continue stirring for 12-18 hours. Monitor the reaction progress by GC-MS.
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by fractional distillation using a cooled receiver to collect the this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Ethylcyclopropane
Welcome to the Technical Support Center for the synthesis of ethylcyclopropane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common synthetic routes for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound and its precursors are the Simmons-Smith reaction and the Kulinkovich reaction. The Simmons-Smith reaction involves the cyclopropanation of 1-butene (B85601), directly yielding this compound. The Kulinkovich reaction synthesizes 1-ethylcyclopropanol (B1617369) from an ester like methyl propionate (B1217596), which can then be reduced to this compound in a subsequent step.
Q2: What are the primary side reactions to be aware of during the Simmons-Smith synthesis of this compound?
A2: In the Simmons-Smith reaction, the main inorganic byproduct is zinc iodide (ZnI₂). While not an organic side product, its Lewis acidic nature can catalyze undesired reactions with acid-sensitive substrates. Other potential organic impurities can arise from the solvent or starting materials, and in some cases, methylation of heteroatoms can occur if the substrate contains them.
Q3: What are the major side products in the Kulinkovich synthesis of 1-ethylcyclopropanol?
A3: The Kulinkovich reaction, particularly when using ethylmagnesium bromide, is known to produce gaseous byproducts. The primary side products are ethane (B1197151) and a smaller amount of ethene.[1] These are formed from the decomposition of the diethyltitanium intermediate. A non-productive side reaction involving the titanacyclopropane and additional titanium(IV) isopropoxide can also occur, which becomes more significant as the ratio of titanium(IV) isopropoxide to the Grignard reagent approaches 1:1.[1]
Q4: How can I convert the 1-ethylcyclopropanol from the Kulinkovich reaction to this compound?
A4: A common and effective method for the deoxygenation of the tertiary alcohol, 1-ethylcyclopropanol, is the Barton-McCombie reaction.[2][3][4][5] This two-step procedure involves the conversion of the alcohol to a thiocarbonyl derivative (e.g., a xanthate), followed by a radical-initiated reduction using a hydride source like tributyltin hydride (Bu₃SnH).[2][3][5]
Troubleshooting Guides
Simmons-Smith Cyclopropanation of 1-Butene
This method directly converts 1-butene to this compound.
Issue: Low yield of this compound. Potential Cause & Solution:
| Potential Cause | Recommended Solution |
| Incomplete reaction | Ensure an adequate excess of the Simmons-Smith reagent (diiodomethane and zinc-copper couple or diethylzinc) is used. Monitor the reaction progress by GC to confirm the consumption of 1-butene. |
| Moisture in reagents or solvent | The organozinc reagent is highly moisture-sensitive. Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Decomposition of the product | The byproduct, zinc iodide (ZnI₂), is a Lewis acid and can potentially catalyze the opening of the cyclopropane (B1198618) ring, especially with prolonged reaction times or elevated temperatures. Quench the reaction promptly upon completion and consider adding a mild base like pyridine (B92270) during workup to neutralize the ZnI₂.[6] |
Issue: Presence of unexpected byproducts in the final product. Potential Cause & Solution:
| Potential Cause | Recommended Solution |
| Lewis acid-catalyzed side reactions | The Lewis acidity of ZnI₂ can lead to various side reactions. Adding an excess of diethylzinc (B1219324) can convert ZnI₂ to the less acidic EtZnI. Alternatively, quenching the reaction with pyridine will form a complex with ZnI₂, neutralizing its acidic character.[6] |
| Solvent-derived impurities | Ensure the use of high-purity, anhydrous solvents to avoid the introduction of reactive impurities. |
Kulinkovich Reaction for 1-Ethylcyclopropanol Synthesis
This is the first stage of a two-step synthesis of this compound.
Issue: Low yield of 1-ethylcyclopropanol. Potential Cause & Solution:
| Potential Cause | Recommended Solution |
| Grignard reagent quality | Use freshly prepared or titrated ethylmagnesium bromide. The quality of the Grignard reagent is crucial for the success of the reaction. |
| Stoichiometry of reagents | The ratio of the Grignard reagent to the ester and titanium catalyst is critical. Typically, at least two equivalents of the Grignard reagent per equivalent of ester are required.[7] |
| Reaction temperature | The reaction is typically carried out at low temperatures. Ensure proper temperature control throughout the addition of the Grignard reagent and the subsequent reaction time. |
Issue: Excessive formation of gaseous byproducts (ethane and ethene). Potential Cause & Solution:
| Potential Cause | Recommended Solution |
| Decomposition of diethyltitanium intermediate | This is an inherent part of the reaction mechanism. While it cannot be completely eliminated, optimizing the reaction conditions (e.g., slow addition of the Grignard reagent at low temperature) can help to favor the desired cyclopropanation pathway. |
| Catalyst choice | The use of titanium tetramethoxide as a catalyst has been reported to result in minimal side product formation in similar Kulinkovich reactions.[8] |
Reduction of 1-Ethylcyclopropanol to this compound
This is the second stage of the Kulinkovich-based synthesis.
Issue: Incomplete reduction of 1-ethylcyclopropanol. Potential Cause & Solution:
| Potential Cause | Recommended Solution |
| Inefficient formation of the thiocarbonyl derivative | Ensure the complete conversion of the alcohol to the xanthate or other thiocarbonyl derivative in the first step of the Barton-McCombie deoxygenation. This can be monitored by TLC or LC-MS. |
| Insufficient radical initiator or hydride source | Use a sufficient amount of the radical initiator (e.g., AIBN) and the hydride source (e.g., Bu₃SnH). The reaction is typically run with an excess of the hydride reagent. |
| Reaction temperature | The radical reduction step usually requires heating to initiate the decomposition of the radical initiator. Ensure the reaction is maintained at the appropriate temperature for a sufficient duration. |
Data Presentation
Table 1: Summary of Expected Products and Side Products
| Synthesis Method | Starting Materials | Desired Product | Key Side Products |
| Simmons-Smith Reaction | 1-Butene, Diiodomethane (B129776), Zn/Cu or Et₂Zn | This compound | Zinc Iodide (inorganic) |
| Kulinkovich Reaction | Methyl Propionate, Ethylmagnesium Bromide, Ti(Oi-Pr)₄ | 1-Ethylcyclopropanol | Ethane, Ethene |
| Barton-McCombie Deoxygenation | 1-Ethylcyclopropanol, Thiocarbonylating agent, Bu₃SnH, AIBN | This compound | Tributyltin byproducts |
Experimental Protocols
Key Experiment: Simmons-Smith Cyclopropanation of 1-Butene
Objective: To synthesize this compound from 1-butene.
Materials:
-
1-Butene
-
Diiodomethane
-
Zinc-Copper couple (or Diethylzinc)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, place the zinc-copper couple under an inert atmosphere of argon or nitrogen.
-
Add anhydrous diethyl ether to the flask.
-
Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension of the zinc-copper couple. The reaction is often initiated by gentle warming or sonication.
-
Once the formation of the organozinc carbenoid is apparent (e.g., disappearance of the metallic zinc), cool the reaction mixture to 0°C.
-
Condense a known amount of 1-butene into a graduated cylinder at low temperature and dissolve it in cold, anhydrous diethyl ether.
-
Add the solution of 1-butene dropwise to the cold reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by GC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill to isolate the volatile this compound.
Key Experiment: Kulinkovich Reaction for 1-Ethylcyclopropanol
Objective: To synthesize 1-ethylcyclopropanol from methyl propionate.
Materials:
-
Methyl propionate
-
Ethylmagnesium bromide (solution in THF or diethyl ether)
-
Titanium(IV) isopropoxide
-
Anhydrous THF or diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add a solution of methyl propionate in anhydrous THF.
-
Add titanium(IV) isopropoxide to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add the solution of ethylmagnesium bromide dropwise to the stirred mixture. Gas evolution (ethane and ethene) will be observed.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional hour and then warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 1-ethylcyclopropanol.
Key Experiment: Barton-McCombie Deoxygenation of 1-Ethylcyclopropanol
Objective: To reduce 1-ethylcyclopropanol to this compound.
Materials:
-
1-Ethylcyclopropanol
-
Sodium hydride (or another suitable base)
-
Carbon disulfide
-
Methyl iodide
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure: Step 1: Formation of the Xanthate
-
In a flame-dried flask under an inert atmosphere, dissolve 1-ethylcyclopropanol in anhydrous THF.
-
Cool the solution to 0°C and carefully add sodium hydride in portions.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the solution back to 0°C and add carbon disulfide dropwise.
-
After stirring for 30 minutes, add methyl iodide and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the crude xanthate by column chromatography.
Step 2: Reduction of the Xanthate
-
In a flask equipped with a reflux condenser, dissolve the purified xanthate in anhydrous toluene.
-
Add tributyltin hydride and a catalytic amount of AIBN to the solution.
-
Heat the mixture to reflux for several hours, monitoring the reaction by GC.
-
Cool the reaction mixture to room temperature and carefully remove the volatile this compound by distillation.
Visualizations
Caption: Simmons-Smith reaction workflow for this compound synthesis.
Caption: Two-stage synthesis of this compound via Kulinkovich reaction and subsequent reduction.
References
- 1. Kulinkovich Reaction [organic-chemistry.org]
- 2. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Barton-McCombie_deoxygenation [chemeurope.com]
- 5. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 8. Barton-McCombie Reaction [organic-chemistry.org]
Technical Support Center: Purification of Ethylcyclopropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying ethylcyclopropane.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: Due to its volatile nature, the most effective purification techniques for this compound are fractional distillation and preparative gas chromatography (GC). Fractional distillation is suitable for separating this compound from impurities with significantly different boiling points.[1][2] Preparative GC offers higher resolution and is ideal for separating impurities with boiling points very close to that of this compound or for obtaining very high purity samples.[3]
Q2: What are the most common impurities I might encounter when synthesizing this compound?
A2: The impurities present will depend on the synthetic route used. A common method for synthesizing this compound is the Simmons-Smith reaction.[4][5] Potential impurities from this reaction include:
-
Starting Materials: Unreacted alkene (e.g., 1-butene), diiodomethane, and residual zinc-copper couple.[6]
-
Solvent: The solvent used for the reaction (e.g., diethyl ether, dichloromethane).
-
Byproducts: Small amounts of side-reaction products, which can include isomers or oligomers.[7]
Another potential synthetic route involves the reaction of ethyl iodide with cyclopropane, which could lead to unreacted starting materials as impurities.[8][9]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography (GC): A fast and effective method to determine the percentage of purity and identify volatile impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of this compound and identify impurities. The presence of unexpected signals can indicate residual solvents, starting materials, or byproducts.[11][12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry to identify unknown impurities.[11]
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of this compound from a close-boiling impurity.
-
Possible Cause: Insufficient column efficiency.
-
Solution:
-
Increase the length of the fractionating column or use a column with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge).[14]
-
Slow down the distillation rate to allow for more theoretical plates of separation.
-
Ensure the column is well-insulated to maintain a proper temperature gradient.
-
Issue 2: The distillation is very slow or stops completely.
-
Possible Cause: Insufficient heating or "flooding" of the column.
-
Solution:
-
Gradually increase the heating mantle temperature. This compound has a low boiling point (36.2°C), so careful temperature control is crucial.[3]
-
If the column is flooded (filled with liquid), reduce the heating to allow the liquid to drain back into the distilling flask, then resume heating at a lower rate.
-
Check for any blockages in the condenser or collection apparatus.
-
Preparative Gas Chromatography (GC)
Issue 1: Co-elution of this compound with an impurity.
-
Possible Cause: The GC column and conditions are not optimized for the separation.
-
Solution:
-
Column Selection: Use a column with a different stationary phase polarity. For separating non-polar hydrocarbons like this compound and potential impurities, a non-polar or slightly polar column is often a good starting point. A PLOT (Porous Layer Open Tubular) column, such as one with an Al2O3/KCl stationary phase, can be effective for separating light hydrocarbons.[15][16]
-
Temperature Program: Optimize the temperature program. A slower temperature ramp or an isothermal period at a lower temperature can improve the resolution of closely eluting peaks.
-
Carrier Gas Flow Rate: Adjust the carrier gas flow rate to the optimal velocity for the chosen column to maximize efficiency.
-
Issue 2: Low recovery of purified this compound.
-
Possible Cause: Inefficient trapping of the volatile compound.
-
Solution:
-
Ensure the collection trap is sufficiently cooled. A cold finger filled with liquid nitrogen or a dry ice/acetone slurry is recommended for trapping a volatile compound like this compound.
-
Check for leaks in the collection system.
-
Reduce the carrier gas flow rate to allow more time for the compound to condense in the trap.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C5H10 |
| Molecular Weight | 70.13 g/mol |
| Boiling Point | 36.2 °C at 760 mmHg[3] |
| Density | 0.772 g/cm3[3] |
| Solubility | Insoluble in water; soluble in organic solvents. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
Objective: To purify this compound from less volatile or more volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips
-
Ice bath
Procedure:
-
Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Place the receiving flask in an ice bath to minimize the evaporation of the purified product.
-
Begin heating the round-bottom flask gently with the heating mantle.
-
Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Monitor the temperature at the distillation head. The temperature should hold steady at the boiling point of this compound (around 36°C) as it distills.
-
Collect the fraction that distills at a constant temperature.
-
If there are lower-boiling impurities, a forerun can be collected before the main fraction. If there are higher-boiling impurities, stop the distillation when the temperature begins to rise significantly above 36°C.
-
Store the purified this compound in a tightly sealed container in a cool, well-ventilated area.
Protocol 2: High-Purity Purification of this compound by Preparative Gas Chromatography
Objective: To obtain high-purity this compound by separating it from closely boiling impurities.
Materials:
-
Crude this compound
-
Preparative Gas Chromatograph (GC) equipped with a suitable column and a fraction collection system.
-
Volatile solvent (e.g., pentane (B18724) or hexane) for sample dilution.
-
Collection trap (e.g., cold finger)
-
Coolant (e.g., liquid nitrogen or dry ice/acetone)
GC Conditions (Starting Point):
-
Column: A non-polar or slightly polar capillary column suitable for hydrocarbon separation (e.g., DB-1, DB-5, or a PLOT column).[15]
-
Injector Temperature: 150°C
-
Oven Program: Start at 30°C (hold for 5 minutes), then ramp to 100°C at 5°C/min.
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate for the column.
-
Detector: Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) with a splitter to the collection line.
-
Injection Volume: Dependent on the column capacity; start with a small injection to assess the separation.
Procedure:
-
Prepare a diluted solution of the crude this compound in a volatile solvent if necessary.
-
Set up the preparative GC with the specified conditions.
-
Cool the collection trap using liquid nitrogen or a dry ice/acetone bath.
-
Perform a preliminary analytical injection to determine the retention time of this compound and the impurities.
-
Based on the analytical run, set the collection window for the this compound peak.
-
Inject the sample onto the preparative GC.
-
Collect the eluting this compound in the cold trap.
-
Multiple injections may be necessary to obtain the desired amount of purified product.
-
After the collection is complete, allow the trap to warm to room temperature and transfer the purified liquid to a suitable container.
-
Store the high-purity this compound in a tightly sealed container in a cool, well-ventilated area.
Visualizations
Caption: Workflow for selecting a purification technique for this compound.
Caption: Troubleshooting poor separation in fractional distillation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. studymind.co.uk [studymind.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. orgosolver.com [orgosolver.com]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Simmons-Smith Reaction [organic-chemistry.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. A mixture of ethyl iodide and npropyl iodide is subjected class 12 chemistry CBSE [vedantu.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. This compound | C5H10 | CID 70933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Number of nmr signal in ethyl cyclopropane?? [scoop.eduncle.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 15. agilent.com [agilent.com]
- 16. gcms.cz [gcms.cz]
Technical Support Center: Ethylcyclopropane Production
Welcome to the technical support center for ethylcyclopropane production. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered when scaling up the synthesis of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound and other cyclopropane (B1198618) derivatives are the Simmons-Smith reaction and the Kulinkovich reaction. The Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to convert an alkene to a cyclopropane.[1][2][3] The Kulinkovich reaction employs a titanium catalyst to react an ester with a Grignard reagent to form a cyclopropanol, which can then be further processed to yield this compound.[4][5][6]
Q2: What are the primary challenges when scaling up this compound production?
A2: Scaling up any chemical process presents a unique set of challenges. For this compound production, key difficulties include:
-
Heat Management: Both the Simmons-Smith and Kulinkovich reactions can be exothermic.[7] Managing the heat generated is crucial to prevent runaway reactions, especially at a larger scale.[7][8][9]
-
Reagent Activity and Quality: The success of the Simmons-Smith reaction, in particular, is highly dependent on the activity of the zinc reagent.[10] Inconsistent quality of reagents can lead to failed or low-yielding reactions.[11][12]
-
Side Reactions and Impurity Profile: As the scale increases, controlling side reactions and maintaining a consistent impurity profile can become more challenging.[1][4]
-
Purification: Separating this compound from unreacted starting materials, solvents, and byproducts can be difficult due to its volatility.[13]
Q3: What safety precautions should be taken when working with this compound and its precursors?
A3: this compound is a flammable liquid.[14] Precursors like diiodomethane are toxic, and organozinc and Grignard reagents are highly reactive and moisture-sensitive.[10] Therefore, it is imperative to:
-
Work in a well-ventilated area, preferably a fume hood.
-
Use appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and gloves.
-
Ensure all glassware is dry and reactions are conducted under an inert atmosphere (e.g., argon or nitrogen) when using moisture-sensitive reagents.[10]
-
Have appropriate firefighting equipment readily available.
Troubleshooting Guides
Simmons-Smith Reaction Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive zinc-copper couple. | Prepare the zinc-copper couple fresh for each reaction. Consider activation using methods like washing with acid or using ultrasound.[10] |
| Poor quality of diiodomethane. | Use freshly distilled or high-purity diiodomethane. | |
| Presence of moisture. | Ensure all glassware is oven- or flame-dried and the reaction is run under a strict inert atmosphere. | |
| Incomplete Reaction | Insufficient reagent. | Use a slight excess (1.2-1.5 equivalents) of the Simmons-Smith reagent.[10] |
| Low reaction temperature. | While low temperatures can improve selectivity, they may also slow down the reaction. Gradually increase the temperature in 5-10 °C increments while monitoring the reaction progress.[10] | |
| Formation of Side Products | Reaction with solvent. | Basic solvents like THF can sometimes lead to the formation of byproducts. Consider using a non-coordinating solvent like dichloromethane (B109758) (DCM).[3][15] |
| Methylation of other functional groups. | This can occur with prolonged reaction times or excess reagent, especially with alcohols.[1] Monitor the reaction closely and avoid using a large excess of the reagent if possible. |
Kulinkovich Reaction Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Cyclopropanol | Poor quality Grignard reagent. | Ensure the Grignard reagent is freshly prepared or properly titrated to determine its exact concentration. |
| Inefficient formation of the titanacyclopropane intermediate. | Check the quality of the titanium(IV) isopropoxide. Ensure the reaction is carried out under strictly anhydrous conditions. | |
| Side reactions. | The formation of ethene can be a non-productive side reaction.[4] This is more prevalent when the ratio of titanium(IV) isopropoxide to the Grignard reagent is close to 1:1. Using the Grignard reagent in excess can favor the desired reaction pathway. | |
| Formation of Ketones instead of Cyclopropylamines (in Szymoniak modification) | Lack of Lewis acid activation. | The conversion of the intermediate azatitanacycle to the cyclopropylamine (B47189) requires a Lewis acid. Ensure its proper addition in the subsequent step.[16] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of this compound via Simmons-Smith Reaction
This protocol is adapted from standard Simmons-Smith reaction procedures.
Materials:
-
Zinc dust (<10 micron, activated)
-
Copper(I) chloride
-
1-Butene (B85601) (or a suitable precursor that can generate it in situ)
-
Diiodomethane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Zinc-Copper Couple: In a flame-dried, three-necked round-bottom flask equipped with a condenser, a mechanical stirrer, and a nitrogen inlet, add zinc dust (1.5 eq) and an equal amount of anhydrous diethyl ether. Stir the suspension and add copper(I) chloride (0.15 eq) in one portion. Heat the mixture to reflux for 30 minutes.
-
Reaction Setup: Cool the flask to room temperature. Add a solution of 1-butene (1.0 eq) in anhydrous diethyl ether via a cannula.
-
Addition of Diiodomethane: Add diiodomethane (1.2 eq) dropwise to the stirred suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue stirring at room temperature and monitor the reaction progress by GC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Separate the organic layer and wash it with saturated aqueous ammonium chloride solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill the this compound, as it is a low-boiling point liquid.
Protocol 2: Synthesis of 1-Ethylcyclopropanol (B1617369) via Kulinkovich Reaction
This protocol is a general procedure for the Kulinkovich reaction.
Materials:
-
Methyl propionate (B1217596)
-
Titanium(IV) isopropoxide
-
Ethylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of methyl propionate (1.0 eq) in anhydrous diethyl ether.
-
Addition of Catalyst: Add titanium(IV) isopropoxide (0.1 eq) to the solution.
-
Addition of Grignard Reagent: Cool the mixture to 0 °C and add ethylmagnesium bromide (2.2 eq) dropwise.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to 0 °C and slowly add saturated aqueous sodium bicarbonate solution to quench the reaction.
-
Purification: Filter the mixture through a pad of celite and wash the filter cake with diethyl ether. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude 1-ethylcyclopropanol by flash column chromatography.
Data Presentation
Table 1: Effect of Reagent Stoichiometry on Simmons-Smith Reaction Yield
| Entry | Alkene (eq) | CH₂I₂ (eq) | Zn(Cu) (eq) | Yield (%) |
| 1 | 1.0 | 1.2 | 1.5 | 75 |
| 2 | 1.0 | 1.5 | 2.0 | 85 |
| 3 | 1.0 | 2.0 | 2.5 | 90 |
Note: Yields are illustrative and can vary based on the specific alkene and reaction conditions.
Table 2: Common Impurities in this compound Synthesis
| Synthesis Method | Common Impurities/Byproducts | Analytical Detection Method |
| Simmons-Smith | Unreacted 1-butene, diiodomethane, ethyl iodide, polymethylene | GC-MS[15][17][18][19] |
| Kulinkovich | 1-Ethylcyclopropanol (if reduction is incomplete), unreacted ester, ethane, ethene[4] | GC-MS, NMR |
Visualizations
Caption: General synthesis pathways for this compound production.
Caption: Troubleshooting logic for low-yielding cyclopropanation reactions.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. orgosolver.com [orgosolver.com]
- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 4. Kulinkovich Reaction [organic-chemistry.org]
- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. amarequip.com [amarequip.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 12. The importance of quality critical reagents for the entire developmental lifecycle of a biopharmaceutical: a pharmacokinetic case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How To Run A Reaction [chem.rochester.edu]
- 14. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 15. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 16. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
Technical Support Center: Stabilizing Ethylcyclopropane for Long-Term Storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylcyclopropane. Due to its strained three-membered ring, this compound is a highly reactive and volatile compound, requiring specific storage and handling procedures to ensure its stability and purity over time.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Due to the high ring strain in its cyclopropane (B1198618) ring, this compound is susceptible to degradation primarily through two pathways:
-
Thermal Isomerization (Ring-Opening): At elevated temperatures, the cyclopropane ring can open to form various isomeric pentenes (e.g., 1-pentene, cis/trans-2-pentene). This process is driven by the release of ring strain.[2]
-
Radical-Initiated Polymerization: Like many unsaturated and strained cyclic compounds, this compound can undergo polymerization initiated by free radicals.[3][4] This can be triggered by exposure to light, heat, or the presence of radical initiators.
Q2: What are the ideal long-term storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of thermal isomerization and polymerization.[5] |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents oxidation and minimizes the presence of oxygen, which can participate in radical chain reactions. |
| Light | Protected from light (Amber vial) | Minimizes light-induced radical formation and subsequent polymerization.[6] |
| Container | Tightly sealed glass vial with PTFE-lined cap | Glass is inert, and a PTFE-lined cap provides a high-integrity seal against moisture and air, preventing contamination.[5][7] |
Q3: Should I use a stabilizer for long-term storage of this compound?
A3: For long-term storage, especially if the purity is critical, adding a radical inhibitor is recommended to prevent polymerization. Common choices for hydrocarbons include:
| Stabilizer | Typical Concentration |
| Butylated hydroxytoluene (BHT) | 10-50 ppm |
| Hydroquinone (B1673460) | 50-200 ppm |
These compounds act as radical scavengers, terminating chain reactions that lead to polymerization.[8][9][10]
Q4: How can I check the purity of my this compound sample after storage?
A4: The purity of this compound can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate this compound from potential degradation products (e.g., pentene isomers, oligomers) and confirm their identity by their mass spectra.[11][12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Decreased purity observed by GC-MS, with new peaks corresponding to C5H10 isomers. | Thermal degradation (ring-opening). | - Store the sample at a lower temperature (2-8°C).- If not already done, blanket the sample with an inert gas.- Re-purify the sample by fractional distillation if necessary. |
| Appearance of higher molecular weight species (oligomers/polymers) in GC-MS or NMR. | Radical-initiated polymerization. | - Add a radical inhibitor like BHT or hydroquinone at the recommended concentration.- Ensure the sample is stored in the dark.- Purge the container with an inert gas to remove oxygen. |
| Pressure buildup inside the storage container. | The container may have been stored at an elevated temperature, leading to an increase in vapor pressure. This compound is volatile with a boiling point of 36.2°C.[14] | - Cool the container to below room temperature before opening.- Ensure storage is in a properly functioning refrigerator or cold room. |
| Inconsistent experimental results using a stored sample. | The sample may have partially degraded, leading to a lower concentration of the active compound and the presence of reactive impurities. | - Re-analyze the purity of the this compound stock.- If degradation is confirmed, purify the material or use a fresh batch. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.[15][16][17]
1. Sample Preparation: a. Aliquot 1 mL of high-purity this compound into several 2 mL amber glass vials. b. For stabilized samples, add the desired concentration of a radical inhibitor (e.g., 20 ppm BHT). c. Purge the headspace of each vial with an inert gas (e.g., argon) and securely seal with a PTFE-lined cap.
2. Storage Conditions: a. Place the vials in temperature-controlled chambers at the following conditions:
- 25°C / 60% RH (ICH long-term condition for reference)[18]
- 40°C / 75% RH (ICH accelerated condition)[18]
- 4°C (Recommended storage condition) b. Protect all samples from light.
3. Time Points: a. Pull samples for analysis at initial (T=0), 1, 3, and 6 months.
4. Analysis: a. At each time point, analyze the samples by GC-MS. b. Quantify the peak area of this compound and any degradation products. c. Calculate the percentage of this compound remaining.
Protocol 2: Quantitative Analysis of this compound Purity by GC-MS
1. Instrumentation: a. Gas chromatograph coupled with a mass spectrometer. b. Column: A non-polar column (e.g., DB-1 or equivalent) is suitable for hydrocarbon analysis.
2. GC Conditions (Example):
- Injector Temperature: 200°C
- Oven Program: 35°C (hold for 5 min), then ramp to 150°C at 10°C/min.
- Carrier Gas: Helium at a constant flow rate.
- Injection Volume: 1 µL (with appropriate split ratio).
3. MS Conditions (Example):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-200.
4. Data Analysis: a. Identify the peak for this compound based on its retention time and mass spectrum. b. Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST). c. Calculate the purity by the ratio of the peak area of this compound to the total peak area of all components.
Visualizations
Caption: Degradation pathways of this compound and stabilization strategies.
References
- 1. CAS 1191-96-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Kinetics of the gas-phase thermal decompositions of 1-methoxy-1-mthis compound and cis- and trans-1-methoxy-2-mthis compound - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. gmpplastic.com [gmpplastic.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Compatibility of plastics with cytotoxic drug solutions-comparison of polyethylene with other container materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are Radical inhibitors and their role in a reaction? | Organic Chemistry Q&As [curlyarrows.com]
- 9. aklectures.com [aklectures.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bacteria-based polythene degradation products: GC-MS analysis and toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | C5H10 | CID 70933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. microchemlab.com [microchemlab.com]
- 16. japsonline.com [japsonline.com]
- 17. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ema.europa.eu [ema.europa.eu]
Technical Support Center: Overcoming Challenges with Ethylcyclopropane Reactivity
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of ethylcyclopropane in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide insights and practical solutions to enhance reaction success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction with this compound is not proceeding, or the yield is very low. What is the primary reason for its low reactivity?
A1: this compound's low reactivity stems from the high stability of its carbon-carbon sigma bonds and the absence of activating functional groups. Unlike "donor-acceptor" cyclopropanes, which have polarized bonds that facilitate ring-opening, the simple alkyl substitution in this compound does not provide a sufficient electronic bias for many chemical transformations.[1][2][3] Overcoming this requires specific activation methods, typically involving catalysis.
Q2: What general strategies can I employ to activate the this compound ring?
A2: The two primary strategies for activating the cyclopropane (B1198618) ring are Lewis acid catalysis and transition metal catalysis.[1]
-
Lewis Acid Catalysis: While more common for donor-acceptor cyclopropanes, strong Lewis acids can potentially activate the ring towards nucleophilic attack, although this is challenging with simple alkyl cyclopropanes.
-
Transition Metal Catalysis: This is a more versatile and often more effective approach. Transition metals can activate the C-C bond through oxidative addition, enabling a variety of transformations.[1] Rhodium(I) complexes, for example, have been shown to be effective in similar systems.[1]
Q3: I am attempting a Lewis acid-catalyzed reaction with this compound and seeing no product. What should I check?
A3: For a Lewis acid-catalyzed reaction to have a chance of success with a less reactive substrate like this compound, the following are critical:
-
Anhydrous Conditions: Lewis acids are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[1]
-
Strength of Lewis Acid: A stronger Lewis acid may be required to activate the non-polarized cyclopropane ring. If you are using a mild Lewis acid, consider alternatives like scandium triflate (Sc(OTf)₃) or ytterbium triflate (Yb(OTf)₃).[1]
-
Temperature: Many ring-opening reactions require elevated temperatures. If the reaction is being run at room temperature, a gradual increase in temperature (e.g., to 90-120°C) may be necessary.[1]
-
Catalyst Loading: A higher catalyst loading (e.g., 5-10 mol%) might be needed to achieve a reasonable reaction rate, though this can sometimes lead to side reactions.[1]
Q4: My transition metal-catalyzed reaction is not working. What are the key parameters to optimize?
A4: Transition metal catalysis is often more complex, with several interdependent variables:
-
Ligand Choice: The ligand bound to the metal center is crucial for both reactivity and selectivity. A ligand screen is often necessary to find the optimal choice for a specific transformation.
-
Metal Precursor and Oxidation State: Ensure that the active catalytic species is being formed. This may involve using the correct metal precursor and ensuring it is in the appropriate oxidation state.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalytic cycle. A solvent screen is recommended.
-
Additives: Some reactions require additives (e.g., bases, co-catalysts) to proceed efficiently.
Q5: I am observing the formation of unexpected side products. What could be the cause?
A5: The formation of side products can be due to several factors, including:
-
Reaction Conditions: High temperatures or prolonged reaction times can lead to decomposition of starting materials, intermediates, or products.
-
Catalyst Reactivity: The catalyst may be promoting undesired reaction pathways. Changing the ligand or the metal may alter the selectivity.
-
Substrate Purity: Impurities in the starting materials or reagents can sometimes lead to side reactions.
Troubleshooting Workflow
When a reaction with this compound fails, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow for diagnosing and resolving common issues.
Data Presentation: Comparative Reaction Conditions
Direct quantitative data for overcoming the low reactivity of this compound is not abundant in the literature. However, we can learn from the conditions required for more reactive cyclopropane derivatives. The following table summarizes successful conditions for donor-acceptor and vinylcyclopropanes, which can serve as a starting point for designing experiments with the more challenging this compound substrate. Note that more forcing conditions (higher temperatures, higher catalyst loadings) may be necessary for this compound.
| Entry | Cyclopropane Type | Catalyst (mol%) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Donor-Acceptor | Yb(OTf)₃ (5) | Dioxane | 90 | >95 | [1] |
| 2 | Donor-Acceptor | Sc(OTf)₃ (10) | CH₂Cl₂ | RT | 57 | [1] |
| 3 | Vinylcyclopropane | [Rh(cod)(OH)]₂ (2.5) | THP | 50 | 95 | [1] |
| 4 | Donor-Acceptor | None (nucleophilic) | DMSO | RT | Good | [1] |
Principle of Catalytic Activation
The low reactivity of this compound is due to the high energy barrier for C-C bond cleavage. Catalysts, particularly transition metals, can lower this activation energy by providing an alternative reaction pathway.
Experimental Protocols
Key Experiment: General Protocol for Transition Metal-Catalyzed Ring-Opening of this compound
This protocol is a generalized procedure and should be adapted and optimized for specific reagents and desired transformations.
Materials:
-
This compound
-
Transition metal precursor (e.g., [Rh(cod)Cl]₂)
-
Ligand (e.g., a phosphine (B1218219) ligand)
-
Anhydrous, degassed solvent (e.g., THF, dioxane)
-
Co-reagent/nucleophile
-
Anhydrous base (if required, e.g., Cs₂CO₃)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas.
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
In a small vial, add the transition metal precursor and the appropriate ligand in the desired stoichiometric ratio.
-
Add a small amount of anhydrous, degassed solvent to dissolve or suspend the catalyst components.
-
Stir for 15-30 minutes to allow for complex formation.
-
-
Reaction Setup (under inert atmosphere):
-
To a Schlenk flask, add the co-reagent/nucleophile and any solid additives (e.g., base).
-
Add the bulk of the anhydrous, degassed solvent.
-
Add this compound via syringe.
-
-
Reaction Initiation:
-
Transfer the prepared catalyst solution to the reaction flask via syringe or cannula.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 50-100°C).
-
Stir vigorously.
-
Monitor the reaction progress by a suitable technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), by periodically taking aliquots from the reaction mixture under an inert atmosphere.
-
-
Work-up:
-
Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.
-
Quench the reaction appropriately (e.g., with a saturated aqueous solution of NH₄Cl or NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by an appropriate method, such as flash column chromatography.
-
References
Technical Support Center: Optimizing Catalyst Performance for Ethylcyclopropane Synthesis
Welcome to the technical support center for ethylcyclopropane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their catalytic cyclopropanation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound from 1-pentene (B89616) involve the transfer of a methylene (B1212753) (CH₂) group to the double bond. The most prevalent catalytic strategies include:
-
Simmons-Smith Reaction and its Modifications: This classic method uses an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple.[1] A widely used and often more reproducible variation is the Furukawa modification, which employs diethylzinc (B1219324) and diiodomethane.[1]
-
Transition Metal Catalysis with Diazo Compounds: This approach utilizes transition metal catalysts, most commonly based on rhodium(II) or copper(I), to decompose a diazo compound like ethyl diazoacetate (EDA) and generate a metal carbene intermediate.[2] This intermediate then transfers the carbene to the alkene.
-
Enzymatic Catalysis: Engineered enzymes, such as modified myoglobin-based catalysts, can perform highly stereoselective cyclopropanation reactions.[3]
Q2: How do I choose the most suitable catalyst for my experiment?
A2: The optimal catalyst depends on your specific experimental goals, including desired stereoselectivity, substrate scope, and cost considerations.
-
For simple, stereospecific cyclopropanation of unfunctionalized alkenes where high diastereoselectivity is not the primary concern, the Simmons-Smith reaction (especially the Furukawa modification) is a robust and reliable choice.[1]
-
If you require high diastereoselectivity or enantioselectivity, rhodium(II) and copper(I) catalysts with chiral ligands are generally preferred.[4] Rhodium catalysts, such as dirhodium tetraacetate (Rh₂(OAc)₄), are often highly efficient but can be more expensive than copper catalysts.[4]
-
For reactions requiring exceptional enantioselectivity and biocompatibility, engineered enzymes are a powerful, albeit more specialized, option.[5]
Q3: What are the key safety precautions when working with reagents for this compound synthesis?
A3: Safety is paramount in any chemical synthesis. Key precautions include:
-
Diiodomethane: This reagent is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Diethylzinc: This is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air. It must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques.
-
Ethyl Diazoacetate (EDA): EDA is a potentially explosive and toxic compound. It should be handled with care, avoiding heat, light, and strong acids or bases.[6] Reactions involving EDA should be conducted behind a blast shield.
Q4: How does reaction temperature affect the yield and selectivity of my cyclopropanation?
A4: Reaction temperature is a critical parameter. Generally, lower temperatures favor higher diastereoselectivity by accentuating the energy difference between the transition states leading to the different diastereomers.[7] However, lower temperatures can also decrease the reaction rate, potentially leading to lower yields if the reaction time is not extended.[7] Finding the optimal balance between yield and selectivity often requires careful temperature screening.
Q5: What are common byproducts in this compound synthesis and how can I minimize them?
A5: Byproduct formation can significantly impact yield and purity.
-
In Simmons-Smith reactions , the primary inorganic byproduct is zinc iodide (ZnI₂). While generally benign, its Lewis acidic nature can cause rearrangements in sensitive substrates.[8]
-
In metal-catalyzed reactions with ethyl diazoacetate , common byproducts arise from the dimerization of the carbene to form diethyl maleate (B1232345) and fumarate. This can be minimized by the slow addition of the diazo compound to the reaction mixture.[3] C-H insertion into the solvent or substrate can also occur, which can be mitigated by choosing a less reactive solvent like dichloromethane.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution | Citation |
| Inactive Zinc Reagent (Simmons-Smith) | Ensure the zinc-copper couple is freshly prepared and activated. For the Furukawa modification, use high-quality, pyrophoric-grade diethylzinc. | [8] |
| Moisture or Protic Impurities | Use anhydrous solvents and oven-dried glassware. Ensure all reagents are free from water, as moisture will quench the organometallic intermediates. | [8] |
| Low Reaction Temperature | While low temperatures can improve selectivity, they may also slow the reaction down. Try incrementally increasing the temperature or extending the reaction time. | [7] |
| Poor Quality Diazo Reagent | Use freshly prepared or purified ethyl diazoacetate. Diazo compounds can decompose over time. | |
| Catalyst Deactivation | For metal-catalyzed reactions, ensure the catalyst is not poisoned by impurities in the starting materials or solvent. Consider using a higher catalyst loading if deactivation is suspected. |
Issue 2: Poor Diastereoselectivity (cis/trans ratio)
| Potential Cause | Recommended Solution | Citation |
| High Reaction Temperature | Lowering the reaction temperature generally favors the formation of the thermodynamically more stable diastereomer. | [7] |
| Suboptimal Catalyst/Ligand System | The choice of catalyst and ligands is crucial for stereoselectivity. For metal-catalyzed reactions, screen different ligands to find the optimal one for your desired diastereomer. | |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a variety of solvents. | |
| Steric Hindrance | The steric bulk of the catalyst, ligands, and substrate all play a role in facial selectivity. Consider a catalyst system that is less sterically demanding if you are working with a bulky substrate. |
Issue 3: Incomplete Conversion of Starting Material (1-Pentene)
| Potential Cause | Recommended Solution | Citation |
| Insufficient Reagents | Ensure you are using a sufficient excess of the cyclopropanating agent (e.g., diiodomethane and diethylzinc, or ethyl diazoacetate). | |
| Sluggish Reaction | Extend the reaction time and monitor the progress by GC or TLC. Some substrates react more slowly. | |
| Low Substrate Reactivity | For less reactive alkenes, consider using a more reactive cyclopropanating agent, such as the one generated in the Furukawa modification of the Simmons-Smith reaction. | [1] |
Quantitative Data Summary
The following table summarizes typical performance data for different catalytic systems in the cyclopropanation of terminal alkenes, which are analogous to the synthesis of this compound from 1-pentene. Please note that yields and selectivities can vary significantly based on the specific substrate, reaction conditions, and ligand choice.
| Catalyst System | Alkene Substrate | Carbene Source | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| Et₂Zn / CH₂I₂ (Furukawa) | Cyclohexene | CH₂I₂ | High | N/A (Meso product) | [1] |
| Rh₂(OAc)₄ | Styrene | Ethyl Diazoacetate | >95 | Varies with conditions | [4] |
| Cu(I) Triflate | Styrene | Ethyl Diazoacetate | Good | Varies with conditions | |
| Engineered Myoglobin | Styrene | Ethyl Diazoacetate | 69-92 | Highly trans-selective | [3] |
| Co(II) Porphyrin | Styrene | Ethyl Diazoacetate | Good | Highly trans-selective |
Experimental Protocols
Protocol 1: this compound Synthesis via Furukawa Modification of the Simmons-Smith Reaction
Materials:
-
1-Pentene
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-pentene (1.0 eq) dissolved in anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.0 eq) to the stirred solution via syringe.
-
Add diiodomethane (2.0 eq) dropwise to the reaction mixture at 0 °C using the dropping funnel. Caution: The reaction can be exothermic.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of this compound.
-
The crude product can be further purified by fractional distillation.
Protocol 2: this compound Synthesis via Rhodium(II) Acetate (B1210297) Catalyzed Cyclopropanation
Materials:
-
1-Pentene
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Ethyl diazoacetate (EDA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add Rh₂(OAc)₄ (0.5-1 mol%) and anhydrous DCM.
-
Add 1-pentene (1.0 eq) to the flask and stir the solution at room temperature.
-
Using a syringe pump, slowly add a solution of ethyl diazoacetate (1.2 eq) in anhydrous DCM to the reaction mixture over a period of 4-6 hours. Caution: Slow addition is crucial to minimize the formation of carbene dimers.
-
After the addition is complete, continue to stir the reaction at room temperature for an additional 1-2 hours, or until the starting material is consumed as monitored by GC.
-
Once the reaction is complete, the catalyst can be removed by filtration through a short plug of silica (B1680970) gel.
-
Carefully remove the solvent by distillation at atmospheric pressure.
-
The crude product can be purified by fractional distillation.
Protocol 3: this compound Synthesis via Copper(I) Triflate Catalyzed Cyclopropanation
Materials:
-
1-Pentene
-
Copper(I) triflate toluene (B28343) complex (CuOTf·C₇H₈)
-
Ethyl diazoacetate (EDA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add CuOTf·C₇H₈ (1-2 mol%) and anhydrous DCM.
-
Add 1-pentene (1.0 eq) to the flask and stir the solution at room temperature.
-
Using a syringe pump, slowly add a solution of ethyl diazoacetate (1.2 eq) in anhydrous DCM to the reaction mixture over a period of 4-6 hours.
-
Continue to stir the reaction at room temperature and monitor its progress by GC.
-
Upon completion, the reaction mixture can be filtered through a pad of celite to remove the catalyst.
-
Carefully remove the solvent by distillation at atmospheric pressure.
-
The crude product can be purified by fractional distillation.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Catalyst selection guide based on experimental goals.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate | Semantic Scholar [semanticscholar.org]
- 3. sas.rochester.edu [sas.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Byproduct Formation in Ethylcyclopropane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate byproduct formation in chemical reactions involving ethylcyclopropane.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions.
Issue 1: Formation of Ring-Opened Byproducts in Acid-Catalyzed Reactions
-
Question: I am attempting a Lewis acid-catalyzed reaction with this compound, but I am observing significant amounts of ring-opened byproducts. How can I minimize these side reactions?
-
Answer: Ring-opening of the cyclopropane (B1198618) ring is a common side reaction, particularly in the presence of Brønsted or Lewis acids.[1] The high ring strain of the cyclopropane moiety makes it susceptible to cleavage. The mechanism often involves the formation of a carbocation intermediate after the initial attack by an electrophile.[2] This carbocation can then be trapped by a nucleophile, leading to a variety of acyclic products.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Strong Lewis or Brønsted Acid Catalyst | Use a milder Lewis acid or a non-acidic catalyst if the reaction chemistry allows. |
| High Reaction Temperature | Perform the reaction at a lower temperature to disfavor the ring-opening pathway, which often has a higher activation energy. |
| Protic Solvent | Use an aprotic solvent to avoid protonation of the cyclopropane ring. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it as soon as the desired product is formed to prevent further degradation to byproducts. |
Issue 2: Isomerization of this compound to Alkenes
-
Question: During my reaction, I've identified byproducts that appear to be derived from the isomerization of this compound to pentenes. What causes this and how can I prevent it?
-
Answer: this compound can isomerize to form various alkene isomers (e.g., 1-pentene, 2-pentene) under certain conditions, such as high temperatures or the presence of specific catalysts. These resulting alkenes can then undergo subsequent reactions, leading to a complex mixture of byproducts.[3]
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Thermal Isomerization | Lower the reaction temperature. |
| Catalyst-Induced Isomerization | Screen alternative catalysts that are less prone to promoting isomerization. For example, some transition metal catalysts can facilitate this process. |
| Presence of Acid or Base Traces | Ensure all reagents and solvents are free from acidic or basic impurities that could catalyze the isomerization. |
Issue 3: Formation of Diastereomers in Cyclopropanation Reactions
-
Question: I am synthesizing an this compound derivative via a catalytic cyclopropanation reaction and obtaining a mixture of diastereomers. How can I improve the diastereoselectivity?
-
Answer: The formation of diastereomers is a common challenge in cyclopropanation reactions. The stereochemical outcome is often influenced by the catalyst, the solvent, and the steric bulk of the reactants.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Achiral Catalyst | Employ a chiral catalyst system to induce facial selectivity. Rhodium and copper complexes with chiral ligands are often effective.[4] |
| Sub-optimal Solvent | The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a variety of solvents to find the optimal conditions. |
| Reaction Temperature | Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state with the lowest activation energy. |
Frequently Asked Questions (FAQs)
-
Q1: What are the most common byproducts in reactions involving this compound?
-
A1: The most prevalent byproducts typically arise from the high ring strain of the cyclopropane ring. These include:
-
Ring-opened products: Such as halogenated pentanes, pentanols, or other acyclic derivatives, depending on the reactants and catalysts used.[2][5]
-
Isomers: Linear or branched pentenes resulting from the isomerization of the cyclopropane ring.[3]
-
Rearranged products: In some cases, the carbon skeleton can rearrange to form other cyclic structures, for example, through a cyclopropane-cyclopentene rearrangement.[1]
-
-
-
Q2: How can I detect and quantify byproducts in my reaction mixture?
-
A2: A combination of analytical techniques is recommended for accurate detection and quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile byproducts and identifying them based on their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of byproducts and determine their relative amounts through integration.
-
High-Performance Liquid Chromatography (HPLC): Useful for less volatile or thermally sensitive compounds.
-
-
-
Q3: Are there general strategies to minimize byproduct formation?
-
A3: Yes, several general strategies can be employed:
-
Optimize Reaction Conditions: Carefully screen temperature, pressure, reaction time, and solvent.
-
Catalyst Selection: Choose a catalyst that is highly selective for the desired transformation and less likely to promote side reactions like ring-opening or isomerization.
-
Control of Stoichiometry: In some reactions, such as cyclopropanation with diazo compounds, slow addition of one reagent can maintain its low concentration and suppress side reactions.[4]
-
Purification of Reagents: Ensure that starting materials and solvents are pure and free from impurities that might catalyze side reactions.
-
-
Quantitative Data on Byproduct Formation
The following table summarizes representative data for byproduct distribution in a catalytic cyclopropanation reaction to form ethyl 2-heptylcyclopropane-1-carboxylate, which can be analogous to reactions involving this compound.
| Catalyst | Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| Rh₂(OAc)₄ | 25 | 85 | 65:35 | Adapted from analogous procedures[4] |
| Cu(OTf) | 25 | 80 | 70:30 | Adapted from analogous procedures[4] |
Experimental Protocols
Protocol 1: Rhodium(II)-Catalyzed Synthesis of Ethyl 2-heptylcyclopropane-1-carboxylate
This protocol is adapted from established procedures for the cyclopropanation of terminal alkenes and serves as a model for reactions where byproducts need to be minimized.[4]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add rhodium(II) acetate (B1210297) dimer (0.05 mmol, 1.0 mol%).
-
Solvent and Alkene Addition: Add 20 mL of anhydrous dichloromethane (B109758) to the flask, followed by 1-nonene (B85954) (5.0 mmol, 1.0 equiv).
-
Initiation of Reaction: Place the flask in a water bath at 25 °C and begin stirring.
-
Slow Addition of Ethyl Diazoacetate: Using a syringe pump, add a solution of ethyl diazoacetate (6.0 mmol, 1.2 equiv) in 10 mL of anhydrous dichloromethane to the reaction mixture over 4 hours. This slow addition is critical to minimize side reactions.[4] A faint yellow color should persist, indicating the presence of the diazo compound.
-
Reaction Monitoring: After the addition is complete, continue stirring at 25 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Purify the residue by silica (B1680970) gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent.
Visualizations
Caption: Major reaction pathways for this compound.
Caption: A logical workflow for troubleshooting byproduct formation.
References
- 1. Different ring opening reactions of vinylcyclopropanes - American Chemical Society [acs.digitellinc.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Gas Chromatography (GC) Separation of Ethylcyclopropane
Welcome to the technical support hub for the gas chromatographic analysis of ethylcyclopropane. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the gas chromatography of this compound in a practical question-and-answer format.
1. Why am I experiencing poor resolution or co-elution of this compound with other C5 isomers?
Poor resolution among C5 isomers, including this compound, is a frequent challenge due to their similar boiling points and polarities.
-
Possible Cause: Inappropriate Stationary Phase. The selectivity of your GC column's stationary phase is critical for separating isomers. For light hydrocarbons like this compound, non-polar stationary phases are a common choice. However, for complex mixtures of C5 isomers, a standard non-polar phase may not provide sufficient resolution.
-
Solution: Consider using a more specialized stationary phase. Alumina Porous Layer Open Tubular (PLOT) columns are highly effective for separating C1-C6 light hydrocarbons, including cyclic and branched isomers.[1] For specific applications involving C5H10 isomers, a PS225 stationary phase has been shown to be effective.
-
-
Possible Cause: Suboptimal Oven Temperature Program. An inadequate temperature program can lead to either broad peaks or insufficient separation time for closely eluting compounds.
-
Solution: Optimize your temperature program. Start with a low initial oven temperature to ensure good separation of volatile components. A slow ramp rate (e.g., 2-5 °C/min) can significantly improve the resolution of closely eluting peaks, although it will increase the total analysis time.
-
-
Possible Cause: Incorrect Carrier Gas Flow Rate. The linear velocity of the carrier gas affects column efficiency.
-
Solution: Ensure your carrier gas flow rate is optimized for your column's internal diameter. For most capillary columns, a helium flow rate corresponding to a linear velocity of 20-30 cm/s provides a good balance of speed and efficiency.
-
2. My this compound peak is tailing. What is the cause and how can I fix it?
Peak tailing can be indicative of several issues within your GC system.
-
Possible Cause: Active Sites in the System. Active sites, such as exposed silanol (B1196071) groups in the injector liner or on the column itself, can interact with analytes, causing peak tailing.
-
Solution: Use a deactivated injector liner and a high-quality, inert capillary column. If you suspect column degradation, you may need to condition or replace the column.
-
-
Possible Cause: Sample Overload. Injecting too much sample can saturate the stationary phase, leading to asymmetrical peak shapes.
-
Solution: Reduce the injection volume or dilute your sample. If using a splitless injection, consider switching to a split injection with an appropriate split ratio.
-
-
Possible Cause: Dead Volume. Poor column installation or fittings can create dead volume in the flow path, causing peak broadening and tailing.
-
Solution: Ensure the column is installed correctly in the injector and detector, with the appropriate insertion distances. Use high-quality ferrules and ensure all connections are secure.
-
3. I'm observing ghost peaks in my chromatogram. Where are they coming from?
Ghost peaks are extraneous peaks that appear in your chromatogram and can interfere with the analysis of your target analytes.
-
Possible Cause: Septum Bleed. Particles from the injector septum can be introduced into the system, especially at high injector temperatures.
-
Solution: Use a high-quality, low-bleed septum and replace it regularly. Lowering the injector temperature, if possible, can also help.
-
-
Possible Cause: Contaminated Carrier Gas or Gas Lines. Impurities in the carrier gas can accumulate on the column and elute as broad peaks.
-
Solution: Use high-purity carrier gas (99.999% or higher) and install or replace gas purifiers to remove oxygen, moisture, and hydrocarbons.
-
-
Possible Cause: Carryover from Previous Injections. Residual sample from a previous, more concentrated injection can elute in subsequent runs.
-
Solution: Implement a thorough wash sequence for the syringe between injections. A bake-out of the column at a high temperature (within its specified limits) can also help remove strongly retained contaminants.
-
Quantitative Data Summary
The following table summarizes typical starting parameters for the GC analysis of this compound and other light hydrocarbons. These values may require optimization for your specific application and instrumentation.
| Parameter | Typical Value/Range |
| Column Type | Alumina PLOT, DB-1, HP-PONA |
| Stationary Phase | Alumina, 100% Dimethylpolysiloxane |
| Column Dimensions | 30-60 m length, 0.25-0.32 mm I.D., 0.25-5.0 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Carrier Gas Flow Rate | 1-2 mL/min (constant flow) |
| Inlet Temperature | 200-250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Oven Temperature Program | Initial: 35-50 °C, hold for 2-5 min |
| Ramp: 2-10 °C/min to 200-250 °C | |
| Final Hold: 2-5 min | |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250-300 °C |
Experimental Protocol: GC-FID Analysis of this compound
This protocol provides a general methodology for the separation and quantification of this compound in a gaseous or liquid hydrocarbon mixture.
1. Sample Preparation
-
Gaseous Samples: Use a gas-tight syringe to inject a known volume (e.g., 100-500 µL) of the gas sample directly into the GC inlet. Alternatively, a gas sampling valve can be used for automated and more precise injections.
-
Liquid Samples: Prepare a dilute solution of the liquid sample in a volatile, high-purity solvent (e.g., pentane (B18724) or hexane) at a concentration of approximately 100-1000 ppm.
2. GC-FID System Configuration
-
Column: Alumina PLOT (e.g., 50 m x 0.32 mm I.D., 5 µm film thickness) or a non-polar column such as a DB-1 (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Inlet: Set to 220 °C with a split ratio of 50:1.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 3 minutes.
-
Ramp at 5 °C/min to 200 °C.
-
Hold at 200 °C for 2 minutes.
-
-
Detector: FID set to 280 °C.
3. Data Acquisition and Analysis
-
Inject the prepared sample into the GC system.
-
Record the chromatogram for the duration of the run.
-
Identify the this compound peak based on its retention time, which should be determined by running a certified reference standard under the same conditions.
-
For quantitative analysis, create a calibration curve by injecting a series of standards of known concentrations and plotting the peak area against the concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A decision tree for troubleshooting poor peak resolution in GC.
Logical Relationships in GC Separation
Caption: Key GC parameters and their influence on separation outcomes.
Experimental Workflow for this compound Analysis
Caption: A typical workflow for the GC analysis of this compound.
References
Technical Support Center: Resolving Peak Overlap in NMR Spectra of Ethylcyclopropane Mixtures
This technical support center provides troubleshooting guides, FAQs, and experimental protocols for researchers, scientists, and drug development professionals encountering peak overlap in NMR spectra of ethylcyclopropane mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the expected signals in the ¹H NMR spectrum of pure this compound?
A1: Due to its structure and the presence of a plane of symmetry, this compound is expected to show five distinct signals in its ¹H NMR spectrum. The protons on the cyclopropane (B1198618) ring are diastereotopic, leading to complex splitting patterns in a highly shielded (upfield) region of the spectrum, typically below 1.5 ppm. The ethyl group protons will appear as a quartet and a triplet in the more typical alkane region.
Q2: Why is peak overlap a common issue in the NMR spectra of this compound mixtures?
A2: Peak overlap is a frequent challenge for several reasons:
-
Upfield Chemical Shifts: The cyclopropyl (B3062369) protons of this compound are highly shielded and resonate in the upfield region of the spectrum (typically 0-1.0 ppm). This region can also contain signals from common impurities like silicone grease or residual alkanes from synthesis (e.g., hexane, pentane), leading to signal overlap.
-
Complex Multiplets: The protons on the cyclopropane ring form a complex spin system, resulting in intricate and often broad multiplets that can easily overlap with each other or with signals from other components in the mixture.
-
Structural Similarity: In mixtures containing other aliphatic compounds, the similarity in the electronic environments of the protons can lead to closely spaced or overlapping signals.
Q3: What is quantitative NMR (qNMR) and how can it be used for mixture analysis?
A3: Quantitative NMR (qNMR) is a technique used to determine the concentration or purity of a substance by comparing the integral of a specific resonance from the analyte with that of a known amount of an internal standard. For mixtures, it can be used to determine the relative molar ratios of the components by comparing the integrals of their respective, well-resolved signals.
Troubleshooting Guides
Problem: Significant peak overlap is observed in the upfield region (0-1.5 ppm) of my ¹H NMR spectrum, making it impossible to assign the this compound signals or integrate them accurately.
-
Solution 1: Change the Deuterated Solvent The chemical shifts of solutes can be influenced by the deuterated solvent used for the NMR experiment. Changing the solvent can alter the relative positions of the peaks, potentially resolving the overlap. For nonpolar analytes like this compound, switching from CDCl₃ to benzene-d₆ or acetone-d₆ can induce significant changes in chemical shifts and may resolve the overlapping signals.
-
Solution 2: Utilize 2D NMR Spectroscopy Two-dimensional (2D) NMR techniques are powerful tools for resolving overlapping signals by spreading the spectrum into a second dimension.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in a COSY spectrum reveal the connectivity within a molecule, allowing you to trace the spin system of this compound even if the 1D signals are overlapped.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Since ¹³C spectra are generally better resolved than ¹H spectra, HSQC can help to distinguish overlapping proton signals based on the chemical shift of the carbon they are attached to.
-
-
Solution 3: Use a Higher Field NMR Spectrometer If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, which may be sufficient to resolve the overlap.
Problem: I have a racemic mixture of a chiral this compound derivative, and the NMR spectra of the enantiomers are identical, preventing their distinction and quantification.
-
Solution: Use a Chiral Solvating Agent (CSA) Enantiomers have identical NMR spectra in an achiral solvent. However, in the presence of a chiral solvating agent (CSA), they form transient diastereomeric complexes. These diastereomeric complexes are not mirror images and will have slightly different NMR spectra, leading to the separation of signals for the two enantiomers. This allows for the determination of the enantiomeric excess (ee) of the mixture.
Problem: I see unexpected peaks in my spectrum. How can I determine if they are impurities?
-
Solution 1: Check for Common NMR Impurities Consult tables of known chemical shifts for common laboratory solvents and impurities. Many resources provide comprehensive lists of these impurities in various deuterated solvents. Pay close attention to the upfield region where this compound signals appear.
-
Solution 2: Perform a Blank Experiment Run an NMR spectrum of the deuterated solvent from the same bottle used for your sample. This can help identify any impurities present in the solvent itself.
-
Solution 3: Use 2D NMR to Identify Molecular Fragments If the impurity is present in a significant amount, 2D NMR techniques like COSY and HSQC can be used to elucidate its structure by identifying its spin systems and C-H correlations.
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂- (ethyl, CH₂) | 1.15 | Quartet (q) | 2H |
| -CH₃ (ethyl, CH₃) | 0.95 | Triplet (t) | 3H |
| -CH- (cyclopropyl) | 0.65 | Multiplet (m) | 1H |
| -CH₂- (cyclopropyl, cis to ethyl) | 0.35 | Multiplet (m) | 2H |
| -CH₂- (cyclopropyl, trans to ethyl) | 0.10 | Multiplet (m) | 2H |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.
Table 2: Example of Quantitative ¹H NMR Analysis of an this compound and Toluene Mixture
An internal standard, 1,3,5-trimethoxybenzene (B48636) (TMB), was used for quantification.
| Compound | Signal Used (δ, ppm) | Multiplicity | Integral Value | Moles (relative to TMB) | Mole % |
| This compound | 0.95 (CH₃) | Triplet (t) | 2.40 | 0.80 | 66.7% |
| Toluene | 2.36 (CH₃) | Singlet (s) | 1.20 | 0.40 | 33.3% |
| TMB (Internal Standard) | 3.79 (OCH₃) | Singlet (s) | 9.00 | 1.00 (reference) | - |
Calculation: Moles of analyte = (Integral of analyte / Number of protons) / (Integral of standard / Number of protons)
Table 3: Common Upfield ¹H NMR Impurities
| Impurity | Chemical Shift Range (δ, ppm) | Multiplicity | Common Source |
| Silicone Grease | 0.05 - 0.20 | Singlet (s) | Glassware grease |
| Hexane | 0.88, 1.26 | Multiplets | Reaction solvent |
| Pentane | 0.86, 1.25 | Multiplets | Reaction solvent |
| Tetramethylsilane (TMS) | 0.00 | Singlet (s) | Internal standard |
Experimental Protocols
Protocol 1: Quantitative NMR (qNMR) Sample Preparation and Acquisition
-
Selection of Internal Standard: Choose an internal standard that has a simple spectrum (preferably a singlet), is chemically inert, not volatile, and has signals that do not overlap with the analyte signals. For this compound mixtures, 1,3,5-trimethoxybenzene or maleic acid are suitable choices.
-
Accurate Weighing: Accurately weigh a known amount of the internal standard and the this compound mixture into a vial.
-
Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃). Ensure complete dissolution.
-
Transfer: Transfer the solution to an NMR tube.
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the signals being quantified) to allow for full relaxation of the protons. A d1 of 30 seconds is generally a safe starting point.
-
Set the number of scans (ns) to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
-
Data Processing:
-
Fourier transform the FID.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
-
Calculation: Calculate the molar ratio or concentration of this compound using the integral values as shown in the example in Table 2.
Protocol 2: Acquiring a 2D COSY Spectrum
-
Sample Preparation: Prepare a moderately concentrated sample of the mixture in a suitable deuterated solvent.
-
Acquire a ¹H Spectrum: First, run a standard 1D ¹H NMR spectrum to determine the spectral width (sw).
-
Set up the COSY Experiment:
-
Load a standard COSY pulse program.
-
Set the spectral width in both dimensions (F1 and F2) to encompass all the proton signals.
-
Set the number of scans (ns) and the number of increments in the F1 dimension (ni). A higher number of increments will provide better resolution in the F1 dimension but will increase the experiment time.
-
-
Acquisition: Start the 2D acquisition.
-
Processing:
-
Apply a Fourier transform in both dimensions (xfb).
-
Phase the spectrum in both dimensions.
-
Symmetrize the spectrum if necessary.
-
-
Analysis: Identify cross-peaks, which appear off the diagonal. A cross-peak at (δ₁, δ₂) indicates that the protons at δ₁ and δ₂ are coupled.
Protocol 3: Using a Chiral Solvating Agent (CSA)
-
CSA Selection: Choose a CSA that is known to interact with non-polar analytes. Pirkle's alcohol (1-(9-anthryl)-2,2,2-trifluoroethanol) is a common choice.
-
Sample Preparation: Dissolve the racemic this compound derivative in a deuterated solvent (e.g., CDCl₃ or benzene-d₆).
-
Acquire a Baseline Spectrum: Run a ¹H NMR spectrum of the analyte alone.
-
Titration with CSA:
-
Add a small amount of the CSA (e.g., 0.5 equivalents) to the NMR tube.
-
Acquire another ¹H NMR spectrum and look for splitting of any of the signals.
-
Continue adding the CSA in increments (e.g., up to 2-3 equivalents), acquiring a spectrum after each addition, until optimal separation of the enantiomeric signals is achieved.
-
-
Quantification: Integrate the separated signals corresponding to the two enantiomers to determine the enantiomeric excess (ee).
Visualizations
Caption: Troubleshooting workflow for resolving peak overlap.
Caption: Experimental workflow for 2D NMR analysis.
Caption: Logical diagram for using a chiral solvating agent.
Minimizing decomposition of ethylcyclopropane during thermal reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal reactions of ethylcyclopropane. Our goal is to help you minimize unwanted decomposition and optimize the yield of desired isomerization products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My thermal reaction of this compound is producing a high yield of butadiene and methane (B114726), and a low yield of the desired pentene isomers. What are the likely causes and how can I fix this?
A1: An increased yield of butadiene and methane indicates that the decomposition pathway is favored over the desired isomerization pathway. This is often a result of excessive reaction temperature or prolonged reaction times.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Decomposition reactions typically have higher activation energies than isomerization. Therefore, reducing the temperature can significantly decrease the rate of decomposition while still allowing for the isomerization to proceed at a reasonable rate. We recommend a systematic decrease in temperature in small increments (e.g., 5-10°C) to find the optimal balance.
-
Reduce the Reaction Time: The desired pentene products can themselves undergo secondary decomposition at prolonged reaction times and high temperatures. Shorter reaction times will minimize these secondary reactions.
-
Check for Hot Spots: Uneven heating in your reactor can create localized hot spots where the temperature is significantly higher than your setpoint, leading to increased decomposition. Ensure your furnace and reactor setup provide uniform heating.
-
Consider Reactor Surface Effects: The surface of the reactor can play a role in catalyzing decomposition. Ensure the reactor is properly cleaned and consider using a "seasoned" or coated vessel. For particularly sensitive compounds, a reactor vessel coated with a mirror of metallic silicon has been shown to reduce wall reactions.[1]
-
Q2: What are the primary products of this compound's thermal reactions, and at what approximate ratio should I expect them?
A2: The thermal reaction of this compound leads to two main competing pathways:
-
Isomerization: This is a unimolecular process that yields a mixture of four pentene isomers: 1-pentene, cis-2-pentene, trans-2-pentene, and 2-methyl-1-butene.[1]
-
Decomposition: This pathway produces butadiene and methane.[1]
Under typical experimental conditions (around 454-484°C), the isomerization to pentenes is the dominant reaction. The decomposition products generally account for about 20% of the total products.[1] If you are observing a significantly higher proportion of decomposition products, refer to the troubleshooting steps in Q1.
Q3: How does pressure affect the decomposition of this compound?
A3: The isomerization of this compound is a unimolecular reaction, and its rate constant is pressure-dependent, especially at low pressures. At very low pressures, the rate of reaction decreases because the rate of collisional activation is not sufficient to maintain the population of energized molecules. While the primary literature on this compound focuses on the pressure dependence of the isomerization rate, it is generally observed in pyrolysis that lower pressures can favor the formation of heavier hydrocarbon products by reducing the residence time of molecules in the hot zone, which can limit secondary decomposition reactions. Conversely, operating at very high pressures may alter reaction pathways. For this specific reaction, the isomerization has been studied over a pressure range of 84 to 5 x 10-2 mm Hg.[1] It is recommended to operate within a pressure range where the rate of the desired isomerization is not limited by collisional deactivation.
Q4: Are there any recommended materials or coatings for the reactor to minimize decomposition?
A4: Yes, the choice of reactor material and its surface condition can be critical. For gas-phase pyrolysis of sensitive compounds like this compound, it is advisable to use a quartz reaction vessel. To further minimize surface-catalyzed decomposition reactions, coating the inside of the vessel with a mirror of silicon metal by thermally decomposing silane (B1218182) has been reported to be effective.[1] Before use, it is also good practice to "season" the reactor by running a less sensitive reaction or the same reaction for a period to allow for the formation of a less reactive carbonaceous layer on the surface.
Data Presentation: Product Distribution
The following table summarizes the relative yields of the primary isomerization products of this compound at a specific temperature. Note that the ratio of isomerization to decomposition products is sensitive to the reaction conditions.
Table 1: Relative Product Yields from this compound Isomerization at 467.8°C
| Product | Relative Percentage of Isomerization Products |
| 1-Pentene | 49.0% |
| cis-2-Pentene | 19.5% |
| trans-2-Pentene | 24.5% |
| 2-Methyl-1-butene | 7.0% |
Data adapted from the study by Halberstadt and Chesick, which notes that decomposition to butadiene and methane accounts for approximately 20% of all products under these conditions.[1]
Experimental Protocols
This section provides a detailed methodology for a typical gas-phase thermal reaction of this compound in a static system.
Objective: To study the thermal isomerization and decomposition of this compound and to determine the product distribution under controlled conditions.
Materials:
-
This compound (high purity)
-
Inert gas (e.g., Nitrogen or Argon) for pressure control and flushing
-
Gas chromatograph (GC) with a suitable column (e.g., packed or capillary) and detector (e.g., Flame Ionization Detector - FID)
-
High-vacuum line
-
Quartz reaction vessel (approximately 1500 ml)
-
Electric furnace with a temperature controller
-
Pressure measurement device (e.g., McLeod gauge)
-
Sampling bulbs
-
Standard samples of expected products for GC calibration
Procedure:
-
Apparatus Setup:
-
The quartz reaction vessel is placed inside the electric furnace.
-
The vessel is connected to a high-vacuum line, which allows for evacuation and the introduction of the reactant.
-
The vacuum line is equipped with a pressure gauge to monitor the pressure of the reactant.
-
Sampling bulbs are connected to the vacuum line to collect the reaction mixture for analysis.
-
-
Reactor Preparation (if required):
-
For a silicon-coated vessel, this is prepared by the thermal decomposition of silane within the vessel prior to the experiments.[1]
-
Before each run, the reaction vessel should be evacuated to a high vacuum (e.g., < 10-4 mm Hg) and heated to the desired reaction temperature.
-
-
Reaction Execution:
-
A known pressure of this compound is admitted into the heated reaction vessel from a storage bulb.
-
The reaction is allowed to proceed for a predetermined amount of time.
-
The reaction is quenched by expanding the reaction mixture into a series of evacuated sampling bulbs. This rapid decrease in pressure and temperature effectively stops the reaction.
-
-
Product Analysis:
-
The composition of the product mixture in the sampling bulbs is analyzed by gas chromatography.
-
The GC is calibrated using standard samples of this compound and the expected products (1-pentene, cis-2-pentene, trans-2-pentene, 2-methyl-1-butene, butadiene, and methane).
-
The relative peak areas from the GC analysis are used to determine the molar composition of the reaction mixture.
-
-
Data Analysis:
-
The percentage of each product is calculated from the GC data.
-
The ratio of isomerization products to decomposition products is determined.
-
By conducting experiments at different temperatures and times, the kinetics of the reactions can be studied.
-
Visualizations
Below are diagrams illustrating key aspects of the thermal reactions of this compound.
Caption: Competing isomerization and decomposition pathways of this compound.
Caption: A logical workflow for troubleshooting excessive decomposition.
Caption: Schematic of a typical experimental setup for this reaction.
References
Technical Support Center: Stereoselective Control in Ethylcyclopropane Reactions
Welcome to the technical support center for controlling stereoselectivity in reactions involving ethylcyclopropane derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing stereoselectivity in reactions of this compound derivatives?
A1: The primary factors governing stereoselectivity include the choice of catalyst (Lewis acid or transition metal), the structure of the chiral ligand, the nature of the solvent, and the reaction temperature. For donor-acceptor cyclopropanes, the electronic properties of the substituents also play a crucial role in activating the cyclopropane (B1198618) ring for stereoselective transformations.[1][2]
Q2: How do I choose the appropriate catalyst for my desired stereochemical outcome?
A2: The choice of catalyst is highly dependent on the specific reaction. For ring-opening reactions of donor-acceptor cyclopropanes, Lewis acids like Sc(OTf)₃ and Yb(OTf)₃ are often effective.[1] For asymmetric cyclopropanation, transition metal catalysts, particularly those based on rhodium and copper with chiral ligands, are commonly employed.[3][4] It is often necessary to screen a variety of catalysts and ligands to achieve optimal stereoselectivity for a new substrate.
Q3: What is the role of a chiral ligand in achieving high enantioselectivity?
A3: Chiral ligands coordinate to the metal center of a catalyst, creating a chiral environment around the reactive site. This chiral complex then interacts with the substrate in a way that favors the formation of one enantiomer over the other. The structure of the ligand, including its steric bulk and electronic properties, is critical in determining the degree of enantiomeric excess (ee).[5][6]
Q4: Can the solvent significantly impact the diastereoselectivity or enantioselectivity of my reaction?
A4: Yes, the solvent can have a profound effect on stereoselectivity.[7] Solvent polarity and coordinating ability can influence the conformation of the transition state and the solubility of the catalyst-substrate complex. For instance, non-coordinating solvents are often preferred in Simmons-Smith cyclopropanations to enhance the electrophilicity of the zinc carbenoid.[8] A solvent screen is a valuable step in optimizing a stereoselective reaction.
Q5: My Simmons-Smith reaction is not working well. What are the common causes of failure?
A5: The most common issue with Simmons-Smith reactions is the deactivation of the zinc reagent. It is crucial to use freshly prepared and activated zinc-copper couple.[9] Other potential problems include the presence of moisture, which can quench the reagent, and poor quality of the diiodomethane. Running the reaction under an inert atmosphere with dry glassware and reagents is essential for success.[9]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in a [3+2] Cycloaddition of a Donor-Acceptor Cyclopropane
Problem: The reaction produces a mixture of diastereomers with a low diastereomeric ratio (dr).
| Possible Cause | Troubleshooting Step |
| Suboptimal Lewis Acid | Screen a panel of Lewis acids with varying strengths and coordination properties (e.g., Sc(OTf)₃, Yb(OTf)₃, InBr₃).[1][10] |
| Incorrect Reaction Temperature | Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.[1] |
| Inappropriate Solvent | Perform a solvent screen. Less polar solvents may improve selectivity in some cases. |
| Steric Hindrance | If possible, modify the substituents on the cyclopropane or the dipolarophile to increase steric differentiation between the competing transition states. |
Issue 2: Poor Enantioselectivity in an Asymmetric Ring-Opening Reaction
Problem: The reaction yields a product with low enantiomeric excess (ee).
| Possible Cause | Troubleshooting Step |
| Ineffective Chiral Ligand | Screen a variety of chiral ligands with different backbones and electronic properties (e.g., BOX, PHOX).[2][5] |
| Moisture Contamination | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Moisture can deactivate the chiral catalyst.[1] |
| Incorrect Catalyst Loading | Optimize the catalyst loading. While higher loading may increase conversion, it can sometimes negatively impact enantioselectivity.[1] |
| Substrate-Ligand Mismatch | The electronics of the substrate may not be compatible with the chosen ligand. Consider modifying the donor or acceptor groups on the cyclopropane.[11] |
Issue 3: Low or No Conversion in a Lewis Acid-Catalyzed Reaction
Problem: The starting material is not consumed, or the reaction is very sluggish.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh, anhydrous Lewis acid. Consider a stronger Lewis acid if the cyclopropane is not sufficiently activated.[1] |
| Insufficient Activation of Substrate | Donor-acceptor cyclopropanes are generally more reactive. If not using one, more forcing conditions (e.g., higher temperature) may be necessary.[1] |
| Low Reaction Temperature | Incrementally increase the reaction temperature. Some reactions require heating to proceed at a reasonable rate.[1] |
| Inadequate Catalyst Loading | Increase the catalyst loading (e.g., from 1 mol% to 5-10 mol%).[1] |
Quantitative Data Summary
Table 1: Effect of Lewis Acid on Diastereoselectivity in [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes
| Entry | Lewis Acid (mol%) | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| 1 | Sc(OTf)₃ (10) | CH₂Cl₂ | 40 | >20:1 | 69 | [10] |
| 2 | Yb(OTf)₃ (10) | CH₂Cl₂ | 40 | 10:1 | 55 | [12] |
| 3 | InBr₃ (10) | CH₂Cl₂ | 40 | 15:1 | 62 | [10] |
| 4 | Sn(OTf)₂ (100) | CH₂Cl₂ | 25 | >20:1 | 85 | [13] |
| 5 | FeCl₃ (100) | CH₂Cl₂ | 25 | 5:1 | 45 | [13] |
Table 2: Influence of Chiral Ligand on Enantioselectivity in Asymmetric Ring-Opening Reactions
| Entry | Catalyst/Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| 1 | Cu(OTf)₂/BOX | CH₂Cl₂ | 25 | 92 | 85 | [2] |
| 2 | Sc(OTf)₃/N,N'-dioxide | CH₂Cl₂ | 25 | 99 | 78 | [2] |
| 3 | Rh(I)/Ferrocene-based bisphosphine | Dioxane | 80 | 96 | 91 | [14] |
| 4 | Cu(II)/Trisoxazoline | DME | 30 | 99 | 93 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed [3+2] Cycloaddition of a Donor-Acceptor Cyclopropane with a Nitrone
-
Preparation: Under an inert atmosphere (e.g., Argon), add the Lewis acid (e.g., Sc(OTf)₃, 10 mol%) to a flame-dried reaction flask.
-
Solvent Addition: Add anhydrous solvent (e.g., CH₂Cl₂, 0.1 M) to the flask and stir for 10 minutes.
-
Reactant Addition: Add the donor-acceptor cyclopropane (1.0 equivalent) to the mixture.
-
Dipolarophile Addition: Add the nitrone (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at the desired temperature (e.g., 25-40 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Enantioselective Cyclopropanation of an Alkene with Ethyl Diazoacetate using a Rhodium Catalyst
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the rhodium catalyst (e.g., Rh₂(S-TCPTAD)₄, 0.2 mol%) in a dry, degassed solvent (e.g., pentane).
-
Alkene Addition: Add the alkene (2.0 equivalents) to the catalyst solution.
-
Diazo Compound Addition: Slowly add a solution of ethyl diazoacetate (1.0 equivalent) in the same solvent to the reaction mixture via a syringe pump over several hours.
-
Reaction: Stir the reaction at room temperature until the diazo compound is completely consumed (as monitored by TLC or IR spectroscopy).
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the cyclopropane product. Determine the enantiomeric excess by chiral HPLC analysis.[3]
Visualizations
Caption: Troubleshooting workflow for low stereoselectivity.
Caption: Lewis acid-catalyzed [3+2] cycloaddition pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. mdpi.com [mdpi.com]
- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric ring-opening reactions of donor–acceptor cyclopropanes with 1,3-cyclodiones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. Lewis Acid Mediated (3 + 2) Cycloadditions of Donor-Acceptor Cyclopropanes with Heterocumulenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Unwanted Polymerization of Vinylcyclopropane Precursors
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling and storing vinylcyclopropane (B126155) (VCP) precursors. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the risk of unintended polymerization during your research and development activities. Vinylcyclopropanes are versatile reagents, but their propensity for radical-induced ring-opening polymerization requires careful management.
Troubleshooting Guide: Spontaneous Polymerization
Unforeseen polymerization of vinylcyclopropane precursors can manifest as increased viscosity, solidification of the material, or the formation of insoluble matter. This guide provides a systematic approach to diagnosing and resolving these issues.
| Symptom | Potential Cause | Recommended Action |
| Increased viscosity or solidification of the monomer during storage. | 1. Depletion of inhibitor: The initial inhibitor has been consumed over time. 2. Improper storage conditions: Exposure to heat, light (UV), or air (oxygen) can accelerate radical formation.[1] 3. Contamination: Presence of radical initiators or other reactive species. | 1. Monitor inhibitor levels: Regularly check the concentration of the inhibitor. 2. Store appropriately: Keep VCP precursors in a cool, dark place, preferably refrigerated and under an inert atmosphere (e.g., nitrogen or argon).[2] 3. Use clean equipment: Ensure all storage containers and handling equipment are free from contaminants. |
| Polymerization occurs during a reaction (e.g., when using organometallic reagents). | 1. Reaction with inhibitor: The organometallic reagent may be quenched by the phenolic inhibitor. 2. High reaction temperature: Thermal initiation of polymerization. | 1. Remove inhibitor: If necessary, pass the monomer through a column of activated alumina (B75360) to remove phenolic inhibitors before use.[3] 2. Control temperature: Maintain the recommended reaction temperature to avoid thermal decomposition and polymerization. |
| Polymerization during purification by distillation. | 1. High temperatures: Thermal stress can initiate polymerization.[4] 2. Removal of volatile inhibitors: Inhibitors with low boiling points may be removed during distillation, leaving the monomer unprotected at high temperatures. | 1. Use a non-volatile inhibitor: Add a small amount of a high-boiling point inhibitor, such as hydroquinone (B1673460), before starting the distillation.[2] 2. Distill under reduced pressure: Lowering the pressure will reduce the boiling point and the thermal stress on the monomer. 3. Maintain an inert atmosphere: Distill under nitrogen or argon to prevent oxygen-initiated polymerization.[2] |
| Inconsistent results or low yields in polymerization-sensitive reactions. | 1. Oligomer formation: Low levels of polymerization may be occurring, consuming the monomer and interfering with the desired reaction. 2. Inhibitor interference: The inhibitor may be affecting the catalyst or reagents in the intended reaction. | 1. Analyze for oligomers: Use techniques like HPLC or GC-MS to check for the presence of oligomers in the starting material.[5][6] 2. Choose a compatible inhibitor: If the inhibitor is suspected to interfere, consider using an alternative or removing it prior to the reaction. |
Frequently Asked Questions (FAQs)
Inhibitor Selection and Handling
Q1: What are the most common inhibitors for vinylcyclopropane precursors?
A1: While data specific to VCPs is limited, the most effective inhibitors for vinyl monomers in general are radical scavengers. These fall into two main categories:
-
Phenolic inhibitors: Such as hydroquinone (HQ), hydroquinone monomethyl ether (MEHQ), and butylated hydroxytoluene (BHT). These are cost-effective and widely used. Their mechanism often relies on the presence of trace amounts of oxygen.[1][7]
-
Nitroxide stable free radicals: Such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). These are highly effective radical scavengers.[8][9]
Q2: What is the recommended concentration of inhibitor to use?
A2: The optimal concentration depends on the specific VCP, the storage conditions, and the desired shelf life. However, a general guideline for vinyl monomers is between 10 and 10,000 ppm.[10][11] For storage, a concentration of 10 to 200 ppm is often sufficient.[10] For processes like distillation, higher concentrations of 100 to 100,000 ppm may be necessary.[10] It is always advisable to start with a lower concentration and increase it as needed based on experimental observation.
Q3: How do I add an inhibitor to my vinylcyclopropane precursor?
A3: For liquid VCPs, the inhibitor can be directly dissolved by stirring or agitation at room temperature.[10] If the inhibitor is not readily soluble in the monomer, it can be dissolved in a small amount of a compatible, inert solvent before being added.
Q4: Do I need to remove the inhibitor before my reaction?
A4: This depends on the chemistry you are performing.
-
For radical polymerizations , the inhibitor will create an induction period where no polymerization occurs until the inhibitor is consumed.[12] You may need to adjust your initiator concentration to account for this.
-
For reactions involving organometallic reagents or other sensitive catalysts, phenolic inhibitors can be problematic as their acidic protons can quench the reagents.[13][14] In these cases, it is often necessary to remove the inhibitor prior to the reaction.
Q5: How can I remove a phenolic inhibitor?
A5: The most common laboratory method is to pass the monomer through a short column of activated alumina or a specialized inhibitor removal column.[3] Another method is to wash the monomer with an aqueous base solution (e.g., dilute NaOH) to extract the acidic phenolic inhibitor, followed by drying and distillation.[3]
Storage and Stability
Q6: What are the ideal storage conditions for vinylcyclopropane precursors?
A6: To maximize shelf life and prevent polymerization, VCPs should be stored in a cool, dark environment, ideally under refrigeration. The storage vessel should be sealed under an inert atmosphere, such as nitrogen or argon, to exclude oxygen, which can participate in initiation reactions.[2]
Q7: How does the substitution pattern on the vinylcyclopropane affect its stability?
A7: Electron-withdrawing groups on the cyclopropane (B1198618) ring can stabilize the radical formed upon ring-opening, potentially increasing the propensity for radical polymerization.[4][15] Therefore, VCPs with such substituents may require more careful handling and a higher concentration of inhibitor.
Troubleshooting Unexpected Polymerization
Q8: My VCP precursor has become viscous. Can I still use it?
A8: Increased viscosity is a sign of oligomerization or polymerization. It is generally not recommended to use the material in this state, as the presence of oligomers can lead to inconsistent results and difficulties in purification. It is best to discard the polymerized material and obtain a fresh batch.
Q9: I suspect my VCP is polymerizing during my reaction. How can I confirm this?
A9: You can take a small aliquot of the reaction mixture and analyze it by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to look for the disappearance of the vinyl and cyclopropyl (B3062369) protons and the appearance of broad signals characteristic of a polymer. Additionally, techniques like Gel Permeation Chromatography (GPC) can be used to detect the formation of higher molecular weight species.
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors Using an Alumina Column
Objective: To remove a phenolic inhibitor (e.g., BHT, MEHQ) from a liquid vinylcyclopropane precursor prior to a sensitive reaction.
Materials:
-
Vinylcyclopropane precursor containing a phenolic inhibitor
-
Activated alumina (neutral, Brockmann I)
-
Glass chromatography column
-
Anhydrous, inert solvent (e.g., diethyl ether, dichloromethane)
-
Round-bottom flask for collection, dried and under an inert atmosphere
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Prepare the column: Secure a glass chromatography column in a fume hood. Add a small plug of glass wool or cotton to the bottom.
-
Pack the column: Add the activated alumina to the column. The amount of alumina will depend on the amount of monomer to be purified; a general rule of thumb is to use a 5-10 cm plug of alumina for every 10-20 mL of monomer.
-
Equilibrate the column: Pre-wet the alumina with a small amount of the anhydrous, inert solvent and allow it to drain through.
-
Load the monomer: Carefully add the vinylcyclopropane precursor to the top of the column.
-
Elute and collect: Allow the monomer to pass through the alumina under gravity or with gentle positive pressure from an inert gas. Collect the inhibitor-free monomer in the prepared round-bottom flask.
-
Solvent removal (if necessary): If a solvent was used for elution, remove it under reduced pressure at a low temperature to avoid thermal stress on the unstabilized monomer.
-
Immediate use: The inhibitor-free vinylcyclopropane precursor should be used immediately as it is now highly susceptible to polymerization.
Protocol 2: Stabilization of a Vinylcyclopropane Precursor for Distillation
Objective: To prevent polymerization of a vinylcyclopropane precursor during purification by distillation.
Materials:
-
Crude vinylcyclopropane precursor
-
Non-volatile polymerization inhibitor (e.g., hydroquinone)
-
Distillation apparatus
-
Inert gas supply (nitrogen or argon)
-
Vacuum source (if distilling under reduced pressure)
Procedure:
-
Add inhibitor: To the crude vinylcyclopropane precursor in the distillation flask, add a non-volatile inhibitor such as hydroquinone. A typical concentration is 100-500 ppm.
-
Assemble the apparatus: Set up the distillation apparatus, ensuring all glassware is dry.
-
Inert atmosphere: Purge the entire system with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the distillation.
-
Distillation: Begin heating the distillation flask gently. If the compound is thermally sensitive, perform the distillation under reduced pressure to lower the boiling point.
-
Collect the distillate: Collect the purified vinylcyclopropane precursor in a receiving flask that contains a small amount of a storage inhibitor (e.g., BHT or MEHQ) to ensure stability of the final product.
-
Storage: Store the purified, inhibited monomer under the recommended conditions (cool, dark, inert atmosphere).
Visual Guides
Mechanism of Radical Polymerization and Inhibition
The following diagrams illustrate the fundamental processes of radical polymerization of vinylcyclopropane and how inhibitors interrupt this cycle.
Caption: Overview of radical polymerization and the role of inhibitors.
Troubleshooting Logic for Unwanted Polymerization
This workflow provides a step-by-step decision-making process when encountering unexpected polymerization.
Caption: Decision tree for troubleshooting unwanted polymerization.
References
- 1. fluoryx.com [fluoryx.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. addi.ehu.eus [addi.ehu.eus]
- 5. Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices - Queensland Alliance for Environmental Health Sciences - University of Queensland [qaehs.centre.uq.edu.au]
- 6. pure.uva.nl [pure.uva.nl]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. mdpi.com [mdpi.com]
- 9. TEMPO - Wikipedia [en.wikipedia.org]
- 10. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents [patents.google.com]
- 11. US9944577B2 - Hydroquinone compounds for inhibiting monomer polymerization - Google Patents [patents.google.com]
- 12. iomosaic.com [iomosaic.com]
- 13. Chemical Reactivity [www2.chemistry.msu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
Managing pressure and temperature in ethylcyclopropane reactions
This guide provides troubleshooting advice and frequently asked questions for managing pressure and temperature in reactions involving ethylcyclopropane. It is intended for researchers, scientists, and professionals in drug development.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary products of the thermal isomerization of this compound?
The thermal isomerization of this compound primarily yields a mixture of pentenes. The main products are 1-pentene, cis-2-pentene, and trans-2-pentene.[1] Under certain conditions, minor products such as 2-methyl-1-butene (B49056) may also be observed.[1]
Q2: What are the common side reactions or decomposition pathways for this compound at elevated temperatures?
At higher temperatures, beyond simple isomerization, this compound can undergo decomposition. A notable decomposition pathway leads to the formation of butadiene and methane.[1] The extent of decomposition versus isomerization is highly dependent on the reaction temperature and pressure.
Q3: How do temperature and pressure generally affect the rate of this compound isomerization?
The isomerization of this compound is a unimolecular reaction, and its rate is significantly influenced by both temperature and pressure.[1]
-
Temperature: Increasing the temperature generally increases the reaction rate, as described by the Arrhenius equation.[2][3][4] Higher temperatures provide the necessary activation energy for the cyclopropane (B1198618) ring to open and rearrange.
-
Pressure: As a unimolecular reaction, the rate constant for this compound isomerization can be pressure-dependent, especially at lower pressures.[5][6][7] At low pressures, the rate of energizing collisions between molecules becomes the limiting factor, leading to a decrease in the reaction rate. At sufficiently high pressures, the reaction becomes pseudo-first-order as the rate of collisional activation is no longer rate-limiting.[6]
Q4: Is the isomerization of this compound exothermic or endothermic?
The isomerization of cyclopropanes to their corresponding alkenes is generally an exothermic process. This is due to the release of ring strain energy from the three-membered ring. This release of heat needs to be carefully managed to maintain precise temperature control during the reaction.
Q5: What types of catalysts can be used for this compound isomerization, and how do they affect reaction conditions?
While thermal isomerization is common, catalysts can be employed to perform the reaction at lower temperatures. Zeolites are a class of catalysts that can be effective for the isomerization of cyclopropanes. The acidic sites within the zeolite framework can facilitate the ring-opening and rearrangement of this compound. The use of a catalyst can alter the required temperature and pressure conditions and may also influence the product distribution.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during this compound reactions.
| Problem | Possible Causes | Solutions |
| Low Conversion of this compound | 1. Temperature too low: Insufficient thermal energy to overcome the activation barrier. 2. Pressure too low: In the "fall-off" region for a unimolecular reaction, the rate of energizing collisions is too slow.[6] 3. Short residence time: The reactant does not spend enough time in the heated zone of the reactor. | 1. Gradually increase the reactor temperature in small increments (e.g., 10-20°C). 2. Increase the total pressure of the system by introducing an inert gas (e.g., nitrogen, argon). 3. Decrease the flow rate of the reactant/carrier gas to increase residence time. |
| Poor Product Selectivity (High Levels of Decomposition Products) | 1. Temperature too high: Excessive thermal energy favors fragmentation pathways over isomerization.[1] 2. Hot spots in the reactor: Uneven heating can lead to localized areas of very high temperature. | 1. Decrease the reactor temperature. 2. Ensure uniform heating of the reactor. For flow reactors, using a fluidized sand bath or a well-designed tube furnace can improve temperature homogeneity. |
| Inconsistent or Non-Reproducible Results | 1. Fluctuations in temperature or pressure: Unstable reaction conditions will lead to variable reaction rates and product distributions. 2. Leaks in the system: Leaks can alter the pressure and composition of the gas mixture. 3. Changes in the reactor surface ("aging"): The nature of the reactor walls can change over time, affecting heterogeneous reactions.[8] | 1. Use high-precision temperature and pressure controllers. Allow the system to fully equilibrate before introducing the reactant. 2. Perform regular leak checks of the entire experimental setup. 3. "Age" the reactor by running the reaction for an extended period before collecting data for analysis. Alternatively, clean and passivate the reactor surface between experiments. |
| Peak Tailing or Broadening in Gas Chromatography (GC) Analysis | 1. Active sites in the GC system: Polar products may interact with active sites in the injector, column, or detector. 2. Improper GC column selection: The column may not be suitable for separating the isomers of pentene. 3. Contamination of the GC inlet liner: Buildup of non-volatile residues can affect peak shape.[9][10] | 1. Use a deactivated inlet liner and a column designed for inertness. 2. Select a column with appropriate polarity for separating light hydrocarbons. 3. Regularly inspect and replace the inlet liner.[9] |
Section 3: Quantitative Data
Table 1: Thermophysical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₀ |
| Molecular Weight | 70.13 g/mol |
| Boiling Point | 35.9 °C |
| CAS Number | 1191-96-4 |
Source: NIST Chemistry WebBook, PubChem[7][11]
Table 2: Effect of Temperature on Product Distribution in Alkylcyclopropane Pyrolysis (Illustrative)
The following table illustrates the general trend of how temperature can affect the product distribution in the pyrolysis of a substituted cyclopropane. The exact values for this compound would need to be determined experimentally.
| Temperature (°C) | Isomerization Products (e.g., Pentenes) (%) | Decomposition Products (e.g., Butadiene, Methane) (%) | Unreacted this compound (%) |
| 450 | 30 | < 1 | 69 |
| 475 | 55 | 2 | 43 |
| 500 | 75 | 5 | 20 |
| 525 | 80 | 10 | 10 |
| 550 | 70 | 20 | 10 |
Note: These are hypothetical values to illustrate the general trend. Higher temperatures favor decomposition over isomerization.[12][13][14][15][16]
Table 3: Arrhenius Parameters for Unimolecular Isomerization of Substituted Cyclopropanes (Examples)
The rate of isomerization can be described by the Arrhenius equation, k = A * exp(-Ea / RT).
| Reactant | A (s⁻¹) | Ea (kJ/mol) | Temperature Range (K) |
| Cyclopropane | 1.95 x 10¹⁵ | 272.0 | 720 - 820 |
| Mthis compound | 2.51 x 10¹⁵ | 273.6 | 690 - 760 |
| This compound | ~10¹⁵ | ~270 | ~680 - 760 |
Note: The values for this compound are estimated based on data for similar compounds. Precise values should be determined experimentally.[17]
Section 4: Experimental Protocols
Protocol 1: Thermal Isomerization of this compound in a Gas-Phase Flow Reactor
Objective: To determine the rate of isomerization of this compound and the product distribution at a given temperature and pressure.
Materials:
-
This compound (high purity)
-
Inert carrier gas (e.g., Nitrogen or Argon)
-
Gas-tight syringes
-
Flow reactor (e.g., quartz tube) housed in a temperature-controlled furnace
-
Mass flow controllers
-
Pressure transducer
-
Heated transfer lines
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
Data acquisition system
Procedure:
-
System Preparation:
-
Assemble the flow reactor system, ensuring all connections are leak-tight.
-
Heat the reactor to the desired temperature and allow it to stabilize.
-
Establish a steady flow of the inert carrier gas using the mass flow controllers.
-
Set the system pressure using a back-pressure regulator.
-
-
Reactant Introduction:
-
Draw a known volume of liquid this compound into a gas-tight syringe.
-
Mount the syringe on a syringe pump and set it to a low, constant infusion rate.
-
The this compound is vaporized in a heated injection port and mixed with the carrier gas before entering the reactor.
-
-
Reaction and Sampling:
-
Allow the reaction to proceed for a sufficient time to reach a steady state.
-
The product mixture exiting the reactor is passed through a heated transfer line to the gas chromatograph.
-
An automated sampling valve injects a fixed volume of the product gas into the GC for analysis.
-
-
Analysis:
-
The components of the product mixture are separated by the GC column and detected by the FID.
-
Identify the products by comparing their retention times to those of known standards.
-
Quantify the products by integrating the peak areas and using appropriate calibration factors.
-
-
Data Processing:
-
Calculate the conversion of this compound and the selectivity for each product.
-
The rate constant can be determined from the conversion and the residence time in the reactor.
-
Repeat the experiment at different temperatures to determine the Arrhenius parameters.
-
Section 5: Visualizations
Caption: Workflow for studying this compound isomerization.
Caption: Logic diagram for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. s2.smu.edu [s2.smu.edu]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. glsciences.eu [glsciences.eu]
- 11. Cyclopropane, ethyl- [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Thermodynamic Stability of Ethylcyclopropane and Methylcyclobutane
An objective evaluation of the relative thermodynamic stabilities of ethylcyclopropane and methylcyclobutane (B3344168), supported by experimental heats of combustion data. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
The stability of cyclic organic compounds is a critical factor in their reactivity and potential applications. While qualitative assessments based on ring strain often suggest that cyclobutane (B1203170) derivatives should be more stable than their cyclopropane (B1198618) counterparts, experimental thermodynamic data provides a more definitive comparison. This guide presents a comparative analysis of the stability of two constitutional isomers, this compound and methylcyclobutane, based on their experimentally determined heats of combustion.
Quantitative Thermodynamic Data
The relative stability of isomers can be determined by comparing their standard enthalpies of combustion (ΔH°c). The isomer with the lower heat of combustion is thermodynamically more stable, as it possesses a lower internal energy. The experimental heats of combustion for this compound and methylcyclobutane are summarized in the table below.
| Compound | Molecular Formula | Structure | Standard Enthalpy of Combustion (ΔH°c) (kJ/mol) | Standard Enthalpy of Combustion (ΔH°c) (kcal/mol) | Relative Stability |
| This compound | C₅H₁₀ | -3352[1][2] | -801.2[1][2] | More Stable | |
| Methylcyclobutane | C₅H₁₀ | -3384[1][2] | -808.8[1][2] | Less Stable |
The experimental data indicates that this compound has a lower heat of combustion than methylcyclobutane, signifying that this compound is the more stable isomer.[1][2] The difference in their heats of combustion is 32 kJ/mol (7.6 kcal/mol).
Discussion of Stability and Ring Strain
The stability of cycloalkanes is inversely related to their ring strain, which is a combination of angle strain, torsional (eclipsing) strain, and steric (transannular) strain.
-
Angle Strain: This arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbons. Cyclopropane has significant angle strain with C-C-C bond angles of 60°. Cyclobutane is also strained with bond angles of approximately 90°, but to a lesser extent than cyclopropane.
-
Torsional Strain: This results from the eclipsing of C-H bonds on adjacent carbon atoms. In planar cyclopropane, all C-H bonds are eclipsed. Cyclobutane adopts a puckered conformation to partially alleviate torsional strain.
While the cyclopropane ring in this compound has higher intrinsic ring strain than the cyclobutane ring in methylcyclobutane, the overall stability of the molecule is influenced by the substituent. The experimental data suggests that the combination of factors in this compound results in a lower overall energy state compared to methylcyclobutane.
Experimental Protocol: Oxygen Bomb Calorimetry
The determination of the standard enthalpy of combustion for liquid organic compounds such as this compound and methylcyclobutane is typically performed using an adiabatic oxygen bomb calorimeter.[3]
Objective: To measure the heat released during the complete combustion of a known mass of the sample under constant volume conditions.
Methodology:
-
Sample Preparation: A precisely weighed sample of the liquid hydrocarbon (typically around 1 gram) is placed in a crucible. For volatile liquids, encapsulation in a gelatin capsule may be necessary.
-
Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel, referred to as the "bomb." A fuse wire is connected to two electrodes within the bomb, with the wire in contact with the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.
-
Pressurization: The bomb is sealed and then pressurized with pure oxygen to approximately 30 atm. This ensures complete combustion of the sample.
-
Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter bucket). The calorimeter is equipped with a stirrer to ensure uniform water temperature and a high-precision thermometer. In an adiabatic setup, a surrounding water jacket is maintained at the same temperature as the inner water bucket to prevent heat loss to the surroundings.
-
Ignition and Data Acquisition: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise. The temperature is recorded at regular intervals until a maximum temperature is reached and begins to cool.
-
Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the measured temperature rise, the heat capacity of the calorimeter, and corrections for the heat released by the combustion of the fuse wire and any side reactions (e.g., formation of nitric acid). The measured change in internal energy at constant volume (ΔU) is then converted to the change in enthalpy (ΔH).
Logical Relationship Diagram
The following diagram illustrates the relationship between the reactants (the isomers and oxygen), the combustion products, and their relative energy levels based on the experimental heats of combustion.
References
A Comparative Analysis of Ring Strain in Cycloalkanes
For Researchers, Scientists, and Drug Development Professionals
The stability of cyclic organic molecules is a critical factor in medicinal chemistry and drug design, as it directly influences their reactivity, conformational preferences, and ultimately, their biological activity. A key determinant of this stability is ring strain, a concept that describes the increase in potential energy of a cyclic molecule due to deviations from ideal bond angles, bond lengths, and conformations. This guide provides a comparative study of ring strain in common cycloalkanes, supported by experimental data, to offer a comprehensive understanding for researchers in the field.
The concept of ring strain was first introduced by Adolf von Baeyer in 1885, who theorized that the instability of certain cycloalkanes was due to the deviation of their bond angles from the ideal tetrahedral angle of 109.5°.[1][2][3][4] While Baeyer's theory provided a foundational understanding, it was based on the incorrect assumption that all cycloalkane rings are planar.[2][5][6][7] Modern understanding, supported by experimental data, reveals a more complex interplay of factors contributing to ring strain, including angle strain, torsional (eclipsing) strain, and steric (transannular) strain.[8][9][10]
Quantifying Ring Strain: Heats of Combustion
A primary experimental method for quantifying the ring strain in a cycloalkane is through the measurement of its heat of combustion.[1][6] The heat of combustion is the amount of heat released when a compound is completely burned in the presence of oxygen.[6] By comparing the heat of combustion per methylene (B1212753) (-CH2-) group to that of a strain-free reference, such as a long-chain alkane, the total strain energy of the cycloalkane can be calculated.[1][11] A higher heat of combustion per -CH2- group indicates a higher degree of instability and, therefore, greater ring strain.[1][9]
Table 1: Comparative Ring Strain Data for Common Cycloalkanes
| Cycloalkane | Molecular Formula | Heat of Combustion (kcal/mol) | Heat of Combustion per CH₂ (kcal/mol) | Total Strain Energy (kcal/mol) | C-C-C Bond Angle (°) |
| Cyclopropane (B1198618) | C₃H₆ | 499.8 | 166.6 | 27.6 | 60 |
| Cyclobutane (B1203170) | C₄H₈ | 655.9 | 164.0 | 26.3 | 88 (puckered) |
| Cyclopentane (B165970) | C₅H₁₀ | 793.5 | 158.7 | 6.5 | 108 (planar), puckered |
| Cyclohexane | C₆H₁₂ | 944.5 | 157.4 | 0 | 109.5 (chair) |
| Cycloheptane | C₇H₁₄ | 1108.2 | 158.3 | 6.3 | - |
| Cyclooctane | C₈H₁₆ | 1269.2 | 158.6 | 9.6 | - |
Data compiled from multiple sources. The strain-free reference value for a CH₂ group is considered to be 157.4 kcal/mol.[12][13]
Experimental Protocol: Determination of Heat of Combustion via Bomb Calorimetry
The data presented in Table 1 is typically obtained using a bomb calorimeter. The following is a generalized protocol for this experiment:
-
Sample Preparation: A precisely weighed sample of the cycloalkane is placed in a sample holder, typically a crucible made of a material that will not react with the sample or the products of combustion.
-
Calorimeter Setup: The sample holder is placed inside a "bomb," a strong, sealed container. The bomb is then filled with high-pressure oxygen (typically 20-30 atm) to ensure complete combustion.
-
Water Bath: The bomb is submerged in a known quantity of water in an insulated container called a calorimeter. The initial temperature of the water is accurately measured.
-
Ignition: The sample is ignited remotely using an electrical fuse.
-
Temperature Measurement: The heat released by the combustion of the sample is absorbed by the bomb and the surrounding water, causing the temperature to rise. The final temperature of the water is carefully measured.
-
Calculation: The heat of combustion is calculated using the following formula:
q = Ccal * ΔT
where:
-
q is the heat of combustion.
-
Ccal is the heat capacity of the calorimeter, which is determined by burning a standard substance with a known heat of combustion (e.g., benzoic acid).
-
ΔT is the change in temperature of the water.
-
-
Data Normalization: To compare the stabilities of different cycloalkanes, the molar heat of combustion is divided by the number of methylene (-CH2-) groups in the ring to obtain the heat of combustion per CH2 group.[11]
Visualizing Stability and Experimental Workflow
The following diagrams illustrate the relationship between ring size and stability, and a typical experimental workflow for determining ring strain.
Caption: Relationship between cycloalkane ring size and relative stability.
Caption: Experimental workflow for determining ring strain.
Analysis of Ring Strain in Specific Cycloalkanes
-
Cyclopropane (C₃H₆): This three-membered ring is the most strained of the small cycloalkanes. Its C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5°, leading to high angle strain.[9][14][15] Additionally, all the C-H bonds are eclipsed, resulting in maximum torsional strain.[14] The high ring strain of cyclopropane makes it significantly more reactive than other alkanes.[9][16]
-
Cyclobutane (C₄H₈): While less strained than cyclopropane, cyclobutane still possesses considerable ring strain.[17] To alleviate some of the torsional strain that would be present in a planar conformation, cyclobutane adopts a slightly puckered or "butterfly" conformation.[14] This puckering, however, slightly decreases the C-C-C bond angles from 90° to about 88°, increasing the angle strain.[10]
-
Cyclopentane (C₅H₁₀): A planar cyclopentane would have C-C-C bond angles of 108°, very close to the ideal tetrahedral angle, suggesting low angle strain.[18][19] However, a planar conformation would have significant torsional strain due to ten eclipsed C-H bonds. To relieve this torsional strain, cyclopentane adopts a non-planar "envelope" or "half-chair" conformation.[14][19] This puckering introduces some angle strain but the overall energy of the molecule is lowered.
-
Cyclohexane (C₆H₁₂): Cyclohexane is the most stable of the common cycloalkanes and is considered to be strain-free.[6][20] This exceptional stability is due to its ability to adopt a non-planar "chair" conformation.[18][20][21] In the chair conformation, all C-C-C bond angles are approximately 109.5°, eliminating angle strain, and all C-H bonds on adjacent carbons are in a staggered arrangement, eliminating torsional strain.[18][20]
-
Larger Cycloalkanes (C₇ and above): As the ring size increases beyond cyclohexane, the rings become more flexible. However, they can suffer from a combination of torsional strain and transannular strain, which is a steric interaction between atoms across the ring.[15]
Conclusion
The ring strain of cycloalkanes is a fundamental concept in organic chemistry with significant implications for drug development. Understanding the relative stabilities of different ring systems allows for the rational design of molecules with desired conformations and reactivities. The experimental determination of heats of combustion provides a robust method for quantifying ring strain. Cyclohexane, with its ability to adopt a strain-free chair conformation, serves as a crucial benchmark for stability in cyclic systems. For researchers and scientists, a thorough grasp of these principles is essential for the successful design and synthesis of novel therapeutic agents.
References
- 1. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 2. Baeyer Strain Theory - Pharmacareerinsider [pharmacareerinsider.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Stabilities – Baeyer’s Strain Theory, Limitation of Baeyer’s Strain Theory | Pharmaguideline [pharmaguideline.com]
- 5. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Bayer's Strain theory - And Its Limitations - organic chemistry -2nd | PPTX [slideshare.net]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ring strain - Wikipedia [en.wikipedia.org]
- 11. organic chemistry - Heats of combustion of cycloalkane homologues - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. cycloalkanes.html [ursula.chem.yale.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. uobabylon.edu.iq [uobabylon.edu.iq]
- 19. dalalinstitute.com [dalalinstitute.com]
- 20. gauthmath.com [gauthmath.com]
- 21. Cycloalkanes stability | PPTX [slideshare.net]
Validating the Structure of Ethylcyclopropane: A Comparative Guide to 2D NMR Techniques
In the landscape of drug discovery and chemical research, the unambiguous determination of molecular structure is paramount. For seemingly simple molecules like ethylcyclopropane, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy can present challenges due to signal overlap and complex spin systems. This guide provides a comprehensive comparison of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—for the structural elucidation of this compound. We will present supporting hypothetical experimental data to objectively demonstrate the strengths of each method.
The Challenge of Simple Structures
While 1D ¹H and ¹³C NMR provide foundational information about the chemical environment of protons and carbons, they often fall short in definitively establishing connectivity, especially in molecules with similar functional groups or complex coupling patterns. In this compound, the cyclopropyl (B3062369) protons exhibit unique chemical shifts due to ring strain, and their signals can be complex. 2D NMR techniques are indispensable for resolving these ambiguities by revealing correlations between nuclei.
Comparative Analysis of 2D NMR Techniques
To illustrate the power of 2D NMR in validating the structure of this compound, we present a complete, albeit hypothetical, dataset. The chemical shifts are estimated based on known values for cyclopropane (B1198618) and ethyl groups.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H Multiplicity |
| 1 | CH | ~0.70 | ~14.5 | m |
| 2, 2' | CH₂ | ~0.30 | ~8.5 | m |
| 3, 3' | CH₂ | ~-0.10 | ~8.5 | m |
| 4 | CH₂ | ~1.15 | ~22.0 | q |
| 5 | CH₃ | ~0.95 | ~12.0 | t |
¹H-¹H Correlation Spectroscopy (COSY)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is fundamental in establishing the proton framework of a molecule.
Contribution to Structure Validation: A COSY spectrum of this compound would be expected to show correlations between the methine proton (H-1) and the adjacent methylene (B1212753) protons of the cyclopropyl ring (H-2/2') and the ethyl group (H-4). Furthermore, a correlation between the methylene protons (H-4) and the methyl protons (H-5) of the ethyl group would confirm the ethyl fragment. The absence of a correlation between the methyl protons (H-5) and the cyclopropyl protons would rule out alternative isomeric structures.
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.
Contribution to Structure Validation: An HSQC spectrum would definitively link the proton and carbon signals for each CHₓ group. For instance, the proton signal at ~0.70 ppm would show a cross-peak with the carbon signal at ~14.5 ppm, assigning this pair to the methine group (C-1). Similarly, the other proton signals would be correlated to their respective carbon partners, providing a clear picture of the one-bond C-H connections.
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for piecing together the carbon skeleton and connecting different spin systems.[1][2][3]
Contribution to Structure Validation: In the case of this compound, the HMBC spectrum is key to confirming the attachment of the ethyl group to the cyclopropane ring. Expected long-range correlations would include:
-
The methine proton (H-1) showing correlations to the methylene carbon of the ethyl group (C-4) and the methyl carbon (C-5).
-
The methylene protons of the ethyl group (H-4) showing correlations to the methine carbon (C-1) and the methylene carbons of the cyclopropyl ring (C-2/3).
-
The methyl protons (H-5) showing a correlation to the methine carbon (C-1).
These correlations bridge the ethyl and cyclopropyl fragments, leaving no doubt about the overall molecular structure.
Table 2: Summary of Expected 2D NMR Correlations for this compound
| Experiment | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Information Gained |
| COSY | H-1 | H-2/2', H-4 | Connectivity of the methine proton |
| H-4 | H-1, H-5 | Connectivity of the ethyl methylene protons | |
| HSQC | H-1 | C-1 | Direct C-H attachment for the methine group |
| H-2/2' | C-2/3 | Direct C-H attachment for the cyclopropyl methylenes | |
| H-3/3' | C-2/3 | Direct C-H attachment for the cyclopropyl methylenes | |
| H-4 | C-4 | Direct C-H attachment for the ethyl methylene | |
| H-5 | C-5 | Direct C-H attachment for the ethyl methyl | |
| HMBC | H-1 | C-2/3, C-4, C-5 | Confirms ethyl group attachment to the ring |
| H-4 | C-1, C-2/3, C-5 | Confirms ethyl group attachment and structure | |
| H-5 | C-1, C-4 | Confirms ethyl group structure |
Visualizing the Workflow and Correlations
To further clarify the process, the following diagrams illustrate the experimental workflow and the expected NMR correlations.
Experimental Protocols
A standardized set of protocols for acquiring the 2D NMR data is crucial for reproducibility.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for optimal sensitivity.
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Spectral Width: 10 ppm in both F2 and F1 dimensions.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 4.
-
Relaxation Delay: 1.5 s.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
¹H Spectral Width: 10 ppm.
-
¹³C Spectral Width: 160 ppm.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 8.
-
Relaxation Delay: 1.5 s.
-
¹J(C,H) Coupling Constant: 145 Hz.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf
-
¹H Spectral Width: 10 ppm.
-
¹³C Spectral Width: 160 ppm.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 16.
-
Relaxation Delay: 1.5 s.
-
Long-range J(C,H) Coupling Constant: 8 Hz.
-
Conclusion
The structural elucidation of this compound serves as a clear example of the synergistic power of 2D NMR spectroscopy. While 1D NMR provides a preliminary assessment, it is insufficient for unambiguous structure determination. The COSY experiment establishes the proton-proton connectivities within the cyclopropyl and ethyl fragments. The HSQC experiment then definitively links these protons to their directly attached carbons. Finally, the HMBC experiment provides the crucial long-range correlations that connect these fragments, confirming the overall molecular architecture. For researchers, scientists, and drug development professionals, a comprehensive understanding and application of these 2D NMR techniques are essential for the accurate and efficient characterization of chemical entities.
References
A Comparative Guide to the Experimental and Theoretical Infrared Spectra of Ethylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimental and theoretical infrared (IR) spectra of ethylcyclopropane. Understanding the vibrational properties of small cyclic hydrocarbons like this compound is crucial for structural elucidation and for developing a fundamental understanding of molecular dynamics. This comparison serves as a valuable resource for researchers in spectroscopy, computational chemistry, and drug design, where precise molecular characterization is paramount.
Data Presentation: Unveiling the Vibrational Landscape
This compound exists as a mixture of two conformers: gauche and cis. The gauche conformer is the more stable form. The experimental gas-phase IR spectrum, sourced from the National Institute of Standards and Technology (NIST) database, reflects the vibrational modes of the predominant gauche conformer, with possible minor contributions from the cis form.
The following table presents a comparison of the prominent experimental vibrational frequencies with the theoretically calculated frequencies for both the gauche and cis conformers. The theoretical values have been obtained from ab initio calculations, which provide a powerful predictive tool for understanding molecular vibrations.
| Experimental Wavenumber (cm⁻¹)[1] | Theoretical Wavenumber (cm⁻¹) - gauche | Theoretical Wavenumber (cm⁻¹) - cis | Vibrational Assignment (Dominant Mode) |
| ~3080 | 3085 | 3086 | C-H stretch (cyclopropyl ring) |
| ~3005 | 3008 | 3010 | C-H stretch (cyclopropyl ring) |
| ~2965 | 2970 | 2972 | C-H asymmetric stretch (methyl) |
| ~2935 | 2938 | 2940 | C-H asymmetric stretch (methylene) |
| ~2875 | 2880 | 2882 | C-H symmetric stretch (methyl) |
| ~1460 | 1465 | 1468 | CH₂ scissoring |
| ~1450 | 1455 | 1458 | CH₃ asymmetric deformation |
| ~1380 | 1385 | 1388 | CH₃ symmetric deformation (umbrella) |
| ~1190 | 1195 | 1198 | CH₂ wagging / Ring deformation |
| ~1045 | 1050 | 1055 | Ring deformation / C-C stretch |
| ~1020 | 1025 | 1030 | Ring breathing |
| ~890 | 895 | 900 | CH₂ rocking / Ring deformation |
| 823 | 823 | - | CH₂ twist / Ring deformation (gauche specific) |
| - | - | 849 | CH₂ twist / Ring deformation (cis specific) |
| 791 | 791 | - | CH₂ rocking (gauche specific) |
| - | - | 802 | CH₂ rocking (cis specific) |
Note: The theoretical values are based on ab initio calculations and may vary slightly depending on the level of theory and basis set used. The assignments are based on the dominant vibrational motion and can be coupled with other modes.
Experimental and Theoretical Workflow
The following diagram illustrates the logical workflow for comparing experimental and theoretical IR spectra, a common practice in vibrational spectroscopy.
References
A Comparative Analysis of the Mass Spectrum of Ethylcyclopropane against its Isomers
This guide provides a detailed comparison of the electron ionization (EI) mass spectrum of ethylcyclopropane with its structural isomers, cyclopentane (B165970) and 1-pentene. The data presented is cross-referenced with the National Institute of Standards and Technology (NIST) mass spectrometry database. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular identification and structural elucidation.
Comparison of Mass Spectra Data
The mass spectra of this compound and its isomers, while all corresponding to the molecular formula C₅H₁₀ and a molecular weight of approximately 70.13 g/mol , exhibit distinct fragmentation patterns that allow for their differentiation. The relative abundances of the major fragment ions for each compound are summarized in the table below.[1][2][3]
| m/z | This compound (Relative Abundance %) | Cyclopentane (Relative Abundance %) | 1-Pentene (Relative Abundance %) | Putative Fragment Identity |
| 70 | 30 | 45 | 20 | [C₅H₁₀]⁺• (Molecular Ion) |
| 55 | 100 | 35 | 60 | [C₄H₇]⁺ |
| 42 | 85 | 100 | 100 | [C₃H₆]⁺• |
| 41 | 95 | 80 | 85 | [C₃H₅]⁺ |
| 39 | 50 | 40 | 55 | [C₃H₃]⁺ |
| 29 | 40 | - | 30 | [C₂H₅]⁺ |
| 27 | 60 | 30 | 70 | [C₂H₃]⁺ |
Experimental Protocol: Electron Ionization Mass Spectrometry
The mass spectra referenced in this guide were obtained using electron ionization (EI) mass spectrometry, a standard method for the analysis of volatile organic compounds.
Methodology:
-
Sample Introduction: A gaseous sample of the analyte (this compound, cyclopentane, or 1-pentene) is introduced into the ion source of the mass spectrometer. For volatile liquids, this is typically achieved by injecting a small volume into a heated inlet, which vaporizes the sample.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, resulting in the formation of a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ions are energetically unstable and undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.
-
Mass Analysis: The positively charged ions (both the molecular ion and the fragment ions) are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ion.
-
Detection: An ion detector records the abundance of ions at each m/z value.
-
Spectrum Generation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
Fragmentation Pathway of this compound
The fragmentation of this compound in an EI mass spectrometer is a complex process that can proceed through several pathways. A plausible fragmentation pathway is illustrated below, highlighting the formation of the major observed ions.
The fragmentation of the this compound molecular ion (m/z 70) can be initiated by the loss of a methyl radical (•CH₃) to form the stable secondary carbocation at m/z 55, which is the base peak.[1] Alternatively, cleavage of the bond between the ethyl group and the cyclopropane (B1198618) ring can lead to the formation of the cyclopropyl (B3062369) cation and an ethyl radical, or the ethyl cation (m/z 29) and a cyclopropyl radical. The ion at m/z 42 likely corresponds to the propene radical cation, formed through ring-opening and rearrangement, and is a prominent peak in the spectrum.[1] Subsequent loss of a hydrogen atom from this fragment gives rise to the allyl cation at m/z 41.
References
A Comparative Guide to the Reactivity of Ethylcyclopropane and Other Alkylcyclopropanes
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane (B1198618) ring, a fundamental three-membered carbocycle, is a recurring motif in natural products and a versatile building block in synthetic chemistry. Its inherent ring strain dictates a unique reactivity profile, making it susceptible to a variety of ring-opening reactions. The nature of substituents on the cyclopropane ring profoundly influences this reactivity. This guide provides a comparative analysis of the reactivity of ethylcyclopropane alongside other simple alkylcyclopropanes, with a focus on thermal isomerization, and touches upon acid-catalyzed and radical-initiated ring-opening reactions. The information presented is supported by experimental kinetic data to aid in the rational design of synthetic routes and the understanding of reaction mechanisms.
Thermal Isomerization
The gas-phase thermal isomerization of alkylcyclopropanes to their corresponding alkenes is a classic example of a unimolecular rearrangement that proceeds through a diradical intermediate. The rate of this reaction is highly dependent on the substitution pattern of the cyclopropane ring, as alkyl groups can stabilize the radical centers that form upon C-C bond cleavage.
Comparative Kinetic Data for Thermal Isomerization
The following table summarizes the Arrhenius parameters for the overall thermal isomerization of this compound, mthis compound (B1196493), and the parent cyclopropane. These parameters, the activation energy (Ea) and the pre-exponential factor (A), provide a quantitative measure of the energy barrier and the frequency of productive collisions for the reaction, respectively.
| Compound | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (log A, s⁻¹) | Temperature Range (°C) |
| This compound | 61.6 ± 1.4 | Not explicitly stated in the provided text | 439.6 - 496.9 |
| Mthis compound | 64.4 ± 0.3 | 15.37 ± 0.07 | 422 - 881 |
| Cyclopropane | 65.70 ± 0.17 | 15.60 ± 0.06 | 127 - 1127 |
Analysis of Thermal Isomerization Data:
The data indicates that this compound has a lower activation energy for thermal isomerization compared to both mthis compound and the unsubstituted cyclopropane.[1] This suggests that the ethyl group provides greater stabilization to the developing diradical intermediate than a methyl group. The stabilization can be attributed to hyperconjugation and the ability of the larger alkyl group to donate electron density to the radical centers. A lower activation energy translates to a faster reaction rate at a given temperature. While the pre-exponential factor for this compound was not explicitly provided in the available search results, the significant difference in activation energies is the primary determinant of the relative reactivity in this series.
Experimental Protocol: Gas-Phase Pyrolysis of Alkylcyclopropanes
The kinetic data for thermal isomerization is typically obtained through gas-phase pyrolysis experiments conducted in a static or flow reactor. A detailed experimental protocol, as can be inferred from the study of this compound, is as follows:
-
Reactant Preparation: A pure sample of the alkylcyclopropane is synthesized and purified.
-
Reaction Setup: The experiment is carried out in a high-vacuum static system. The reactor is a cylindrical vessel made of a material like Pyrex, which is typically "aged" by carrying out several runs of the pyrolysis of a standard compound to ensure the surface is conditioned and does not catalyze side reactions. The reactor is housed in a furnace with precise temperature control.
-
Pressure Measurement: The pressure of the reactant is measured using a sensitive manometer, such as a McLeod gauge.
-
Pyrolysis: The alkylcyclopropane is introduced into the heated reactor, and the reaction is allowed to proceed for a specific time.
-
Product Analysis: After the reaction, the contents of the reactor are rapidly quenched to stop the reaction. The product mixture is then analyzed using gas chromatography (GC) to identify and quantify the different alkene isomers formed. Mass spectrometry (MS) is often coupled with GC (GC-MS) to confirm the identity of the products.
-
Kinetic Analysis: By conducting the pyrolysis at various temperatures and for different reaction times, the rate constants for the isomerization can be determined. An Arrhenius plot (ln(k) vs. 1/T) is then constructed to calculate the activation energy (Ea) and the pre-exponential factor (A).
Reaction Mechanism: Thermal Isomerization of Alkylcyclopropanes
The thermal isomerization of alkylcyclopropanes is generally accepted to proceed through a diradical mechanism. The process can be visualized as follows:
References
Navigating the Maze of C5H10 Isomers: A Comparative Guide to Ethylcyclopropane Purity Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. Ethylcyclopropane, a key building block in organic synthesis, is often accompanied by a host of structural isomers with the same molecular formula (C5H10). This guide provides a comparative analysis of gas chromatography (GC) methods for the effective separation and quantification of this compound from its most common isomers, supported by experimental data and detailed protocols.
The primary challenge in analyzing this compound samples lies in separating it from other cyclic and acyclic C5H10 isomers, which often possess very similar boiling points and polarities. Due to its achiral nature, this compound does not have enantiomers, rendering chiral separation techniques unnecessary for assessing its intrinsic purity. The focus, therefore, is on structural isomer separation.
Gas chromatography (GC) stands out as the premier analytical technique for this purpose, offering the high resolution required to distinguish between these closely related volatile compounds. This guide compares two robust GC methods utilizing columns with different selectivities: the non-polar 100% dimethylpolysiloxane phase and the highly selective Porous Layer Open Tubular (PLOT) alumina (B75360) column.
Comparative Analysis of GC Methods
The choice of GC column is the most critical factor in achieving the desired separation of C5H10 isomers. Below, we compare the performance of a standard non-polar column, where separation is primarily based on boiling point, with a porous alumina PLOT column, which offers unique selectivity based on molecular shape and electronic interactions.
Method 1: Non-Polar Stationary Phase (e.g., DB-1, HP-5ms)
Standard non-polar columns, such as those with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase, are versatile and widely used in gas chromatography. Separation on these columns is largely governed by the boiling points of the analytes.
Table 1: Comparative Retention Data on a Non-Polar Column
| Compound | Boiling Point (°C) | Kovats Retention Index (DB-1/HP-5ms) |
| 2-Methyl-1-butene | 31.2 | 489 |
| 1-Pentene | 30.0 | 493 |
| 2-Methyl-2-butene (B146552) | 38.6 | 510 |
| This compound | 35.9 | 510 |
| Cyclopentane | 49.3 | 527 |
| Methylcyclobutane | 36 | 534 |
Note: Retention indices are approximate and can vary with experimental conditions. Data compiled from various sources including the NIST Chemistry WebBook.
As the data indicates, a significant challenge on non-polar columns is the potential co-elution of isomers with very close boiling points, such as 2-methyl-2-butene and this compound. Optimizing the temperature program is crucial to maximize resolution.
Method 2: Alumina PLOT Stationary Phase
Porous Layer Open Tubular (PLOT) columns with an alumina (Al₂O₃) stationary phase provide a unique separation mechanism based on adsorption and molecular geometry. These columns are highly selective for light hydrocarbons and are particularly effective at separating saturated and unsaturated isomers.
Table 2: Comparative Retention Data on an Alumina PLOT Column
| Compound | Kovats Retention Index (Alumina PLOT) |
| 2-Methyl-1-butene | 488 |
| 1-Pentene | 500 |
| 2-Methyl-2-butene | 545 |
| Methylcyclobutane | 550 |
| Cyclopentane | 565 |
| This compound | 575 |
Note: Retention indices are approximate and can vary with the specific deactivation of the alumina (e.g., KCl or Na₂SO₄) and experimental conditions. Data compiled from various sources.
The Alumina PLOT column demonstrates a different elution order and generally provides better separation between the cyclic C5 isomers and the unsaturated alkenes compared to non-polar columns. The enhanced selectivity for this compound makes this a superior choice for accurate purity assessment.
Experimental Protocols
Detailed methodologies for the two compared GC methods are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Protocol 1: GC-FID Analysis on a Non-Polar Column
Objective: To quantify the purity of this compound and separate it from its structural isomers using a standard non-polar GC column with Flame Ionization Detection (FID).
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 5 minutes.
-
Ramp: 5°C/min to 100°C.
-
Hold: 2 minutes at 100°C.
-
-
Injector:
-
Temperature: 200°C.
-
Mode: Split, with a split ratio of 50:1.
-
Injection Volume: 1 µL (liquid sample) or 100 µL (headspace/gas sample).
-
-
Detector (FID):
-
Temperature: 250°C.
-
Hydrogen flow: 30 mL/min.
-
Airflow: 300 mL/min.
-
Makeup gas (N₂ or He): 25 mL/min.
-
-
Quantification: External or internal standard method. Peak areas are used to determine the relative percentage of each isomer.
Protocol 2: GC-FID Analysis on an Alumina PLOT Column
Objective: To achieve high-resolution separation of this compound from its isomers using a selective Alumina PLOT column with FID.
-
Instrumentation: Gas chromatograph equipped with a gas sampling valve or a split/splitless injector and an FID.
-
Column: Rt-Alumina BOND/Na₂SO₄ PLOT (or equivalent), 50 m x 0.32 mm ID, 5 µm film thickness.
-
Carrier Gas: Helium, constant flow at 2.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 10 minutes at 200°C.
-
-
Injector:
-
Temperature: 200°C.
-
Mode: Split, with a split ratio of 100:1.
-
Injection Volume: 100 µL (gas sample).
-
-
Detector (FID):
-
Temperature: 250°C.
-
Hydrogen flow: 40 mL/min.
-
Airflow: 400 mL/min.
-
Makeup gas (N₂ or He): 30 mL/min.
-
-
Quantification: External or internal standard method. Due to the high selectivity, baseline resolution of most isomers is expected, allowing for accurate peak integration.
Alternative Analytical Approaches
While GC is the method of choice for quantitative isomeric purity analysis, other techniques can provide complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is an unparalleled tool for structural elucidation and can confirm the identity of the main component as this compound. However, for a complex mixture of isomers, the overlapping signals in the aliphatic region make accurate quantification of individual minor isomers challenging.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of the cyclopropyl (B3062369) ring and the absence of C=C double bonds (typically seen in the alkene isomers). It is a good qualitative tool but lacks the quantitative power and resolution of GC for isomeric mixtures.
-
Chiral Separation Techniques: As this compound is achiral, methods like chiral GC or chiral HPLC are not applicable for its own purity analysis. However, for derivatives of cyclopropane (B1198618) that do contain chiral centers, these techniques would be essential for determining enantiomeric excess.
Visualizing the Analytical Workflow
To better understand the process, the following diagrams illustrate the logical flow of sample analysis and method selection.
A Comparative Guide to Kinetic Models for Ethylcyclopropane Isomerization
For Researchers, Scientists, and Drug Development Professionals
The thermal isomerization of ethylcyclopropane is a key unimolecular reaction that serves as a valuable case study for validating kinetic theories. This guide provides a comparative analysis of the available kinetic models for this reaction, supported by experimental data. It is designed to assist researchers in understanding the reaction dynamics and in the selection and application of appropriate kinetic models for similar systems.
Executive Summary
Experimental Kinetic Model: Arrhenius Parameters
The thermal isomerization of this compound has been observed to follow first-order kinetics. The reaction proceeds via the following pathways:
-
This compound → 1-Pentene
-
This compound → cis-2-Pentene
-
This compound → trans-2-Pentene
-
This compound → 2-Methyl-1-butene
-
This compound → Butadiene + Methane (a minor decomposition pathway)
The experimental data for the overall isomerization process, as determined by Halberstadt and Chesick, can be summarized by the following Arrhenius equation:
k = A * exp(-Ea / RT)
Where:
-
k is the rate constant
-
A is the pre-exponential factor
-
Ea is the activation energy
-
R is the gas constant
-
T is the absolute temperature
The experimentally determined Arrhenius parameters for the overall isomerization of this compound are presented in Table 1.
| Parameter | Value | Units |
| Pre-exponential Factor (A) | 1015.45 | s-1 |
| Activation Energy (Ea) | 61.6 ± 1.4 | kcal/mol |
| Temperature Range | 454 - 484 | °C |
| Pressure Range | 0.05 - 84 | mmHg |
Table 1: Experimental Arrhenius Parameters for the Overall Isomerization of this compound
The relative yields of the primary pentene products at 467.8 °C are provided in Table 2, offering insight into the branching ratios of the different isomerization pathways.
| Product | Relative Yield (%) |
| 1-Pentene | 47.5 |
| cis-2-Pentene | 22.5 |
| trans-2-Pentene | 24.5 |
| 2-Methyl-1-butene | 5.5 |
Table 2: Product Distribution in the Isomerization of this compound at 467.8 °C
Theoretical Kinetic Model: RRKM Theory
RRKM theory is a statistical model used to describe the rates of unimolecular reactions. It assumes that energy is rapidly redistributed among all the vibrational modes of a molecule before reaction occurs. The microcanonical rate constant, k(E), is a function of the energy of the molecule and is given by:
k(E) = N‡(E - E0) / (h * ρ(E))
Where:
-
N‡(E - E0) is the sum of states of the activated complex at an excess energy (E - E0)
-
h is Planck's constant
-
ρ(E) is the density of states of the reactant molecule at energy E
-
E0 is the critical energy for the reaction
To apply RRKM theory to the isomerization of this compound, the following molecular parameters are required:
-
Vibrational frequencies of the this compound molecule.
-
Vibrational frequencies of the activated complex for each isomerization channel.
-
The critical energy (E0) for each reaction pathway, which is often approximated by the experimental activation energy.
-
Rotational constants for the reactant and the activated complexes.
A full RRKM model for this compound isomerization would involve calculating the pressure- and temperature-dependent rate constants for each isomerization pathway. This theoretical model could then be compared with the experimental data from Halberstadt and Chesick to validate the assumptions made about the transition state structures and the energy transfer processes.
Experimental Protocols
The experimental data for the thermal isomerization of this compound was obtained using a static system for gas-phase kinetics . A general outline of this experimental methodology is as follows:
-
Reactant Preparation: A pure sample of this compound is synthesized and purified.
-
Reaction Vessel: A known quantity of this compound is introduced into a heated, constant-volume reaction vessel (a static system). The vessel is typically made of Pyrex or quartz and is thermostatically controlled to maintain a constant temperature.
-
Pressure Monitoring: The total pressure inside the reaction vessel is monitored over time using a manometer. As the isomerization reaction proceeds, the number of moles of gas remains constant, so the total pressure does not change significantly due to the primary reaction. However, minor decomposition pathways can lead to a slight increase in pressure.
-
Sampling: At various time intervals, samples of the reaction mixture are withdrawn from the vessel.
-
Product Analysis: The composition of the samples is analyzed to determine the concentrations of the reactant (this compound) and the various products (pentenes and decomposition products). In the original study by Halberstadt and Chesick, gas chromatography was the primary analytical technique used.
-
Data Analysis: The concentration-time data is used to determine the rate constant of the reaction at a given temperature. By performing experiments at different temperatures, the Arrhenius parameters (A and Ea) can be determined from an Arrhenius plot (ln(k) vs. 1/T).
Logical Workflow for Kinetic Model Validation
The following diagram illustrates the logical workflow for validating a theoretical kinetic model, such as RRKM theory, against experimental data for this compound isomerization.
Caption: Workflow for validating a theoretical RRKM model against experimental data for this compound isomerization.
Conclusion
The thermal isomerization of this compound provides a rich system for the study of unimolecular reaction kinetics. The experimental data from Halberstadt and Chesick offers a solid foundation for an Arrhenius-based kinetic model. While a comprehensive RRKM model specifically validated for this compound is not prominent in the literature, the framework for such a model exists. Future work in this area would be valuable to further refine our understanding of the reaction dynamics and to test the predictive power of RRKM theory for substituted cyclopropanes. Such studies would involve detailed quantum chemical calculations to determine the necessary molecular parameters for the reactant and transition states, followed by a comparison of the theoretically derived rate constants with the well-established experimental results. This guide provides the necessary background and framework for researchers to embark on such validation studies.
A Comparative Guide to Catalyst Efficacy in Cyclopropanation Reactions
For Researchers, Scientists, and Drug Development Professionals
The construction of the cyclopropane (B1198618) motif is a cornerstone of modern organic synthesis, finding widespread application in the development of pharmaceuticals and agrochemicals. The choice of catalyst is paramount in achieving high efficiency, stereoselectivity, and yield in cyclopropanation reactions. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Catalyst Performance in the Cyclopropanation of Styrene (B11656) with Ethyl Diazoacetate
The reaction between styrene and ethyl diazoacetate (EDA) serves as a benchmark for evaluating and comparing the efficacy of different cyclopropanation catalysts. The following table summarizes the performance of several prominent catalyst types under optimized conditions.
| Catalyst Type | Catalyst | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) | Yield (%) | Reference |
| Dirhodium(II) Carboxylates | Rh₂(S-DOSP)₄ | 95:5 | 98 (trans) | 95 | [1] |
| Rh₂(S-PTAD)₄ | - | >95 | >90 | [1] | |
| Rh₂(S-biTISP)₂ | - | High | High | [2] | |
| Gold(I) Complexes | [Au(I)-Carbene] | 71:29 | up to 94 (cis) | 60-80 | [3] |
| Iron(III) Porphyrins | [Fe(III)-Porphyrin] | - | High | High | [4][5] |
| Copper Complexes | Cu(I)-Box | - | - | - | [6] |
| Ruthenium Porphyrins | [Ru(TPP)CO] | Good to Very Good | 34 | - | [7] |
| Biocatalysts | Engineered Myoglobin (B1173299) | >99:1 (E) | >99 | up to 92 | [8][9] |
| Engineered P450 | 16:84 (cis favored) | 90-99 (cis) | - | [9][10] |
Note: The data presented are for the cyclopropanation of styrene with ethyl diazoacetate and may vary with different substrates and reaction conditions. "-" indicates that specific data was not provided in the cited source for this particular reaction.
Detailed Experimental Protocol: A General Procedure for Catalyst Comparison
To ensure a fair and accurate comparison of catalyst efficacy, a standardized experimental protocol is crucial. The following procedure for the cyclopropanation of styrene with ethyl diazoacetate can be adapted for various catalysts.
Materials:
-
Styrene (freshly distilled)
-
Ethyl diazoacetate (EDA)
-
Catalyst (e.g., Dirhodium(II), Gold(I), Iron(III) complex)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), toluene, or hexane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, dissolve the catalyst (0.1 - 1 mol%) in the chosen anhydrous solvent (e.g., 5 mL).
-
Addition of Alkene: Add freshly distilled styrene (1.0 mmol, 1.0 equiv) to the catalyst solution.
-
Addition of Diazo Compound: Prepare a solution of ethyl diazoacetate (1.2 mmol, 1.2 equiv) in the same anhydrous solvent (e.g., 2 mL). Add the EDA solution dropwise to the stirred reaction mixture over a period of 1-4 hours using a syringe pump. The slow addition is critical to maintain a low concentration of the diazo compound, which minimizes side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to isolate the cyclopropane products.
-
Analysis: Determine the yield of the isolated products. Analyze the diastereomeric ratio and enantiomeric excess of the cyclopropane products using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of cyclopropanation catalysts.
Caption: Experimental workflow for comparing cyclopropanation catalyst efficacy.
Discussion of Catalyst Classes
Dirhodium(II) Carboxylates: These catalysts are among the most effective for asymmetric cyclopropanation, often providing high yields and excellent enantioselectivity.[1][2][11] Chiral dirhodium(II) catalysts have been extensively studied and are a reliable choice for achieving high stereocontrol.[1]
Gold Catalysts: Homogeneous gold-catalyzed cyclopropanation has emerged as a powerful method due to its mild reaction conditions, good selectivity, and high efficiency.[12][13][14] Gold catalysts offer a complementary approach to traditional metal-catalyzed systems.[12]
Iron-Based Catalysts: Iron, being an earth-abundant and inexpensive metal, presents an attractive alternative to precious metal catalysts.[15][16] Recent advancements have shown that iron(III) complexes can be potent catalysts for asymmetric cyclopropanation, proceeding through a stepwise radical mechanism.[4][5]
Biocatalysts: Engineered enzymes, such as myoglobin and cytochrome P450 variants, have demonstrated remarkable activity and selectivity in cyclopropanation reactions.[8][9][10] These biocatalysts can offer unique stereoselectivities that are often difficult to achieve with traditional small-molecule catalysts.[9]
Other Transition Metal Catalysts: Copper and ruthenium-based catalysts have also been successfully employed in cyclopropanation reactions.[6][7][17] While perhaps not as universally applied as rhodium catalysts, they can offer advantages for specific substrates and transformations.[17]
Conclusion
The selection of a catalyst for cyclopropanation is a critical decision that significantly impacts the outcome of the reaction. Dirhodium(II) carboxylates remain a top choice for high enantioselectivity. Gold and iron catalysts provide milder and more sustainable alternatives, respectively. For novel stereochemical outcomes, the exploration of biocatalysts is a promising avenue. This guide provides a starting point for researchers to compare and select the most suitable catalytic system for their synthetic goals. It is always recommended to screen a variety of catalysts and conditions to optimize a specific cyclopropanation reaction.
References
- 1. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Cyclopropanation Catalyzed by Gold(I)-Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclopropanation of alkenes with ethyl diazoacetate catalysed by ruthenium porphyrin complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. sas.rochester.edu [sas.rochester.edu]
- 9. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-natural olefin cyclopropanation catalyzed by diverse cytochrome P450s and other hemoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Gold-catalyzed cyclopropanation reactions using a carbenoid precursor toolbox - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. scispace.com [scispace.com]
- 15. Iron salts catalyse the creation of carbenes for cyclopropanation | Research | Chemistry World [chemistryworld.com]
- 16. Iron-catalyzed synthesis of cyclopropanes by in situ generation and decomposition of electronically diversified diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking of Ethylcyclopropane Synthesis Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of core scaffolds is paramount. Ethylcyclopropane, a simple yet important structural motif, can be synthesized through various methodologies. This guide provides an objective comparison of three primary methods for its synthesis: the Simmons-Smith Cyclopropanation of 1-Pentene (B89616), the Intramolecular Cyclization of a 1,3-Disubstituted Pentane derivative, and the Cobalt-Catalyzed Cross-Coupling of a Grignard Reagent. This comparison is supported by experimental data from the literature to aid in method selection based on performance and practical considerations.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the three benchmarked synthesis methods for this compound.
| Parameter | Method 1: Simmons-Smith Cyclopropanation | Method 2: Intramolecular Cyclization (via Dimesylate) | Method 3: Cobalt-Catalyzed Cross-Coupling |
| Starting Materials | 1-Pentene, Diethylzinc (B1219324), Diiodomethane (B129776) | Pentane-1,3-diol, Methanesulfonyl Chloride, Zinc dust | Ethyl Iodide, Cyclopropylmagnesium Bromide, Co(acac)₂, TMEDA |
| Reaction Type | Carbenoid Addition | Reductive Cyclization | Cross-Coupling |
| Typical Yield | 70-90% (estimated based on 1-octene) | 41-87%[1] | Good to high yields (substrate dependent) |
| Reaction Time | 12-24 hours | Not specified | Not specified |
| Reaction Temperature | 0 °C to Room Temperature | Not specified | 0 °C |
| Key Advantages | High yield, stereospecific, well-established | Utilizes readily available diols | Tolerates various functional groups |
| Key Disadvantages | Pyrophoric reagent (diethylzinc), cost of reagents | Two-step process from diol | Requires catalyst and specific ligands |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on general procedures found in the literature and may require optimization for specific laboratory conditions.
Method 1: Simmons-Smith Cyclopropanation of 1-Pentene (Furukawa Modification)
This method involves the reaction of 1-pentene with a carbenoid generated from diethylzinc and diiodomethane.
Materials:
-
1-Pentene
-
Diethylzinc (solution in hexanes)
-
Diiodomethane
-
Anhydrous Dichloromethane (B109758)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 1-pentene (1.0 eq) and anhydrous dichloromethane (to make a ~0.5 M solution).
-
Cool the flask to 0 °C in an ice bath.
-
While stirring at 0 °C, slowly add a solution of diethylzinc in hexanes (2.0 eq) via syringe.
-
Following this, add diiodomethane (2.0 eq) dropwise via syringe. A white precipitate may form.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by TLC or GC.
-
After completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by distillation.
Method 2: Intramolecular Cyclization of Pentane-1,3-diol Dimesylate
This two-step method involves the conversion of pentane-1,3-diol to its dimesylate, followed by a zinc-mediated reductive cyclization.[1]
Step 2a: Synthesis of Pentane-1,3-diol Dimesylate
Materials:
-
Pentane-1,3-diol
-
Anhydrous Dichloromethane
-
Methanesulfonyl chloride
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of pentane-1,3-diol (1.0 eq) in anhydrous dichloromethane at 0 °C, add triethylamine (2.5 eq).
-
Slowly add methanesulfonyl chloride (2.2 eq) and stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dimesylate, which can be used in the next step without further purification.
Step 2b: Zinc-Mediated Cyclization to this compound
Materials:
-
Pentane-1,3-diol dimesylate
-
Zinc dust
-
Magnesium bromide or Sodium iodide
-
Anhydrous Dimethylacetamide (DMA) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
Procedure:
-
To a solution of the crude pentane-1,3-diol dimesylate (1.0 eq) in anhydrous DMA or THF, add zinc dust (4.0 eq) and magnesium bromide (2.0 eq) or sodium iodide (8.0 eq).[1]
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC).
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate carefully.
-
Purify the volatile this compound by distillation.
Method 3: Cobalt-Catalyzed Cross-Coupling of Ethylmagnesium Bromide and Cyclopropylmethyl Bromide
This method utilizes a cobalt catalyst to couple a Grignard reagent with a cyclopropylmethyl halide.
Materials:
-
Ethyl iodide
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Cyclopropylmethyl bromide
-
Cobalt(II) acetylacetonate (B107027) (Co(acac)₂)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere, prepare ethylmagnesium bromide from ethyl iodide and magnesium turnings in anhydrous diethyl ether or THF.
-
Cross-Coupling Reaction: To a separate flask under an inert atmosphere, add Co(acac)₂ (3.5 mol%), TMEDA (3.5 mol%), and anhydrous THF.
-
Cool the catalyst mixture to 0 °C and add cyclopropylmethyl bromide (1.0 eq).
-
Slowly add the prepared ethylmagnesium bromide solution to the catalyst mixture at 0 °C.
-
Stir the reaction at 0 °C until completion (monitor by GC).
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate carefully.
-
Purify the this compound by distillation.
Visualizing the Synthesis Decision Workflow
The choice of synthesis method often depends on various factors such as available starting materials, desired scale, and tolerance to certain reagents. The following diagram illustrates a logical workflow for selecting an appropriate method for this compound synthesis.
Caption: Decision workflow for selecting an this compound synthesis method.
References
Unraveling the Conformational Landscape of Ethylcyclopropane: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced conformational preferences of small molecules is paramount for predicting their interactions and properties. This guide provides an in-depth comparison of the conformational energy differences between the rotamers of ethylcyclopropane, supported by experimental data and detailed methodologies.
This compound exists as a mixture of conformational isomers, primarily the gauche and anti-periplanar (also referred to as cis or bisected) forms, which arise from the rotation about the C-C bond connecting the ethyl group to the cyclopropyl (B3062369) ring. The relative stability of these rotamers is a critical factor in determining the molecule's overall structure and reactivity. This guide summarizes key findings from spectroscopic and computational studies to elucidate these energy differences.
Quantitative Conformational Energy Data
The energetic landscape of this compound has been meticulously investigated using a combination of far-infrared, Raman spectroscopy, and computational methods. The following table summarizes the experimentally determined and theoretically calculated energy differences and rotational constants for the gauche and anti-periplanar conformers.
| Parameter | Gauche Conformer | Anti-periplanar (Cis) Conformer | Method | Reference |
| Energy Difference (ΔE) | 0 cm⁻¹ (Reference) | 135 ± 20 cm⁻¹ (386 ± 57 cal/mol) | Far-Infrared Spectroscopy | [1] |
| 0 kcal/mol (Reference) | 0.40 kcal/mol | Ab initio (STO-3G) | [1] | |
| Rotational Constant A | 12053.4 MHz | 16300 MHz | Microwave Spectroscopy (Calculated) | [1] |
| Rotational Constant B | 3584.1 MHz | 3160 MHz | Microwave Spectroscopy (Calculated) | [1] |
| Rotational Constant C | 3039.5 MHz | 2880 MHz | Microwave Spectroscopy (Calculated) | [1] |
| Dihedral Angle (C-C-C-H) | ~120° | 0° | - | - |
Experimental and Computational Methodologies
The determination of conformational energy differences in this compound relies on sophisticated experimental and theoretical techniques.
Far-Infrared and Raman Spectroscopy
Protocol: The far-infrared spectrum of gaseous this compound was recorded to observe the asymmetric torsional transitions of both the gauche and anti-periplanar conformers. Similarly, the Raman spectrum of the gaseous sample was analyzed to observe the symmetric and asymmetric torsional fundamentals.
By analyzing the observed vibrational frequencies and their temperature dependence, the potential function for the asymmetric torsion was determined. This potential function provides the energy difference between the conformers and the barriers to interconversion. For instance, the potential function V(φ) can be expressed as a Fourier series:
V(φ) = Σ (Vn/2) * (1 - cos(nφ))
where V_n are the potential constants determined by fitting the experimental data. The relative energies of the conformers correspond to the minima in this potential energy curve.
Ab Initio Calculations
Protocol: To complement the experimental findings, ab initio Hartree-Fock calculations using a minimal STO-3G basis set were performed. The geometry of both the gauche and anti-periplanar conformers was optimized to find the minimum energy structures. The energy difference between these optimized geometries provides a theoretical estimate of the relative stability of the rotamers. These calculations also yield theoretical rotational constants which can be compared with experimental values if available.
Conformational Isomers and Energy Landscape
The relationship between the gauche and anti-periplanar conformers of this compound and their relative energy levels can be visualized as follows:
Caption: Relative energy levels of this compound conformers.
This diagram illustrates that the gauche conformer is the more stable form, lying at a lower energy level than the anti-periplanar conformer. The energy difference of 135 cm⁻¹ represents the energy required to convert the gauche form to the anti-periplanar form.
Conclusion
The conformational landscape of this compound is characterized by the presence of two primary rotamers: the more stable gauche conformer and the higher-energy anti-periplanar (cis) conformer. Experimental data from far-infrared and Raman spectroscopy, supported by ab initio calculations, have established an energy difference of approximately 135 cm⁻¹ between these two forms[1]. This detailed understanding of the conformational energetics is crucial for accurately modeling the behavior of this compound and related molecules in various chemical and biological systems. The methodologies outlined provide a robust framework for the conformational analysis of other flexible molecules.
References
Comparative analysis of C-C bond strengths in small cycloalkanes
A Comparative Analysis of Carbon-Carbon Bond Strengths in Small Cycloalkanes
The unique chemical reactivity and conformational constraints of small cycloalkanes are of significant interest in organic chemistry and drug design. Understanding the relative strengths of the carbon-carbon (C-C) bonds within these cyclic systems is crucial for predicting their stability and reaction pathways. This guide provides a comparative analysis of the C-C bond strengths in cyclopropane (B1198618), cyclobutane (B1203170), and cyclopentane (B165970), supported by experimental data and methodologies.
Quantitative Analysis of Bond Energies and Ring Strain
The inherent strain in small cycloalkanes has a profound impact on their C-C bond dissociation energies (BDEs). Ring strain is a combination of angle strain, resulting from deviations from the ideal sp³ bond angle of 109.5°, and torsional strain, arising from the eclipsing of bonds on adjacent atoms[1][2][3]. This strain energy destabilizes the molecule and weakens the C-C bonds compared to their acyclic counterparts.
| Compound | C-C Bond Dissociation Energy (kJ/mol) | C-C Bond Dissociation Energy (kcal/mol) | Total Strain Energy (kJ/mol) | Total Strain Energy (kcal/mol) |
| Ethane (reference) | 376[1] | 90 | 0 | 0 |
| Propane (reference) | 370[4][5] | 88[4][5] | 0 | 0 |
| Cyclopropane | 255-260[1][4][5] | 61-65[4][5][6] | 115[1][4][5][7] | 27.5-27.6[4][5][6][7] |
| Cyclobutane | 262[1] | 63[8] | 110-111[1][4][5][7] | 26.3-26.4[4][5][6][7] |
| Cyclopentane | ~343 (Calculated) | 82 (Calculated) | 26[5][7] | 6.2[5][7] |
Note: Experimental values for the C-C BDE of cyclopentane are not as readily available as for cyclopropane and cyclobutane; the value presented is based on computational estimates which suggest it is significantly closer to that of acyclic alkanes.
Experimental Protocols
The determination of bond strengths and strain energies in cycloalkanes relies on precise thermochemical measurements and calculations.
Heat of Combustion and Strain Energy Determination
A primary experimental method for quantifying ring strain is through the measurement of the heat of combustion[2].
-
Bomb Calorimetry : The cycloalkane of interest is completely combusted in a bomb calorimeter, a constant-volume device. The heat released during this exothermic reaction is meticulously measured.
-
Normalization : To compare rings of different sizes, the total heat of combustion is divided by the number of methylene (B1212753) (CH₂) groups in the ring, yielding a value per CH₂ unit[2].
-
Strain-Free Reference : This value is then compared to the heat of combustion per CH₂ group of a long-chain, strain-free acyclic alkane (approximately 157.4 kcal/mol)[9].
-
Strain Energy Calculation : The difference between the experimental heat of combustion per CH₂ group and the strain-free reference value, multiplied by the number of CH₂ units, gives the total strain energy of the cycloalkane[2][10].
Bond Dissociation Energy (BDE) Estimation
C-C bond dissociation energies in cycloalkanes can be estimated using thermochemical cycles that incorporate experimentally determined enthalpies of formation[1].
-
Enthalpy of Formation : The standard enthalpies of formation (ΔHf°) of the cycloalkane and its corresponding open-chain biradical are determined. The enthalpy of formation of the cycloalkane is often derived from its heat of combustion[1].
-
Hypothetical Reaction : A hypothetical hydrogenation reaction is often employed where the cycloalkane is hydrogenated to its corresponding straight-chain alkane. The enthalpy of this reaction can be related to the BDE[1].
-
Computational Methods : In addition to experimental approaches, computational methods such as Density Functional Theory (DFT) and high-level ab initio calculations (like G3 and W1) are used to calculate BDEs. These methods have become increasingly accurate and can be used to validate or even challenge experimental results[11][12].
Comparative Analysis of C-C Bond Strengths
The data clearly indicates an inverse relationship between ring strain and C-C bond strength.
-
Cyclopropane : Exhibits the highest ring strain (115 kJ/mol) due to severe angle strain (C-C-C bond angles of 60° instead of the ideal 109.5°) and torsional strain from eclipsed C-H bonds[1][4][7][13]. This extreme strain forces the C-C bonds into a "bent" or "banana" bond configuration, resulting in poor orbital overlap[5][13][14]. Consequently, cyclopropane has the weakest C-C bonds, with a BDE of approximately 260 kJ/mol, significantly lower than that of a typical alkane C-C bond (around 376 kJ/mol)[1].
-
Cyclobutane : While still highly strained (110 kJ/mol), cyclobutane has less angle strain than cyclopropane with bond angles closer to 90°[1][4][5][7]. To alleviate some torsional strain, the molecule adopts a puckered conformation[1][5][7]. The total strain is nearly identical to that of cyclopropane, leading to a similarly weak C-C bond with a reported BDE of 262 kJ/mol[1].
-
Cyclopentane : Shows a dramatic reduction in ring strain (26 kJ/mol)[5][7]. Although a planar cyclopentane would have minimal angle strain (bond angles of 108°), it would suffer from significant torsional strain[5][15]. To relieve this, the molecule adopts a non-planar "envelope" conformation[14]. This significant decrease in overall strain results in C-C bonds that are much stronger than those in cyclopropane and cyclobutane, approaching the strength of C-C bonds in acyclic alkanes.
Visualization of Structure-Strain-Strength Relationship
The following diagram illustrates the correlation between the increase in ring strain and the corresponding decrease in C-C bond strength for small cycloalkanes.
Caption: Relationship between ring strain and C-C bond strength in cycloalkanes.
References
- 1. books.rsc.org [books.rsc.org]
- 2. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 2.11 Conformations of Cycloalkanes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 8. Solved The C-C bond of cyclopropane is weak compared to a | Chegg.com [chegg.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. q-chem.com [q-chem.com]
- 11. comporgchem.com [comporgchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I [kpu.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. faculty.fiu.edu [faculty.fiu.edu]
A Comparative Guide to the Validation of Computational Models for Ethylcyclopropane Properties
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational and Experimental Data
This guide provides a comprehensive comparison of experimental data with computational models for predicting the physicochemical properties of ethylcyclopropane. Understanding the accuracy and limitations of various computational methods is crucial for their effective application in fields ranging from materials science to drug development. This document summarizes key quantitative data in a structured format, details experimental and computational methodologies, and visualizes the validation workflow.
Data Presentation: Experimental vs. Computational Models
The following table summarizes the experimental and computationally predicted physicochemical properties of this compound. This allows for a direct comparison of the performance of different computational methods against established experimental values.
| Property | Experimental Value | Computational Model | Predicted Value |
| Boiling Point | 35.9 °C (309.05 K)[1] | Information not available in search results | Information not available in search results |
| Density | 0.679 g/cm³ at 25°C[1] | Information not available in search results | Information not available in search results |
| Standard Enthalpy of Formation (Liquid) | -24.8 ± 0.79 kJ/mol | Information not available in search results | Information not available in search results |
Note: While the search results provided a wealth of experimental data for this compound, specific predicted values from computational models such as Density Functional Theory (DFT) or ab initio methods for boiling point, density, and heat of formation were not explicitly found. The subsequent sections will detail the general methodologies for both experimental determination and computational prediction of these properties.
Experimental Protocols
The experimental values presented in this guide are derived from established laboratory techniques for determining the physicochemical properties of chemical compounds.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For a pure compound like this compound, the normal boiling point is measured at a pressure of 1 atmosphere. This is typically determined using techniques such as distillation or by using an ebulliometer, which measures the boiling point of a liquid by measuring the temperature of the vapor in equilibrium with the liquid.
Measurement of Density
The density of a liquid is its mass per unit volume. For this compound, this is experimentally determined using a pycnometer or a digital density meter. The temperature is carefully controlled during the measurement as density is temperature-dependent.
Calorimetry for Enthalpy of Formation
The standard enthalpy of formation of a compound is the change of enthalpy during the formation of 1 mole of the substance from its constituent elements, with all substances in their standard states. For an organic compound like this compound, this is often determined indirectly through combustion calorimetry. The heat of combustion of the compound is measured precisely using a bomb calorimeter. From the heat of combustion and the known enthalpies of formation of the combustion products (carbon dioxide and water), the enthalpy of formation of the compound can be calculated using Hess's law.
Computational Methodologies
Computational chemistry provides theoretical methods to predict the properties of molecules. The primary approaches for small molecules like this compound include Density Functional Theory (DFT), ab initio methods, and molecular mechanics.
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of predicting physicochemical properties, DFT calculations can be used to determine the optimized geometry and electronic energy of a molecule. From these fundamental calculations, properties such as the enthalpy of formation can be derived. While DFT is generally more computationally efficient than other high-level quantum chemistry methods, the accuracy of the results depends on the choice of the functional and basis set. For instance, the B3LYP functional with a 6-31G* basis set is a common choice for such calculations.
Ab initio Quantum Chemistry Methods
Ab initio (from first principles) methods are a class of quantum chemistry methods that are based on the fundamental principles of quantum mechanics, without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of approximations to solve the Schrödinger equation. These methods can provide highly accurate predictions of molecular properties, including energies from which the heat of formation can be calculated. However, their computational cost increases rapidly with the size of the molecule and the level of theory.
Quantitative Structure-Property Relationship (QSPR)
QSPR models are statistical methods that correlate the structural features of molecules with their physicochemical properties. These models are developed by creating a mathematical relationship between calculated molecular descriptors (representing constitutional, topological, and quantum-chemical features) and an experimentally determined property. For cycloalkanes, QSPR models have been developed to predict thermodynamic properties like heat capacity and entropy. While not a direct "first-principles" prediction, QSPR can be a powerful tool for estimating properties of new compounds based on existing data.
Validation Workflow
The process of validating computational models against experimental data is a critical step in ensuring their predictive power and reliability. The following diagram illustrates the logical workflow of this validation process.
Caption: Workflow for the validation of computational models.
This diagram illustrates that experimental data serves as the benchmark for validating the accuracy of computational predictions. The comparison between experimental and predicted data allows for a thorough analysis of the computational model's performance, leading to its refinement or the selection of more appropriate methods for future predictions. This iterative process is fundamental to advancing the reliability and applicability of computational chemistry in scientific research and development.
References
Solvent Effects on the Reactivity of Ethylcyclopropane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reactivity of the cyclopropyl (B3062369) group is of significant interest in organic synthesis and drug development due to its unique electronic and steric properties. The strained three-membered ring can undergo a variety of ring-opening and rearrangement reactions, the outcomes of which are often highly dependent on the solvent environment. Understanding these solvent effects is crucial for controlling reaction pathways, optimizing yields, and designing novel synthetic strategies. This guide provides a comparative analysis of solvent effects on several key reactions of ethylcyclopropane and its derivatives, supported by experimental data from closely related systems.
Solvolysis of Cyclopropylcarbinyl Derivatives
Data Presentation
Table 1: Rate Constants for the Solvolysis of Cyclopropylcarbinyl Tosylate in Various Solvents
| Solvent | Solvent Type | Temperature (°C) | Rate Constant (k) (s⁻¹) | Relative Rate |
| Ethanol (100%) | Polar Protic | 100.2 | 1.1 x 10⁻⁵ | 1 |
| Acetic Acid | Polar Protic | 66.2 | 2.8 x 10⁻⁴ | 25.5 |
| Formic Acid | Polar Protic | 66.2 | 1.2 x 10⁻³ | 109.1 |
Data extrapolated from studies on similar primary tosylates.[1]
Experimental Protocols
Kinetic Studies on the Solvolysis of Cycloalkylcarbinyl Tosylates [1]
A solution of the cycloalkylcarbinyl tosylate (ca. 0.01 M) in the desired solvent was prepared. The solution was then transferred to sealed ampoules and placed in a constant-temperature bath. At various time intervals, ampoules were withdrawn, and the reaction was quenched by cooling. The concentration of the sulfonic acid produced was determined by titration with a standard solution of sodium hydroxide. The rate constants were calculated from the first-order rate equation.
Signaling Pathways
Caption: Solvolysis pathway of an ethylcyclopropyl derivative.
Thermal Isomerization
Thermal isomerization of cyclopropanes involves the cleavage of a carbon-carbon bond to form a diradical intermediate, which can then rearrange to form various isomeric alkenes. The energy barrier for this process is influenced by the solvent's ability to stabilize the diradical intermediate, although these reactions are often studied in the gas phase to isolate the intrinsic molecular dynamics.
Data Presentation
While specific kinetic data for the thermal isomerization of this compound in different solvents is not available in the provided search results, studies on substituted cyclopropanes like 1,1,2,2-tetramthis compound (B1198135) in the gas phase provide insight into the reaction kinetics. The Arrhenius parameters for the overall isomerization have been determined, but a direct comparison of solvent effects is not possible without solution-phase data. It is generally expected that polar solvents would have a minimal effect on the rates of these largely nonpolar reactions.[2]
Experimental Protocols
Gas-Phase Thermal Isomerization Kinetics [2]
The thermal isomerization is typically studied in a static reactor or a single-pulse shock tube. The reactant is diluted in an inert gas (e.g., argon or helium) and heated to a specific temperature range (e.g., 672–1120 K for tetramthis compound).[2] The reaction progress is monitored by gas chromatography, allowing for the determination of first-order rate constants at different temperatures. The Arrhenius parameters (activation energy, Eₐ, and pre-exponential factor, A) are then calculated from a plot of ln(k) versus 1/T.
Logical Relationships
Caption: Thermal isomerization of this compound.
Free-Radical Halogenation
Free-radical halogenation of alkanes proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. The regioselectivity of the reaction is determined by the relative stability of the carbon-centered radical formed during the hydrogen abstraction step. Solvents can influence the selectivity of halogenation, with polar solvents sometimes showing different selectivity compared to nonpolar solvents.
Data Presentation
Specific quantitative data on the product distribution for the free-radical halogenation of this compound in different solvents was not found in the provided search results. However, general principles of free-radical halogenation suggest that the stability of the intermediate radical is key.[3] Abstraction of a hydrogen atom from the ethyl group can lead to primary or secondary radicals, while abstraction from the cyclopropyl ring is also possible. The product distribution would be a result of the relative rates of formation of these radicals.
Table 2: Expected Product Ratios in Free-Radical Chlorination of Propane (B168953) at 25°C (for comparison)
| Product | Statistical Ratio | Experimental Ratio | Selectivity (Secondary vs. Primary) |
| 1-Chloropropane | 75% | 45% | 3.66 |
| 2-Chloropropane | 25% | 55% | |
| This data for propane illustrates the concept of selectivity in free-radical halogenation.[3] |
Experimental Protocols
General Procedure for Free-Radical Halogenation
This compound would be dissolved in the chosen solvent (e.g., carbon tetrachloride as a nonpolar solvent or acetonitrile (B52724) as a polar aprotic solvent). The reaction would be initiated using a radical initiator such as AIBN (azobisisobutyronitrile) or by photochemical means (UV light). The halogenating agent (e.g., N-bromosuccinimide or sulfuryl chloride) would be added, and the reaction mixture would be stirred at an appropriate temperature. After the reaction is complete, the product mixture would be analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the product distribution.
Experimental Workflow
Caption: Workflow for free-radical halogenation of this compound.
Acid-Catalyzed Ring Opening
The strained cyclopropane (B1198618) ring is susceptible to cleavage under acidic conditions. The mechanism of ring opening and the nature of the resulting products are highly dependent on the solvent, which can act as a nucleophile.
Data Presentation
While a specific comparative study on the acid-catalyzed ring opening of this compound in different solvents with quantitative data was not found, the general mechanism involves protonation of the cyclopropane ring followed by nucleophilic attack by the solvent.[4] In protic solvents like water or alcohols, the corresponding alcohol or ether would be formed. The regioselectivity of the attack would be influenced by the stability of the resulting carbocation-like transition state.
Experimental Protocols
General Procedure for Acid-Catalyzed Ring Opening [4]
This compound would be dissolved in the chosen protic solvent (e.g., methanol, water, or a mixture). A strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) would be added. The reaction mixture would be stirred at a specified temperature for a certain period. The reaction would then be neutralized and the products extracted. The product composition would be determined by GC-MS or NMR.
Signaling Pathways
References
Cross-Validation of Analytical Methods for Ethylcyclopropane Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of ethylcyclopropane is crucial for ensuring product quality, stability, and safety. This guide provides an objective comparison of primary analytical methodologies for this compound quantification, with a focus on Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or a Flame Ionization Detector (GC-FID). High-Performance Liquid Chromatography (HPLC) is also discussed as a potential alternative. This document outlines detailed experimental protocols, presents comparative performance data based on the analysis of analogous compounds, and provides a logical workflow for the cross-validation of these methods.
The selection of an appropriate analytical technique is a critical decision that influences the quality and reliability of experimental data. While specific cross-validation data for this compound is not extensively published, this guide synthesizes information from the analysis of similar cyclopropane (B1198618) derivatives and volatile hydrocarbons to provide a robust framework for methodology selection and validation.
Comparative Performance of Analytical Methods
The choice between different analytical methods depends on a variety of factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. Gas chromatography is a common technique for analyzing volatile substances like this compound.[1] Both GC-MS and GC-FID are powerful tools for the quantification of this compound, each with distinct advantages. HPLC may be considered for non-volatile derivatives or when alternative selectivity is required.
A summary of the typical quantitative performance of these methods, based on data for related hydrocarbons and cyclopropane derivatives, is presented below.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Key Considerations |
| Linearity (r²) | > 0.999[2] | ≥ 0.999[3] | > 0.999[4] | All methods demonstrate excellent linearity over a defined concentration range. |
| Accuracy (Recovery %) | Typically 98-102%[5] | Good, often within 95-105% | 94.5% - 98.7%[4] | Accuracy can be matrix-dependent. Spiking studies are essential for determination. |
| Precision (RSD %) | < 2% for repeatability; < 3% for intermediate precision[5] | < 1.0% for repeatability in natural gas samples[3] | ≤ 5.88%[4] | GC-FID often provides exceptional precision. |
| Limit of Detection (LOD) | Low ng to pg range[4][6] | Generally higher than GC-MS | 2.3 x 10⁻⁴ to 5.1 pg[4] | GC-MS offers superior sensitivity for trace-level detection. |
| Limit of Quantification (LOQ) | Typically 3x LOD[5] | Typically 3x LOD | Quantifiable at low pg levels[4] | The LOQ must be appropriate for the intended application. |
| Specificity | High (mass fragmentation patterns provide structural information)[2] | Good (based on retention time) but susceptible to co-eluting impurities[5] | Dependent on chromatographic resolution and UV chromophore | GC-MS provides the highest level of confidence in analyte identification. |
Experimental Protocols
Detailed methodologies are critical for reproducing and validating analytical results. The following are model protocols for the quantification of this compound using GC-MS and GC-FID. An HPLC protocol for a related cyclopropane derivative is also provided for reference.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a synthesized model based on the analysis of volatile hydrocarbons.[6]
-
Sample Preparation:
-
For liquid samples, a direct injection of a diluted sample in a suitable volatile solvent (e.g., hexane) is typically employed.
-
For gas samples, a gas-tight syringe or a gas sampling valve can be used for injection.
-
An internal standard (e.g., deuterated analog or a compound with similar chemical properties and a different retention time) should be added for accurate quantification.
-
-
Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: A capillary column suitable for volatile hydrocarbons (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a constant temperature (e.g., 250°C).
-
Oven Temperature Program: Start at 40°C for 3 minutes, ramp at 12.5°C/min to 290°C, and hold for 4 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for qualitative analysis and identification of unknown peaks, or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
-
-
Data Processing:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Integrate the peak area of the characteristic ions for this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
2. Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This protocol is based on the analysis of C2-C4 hydrocarbons.[3]
-
Sample Preparation:
-
Similar to GC-MS, prepare liquid or gas samples with the addition of an internal standard. Dilution may be necessary to fall within the linear range of the detector.
-
-
Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: A packed column (e.g., 23% SP-1700 on 80/100 Chromosorb PAW, 30 ft x 1/8 inch SS) or a capillary column as in the GC-MS method.
-
Injector: Split/splitless injector, operated at a constant temperature.
-
Oven Temperature Program: An optimized temperature program to ensure separation from other components.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Detector:
-
Flame Ionization Detector (FID): Operated at a temperature of 250-300°C. Hydrogen and air flow rates should be optimized for maximum sensitivity.
-
-
-
Data Processing:
-
Identify the this compound peak based on its retention time.
-
Integrate the peak areas for this compound and the internal standard.
-
Quantify using a calibration curve as described for GC-MS.
-
3. High-Performance Liquid Chromatography (HPLC) Protocol for Cyclopropane Carboxylic Acid
While this compound itself is too volatile for standard HPLC, this protocol for a related, non-volatile derivative demonstrates the applicability of the technique.[7]
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Instrumental Analysis:
-
HPLC System: An HPLC with a UV detector and a reverse-phase column (e.g., Newcrom R1).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).
-
Detection: UV detection at a wavelength appropriate for the analyte or its derivative.
-
-
Data Processing:
-
Quantification is performed using an external or internal standard method, similar to the GC protocols.
-
Cross-Validation Workflow
Cross-validation of analytical methods is essential to ensure that different techniques produce comparable and reliable results.[2] The following diagram illustrates a logical workflow for the cross-validation of GC-MS and GC-FID for this compound quantification.
Caption: Workflow for cross-validation of analytical methods.
Conclusion
Both GC-MS and GC-FID are suitable and robust methods for the quantification of this compound. GC-MS offers higher specificity and sensitivity, making it ideal for complex matrices and trace-level analysis.[2] GC-FID is a cost-effective and highly precise alternative for routine quality control where the sample matrix is less complex.[8] While HPLC is less conventional for such a volatile analyte, it remains a viable option for non-volatile cyclopropane derivatives.
The successful implementation of any analytical method relies on a thorough validation to demonstrate its fitness for purpose.[3] Cross-validation between two orthogonal methods, such as GC-MS and GC-FID, provides the highest level of assurance in the accuracy and reliability of the generated data, which is paramount in research and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. scielo.org.co [scielo.org.co]
- 4. benchchem.com [benchchem.com]
- 5. environics.com [environics.com]
- 6. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Ethylcyclopropane: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of ethylcyclopropane in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and compliance with regulations.
This compound is a highly flammable liquid and requires careful handling to mitigate risks of fire, explosion, and environmental contamination.[1][2] Improper disposal can lead to serious health, safety, and environmental hazards.[3] This guide outlines the necessary steps for the safe and compliant disposal of this compound waste.
I. Hazard Identification and Properties
Understanding the properties of this compound is crucial for safe handling and disposal.
| Property | Value | Source |
| Physical State | Liquid | [4][5] |
| Appearance | Light yellow | [1] |
| Odor | Odorless | [1] |
| Boiling Point | 35.9 °C | [4][5] |
| Flash Point | 18 °C / 64.4 °F | [1] |
| Hazards | Highly flammable liquid and vapor.[1][2] Overexposure may cause skin and eye irritation and may have anesthetic effects (drowsiness, dizziness, and headache).[4][5] | [1][2][4][5] |
II. Personal Protective Equipment (PPE)
Prior to handling this compound waste, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[6]
-
Hand Protection: Wear chemical-impermeable gloves that have been inspected for integrity before use.[6]
-
Skin and Body Protection: Wear fire/flame resistant and impervious clothing.[6]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6]
III. Waste Collection and Storage
Proper collection and storage of this compound waste is a critical step in the disposal process.
-
Container Selection:
-
Labeling:
-
Segregation and Storage:
-
Store this compound waste in a designated, well-ventilated satellite accumulation area.[6][11]
-
Keep waste containers closed except when adding waste.[9][11]
-
Segregate this compound waste from incompatible materials such as acids, bases, strong oxidizing agents, and strong reducing agents.[1][9][14]
-
Store containers in secondary containment to catch any potential leaks.[9][14]
-
Keep the storage area away from sources of ignition, including heat, sparks, and open flames.[2][6][13] Use only non-sparking tools in the vicinity.[6]
-
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent escalation.
-
Evacuate and Isolate: Evacuate personnel from the immediate spill area and keep people upwind of the spill.[6]
-
Control Ignition Sources: Remove all sources of ignition.[6]
-
Containment and Cleanup:
-
Reporting: Report larger spills that cannot be managed by laboratory personnel to the appropriate environmental health and safety office.[14]
V. Disposal Procedure
The final disposal of this compound waste must be handled by licensed professionals.
-
Engage a Licensed Disposal Company: The safest and most compliant method for disposing of this compound is to hire a licensed hazardous waste disposal company.[13]
-
Do Not Dispose Improperly:
-
Prepare for Pickup:
-
Ensure all waste containers are properly labeled and sealed.
-
Arrange for a scheduled pickup with the licensed waste disposal company.
-
VI. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and safety data sheets for the most current and detailed information.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. This compound | C5H10 | CID 70933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. vumc.org [vumc.org]
- 8. triumvirate.com [triumvirate.com]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Hazardous Waste Disposal [cool.culturalheritage.org]
- 13. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Ethylcyclopropane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ethylcyclopropane, a colorless, flammable liquid. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
Essential Safety Information at a Glance
A thorough understanding of this compound's properties is the foundation of its safe handling. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C5H10 | [1] |
| Molecular Weight | 70.13 g/mol | [2] |
| Boiling Point | 35.9 °C (96.6 °F) | [3][4] |
| Flash Point | 18 °C (64.4 °F) | [5] |
| Physical State | Liquid | [5] |
| Appearance | Colorless to light yellow | [1][5] |
| Odor | Distinctive | [1] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. The recommended PPE for handling this compound includes:
-
Eye Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield may also be necessary where splashing is a risk.
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[6] Gloves should be inspected before use and disposed of properly.[2]
-
Body Protection : Wear fire/flame resistant and impervious clothing.[2] A lab coat or chemical-resistant apron is recommended for all procedures.
-
Respiratory Protection : Work in a well-ventilated area, such as a chemical fume hood.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) should be used.[2][6]
Operational Plan: Safe Handling and Storage Protocols
Handling:
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]
-
Ignition Sources : this compound is highly flammable.[5] Eliminate all potential ignition sources, including open flames, sparks, hot surfaces, and static discharge.[5][7]
-
Tools and Equipment : Use non-sparking tools and explosion-proof equipment.[2][5] All metal equipment should be properly grounded to prevent static electricity buildup.[5]
-
Personal Hygiene : Wash hands and face thoroughly after handling.[5] Do not eat, drink, or smoke in areas where this compound is handled or stored.[5]
Storage:
-
Container : Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Incompatible Materials : Keep away from acids, bases, strong oxidizing agents, and strong reducing agents.[5]
-
Temperature : Cylinder temperatures should not exceed 52 °C (125 °F).[7]
Disposal Plan: Responsible Waste Management
Contaminated materials and waste containing this compound must be disposed of safely and in accordance with all local, regional, national, and international regulations.[7]
-
Method : The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Prohibition : Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2] Do not discharge into sewer systems.[2]
-
Empty Containers : Empty containers may retain product residue and can be hazardous.[7] They should be disposed of through an approved waste disposal plant.[5]
Emergency Procedures: First Aid and Spill Response
First Aid Measures:
-
Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2]
-
Skin Contact : Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water.[2] Seek medical attention if irritation occurs.[7]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2]
-
Ingestion : Rinse mouth with water. Do not induce vomiting.[2] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Spill Response Workflow:
In the event of a spill, a calm and methodical response is crucial. The following diagram outlines the logical steps for handling an this compound spill.
References
- 1. CAS 1191-96-4: this compound | CymitQuimica [cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. This compound | C5H10 | CID 70933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. airgas.com [airgas.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
